molecular formula C24H38N8O5 B6315117 6-Azidohexanoyl-Val-Cit-PAB

6-Azidohexanoyl-Val-Cit-PAB

Cat. No.: B6315117
M. Wt: 518.6 g/mol
InChI Key: OVDFBASRMLDVQT-FPOVZHCZSA-N
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Description

6-Azidohexanoyl-Val-Cit-PAB is a useful research compound. Its molecular formula is C24H38N8O5 and its molecular weight is 518.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 518.29651634 g/mol and the complexity rating of the compound is 779. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-azido-N-[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]hexanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38N8O5/c1-16(2)21(31-20(34)8-4-3-5-14-28-32-26)23(36)30-19(7-6-13-27-24(25)37)22(35)29-18-11-9-17(15-33)10-12-18/h9-12,16,19,21,33H,3-8,13-15H2,1-2H3,(H,29,35)(H,30,36)(H,31,34)(H3,25,27,37)/t19-,21-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVDFBASRMLDVQT-FPOVZHCZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCCCCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCCCCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38N8O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 6-Azidohexanoyl-Val-Cit-PAB: A Key Linker for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Azidohexanoyl-Val-Cit-PAB, a crucial component in the development of next-generation antibody-drug conjugates (ADCs). We will delve into its chemical properties, mechanism of action, and the experimental protocols essential for its application in targeted cancer therapy.

Core Concepts: Structure and Function

This compound is a sophisticated chemical linker designed to connect a potent cytotoxic drug to a monoclonal antibody (mAb). Its structure is meticulously crafted to ensure stability in circulation and to facilitate the selective release of the drug payload within tumor cells.

The linker is composed of three key functional units:

  • 6-Azidohexanoyl Group: This component provides the azide (N₃) functional group, which is instrumental for "click chemistry." This allows for a highly efficient and specific conjugation to an antibody, often modified with a complementary alkyne group, through reactions like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2]

  • Val-Cit Dipeptide: The valine-citrulline dipeptide is the selectively cleavable element of the linker. It is specifically recognized and cleaved by Cathepsin B, a lysosomal protease that is often overexpressed in tumor cells.[][4] This enzymatic cleavage is the trigger for drug release.

  • PAB (p-aminobenzyl) Spacer: This self-immolative spacer connects the Val-Cit dipeptide to the cytotoxic drug. Upon cleavage of the Val-Cit linker by Cathepsin B, the PAB spacer undergoes a spontaneous 1,6-elimination reaction, leading to the release of the unmodified active drug.[4]

Physicochemical Properties

While specific experimental data for this compound is not extensively published in a consolidated format, the properties of its constituent parts and related compounds provide a strong indication of its characteristics.

PropertyDescriptionRepresentative Values/Notes
Molecular Formula C₂₄H₃₈N₈O₅
Molecular Weight 518.61 g/mol
Solubility Likely soluble in organic solvents like DMSO and DMF. Aqueous solubility is expected to be limited.
Stability The Val-Cit linker is designed to be stable in human plasma but can be susceptible to cleavage by carboxylesterase 1C (Ces1C) in mouse plasma, a critical consideration for preclinical studies.[5]
Cleavage Mechanism EnzymaticCleaved by Cathepsin B and other lysosomal proteases.[4][6]

Mechanism of Action in Antibody-Drug Conjugates

The therapeutic efficacy of an ADC utilizing the this compound linker is contingent on a precise sequence of events that leads to the targeted destruction of cancer cells.

ADC_Mechanism cluster_circulation Systemic Circulation cluster_cell Target Cancer Cell ADC ADC in Circulation (Stable Linker) Antigen Tumor-Specific Antigen ADC->Antigen 1. Targeting & Binding Endosome Endosome Formation Antigen->Endosome 2. Internalization Lysosome Lysosome Fusion Endosome->Lysosome 3. Trafficking Cleavage Cathepsin B Cleavage of Val-Cit Lysosome->Cleavage 4. Enzymatic Cleavage Release Drug Release via PAB Spacer Cleavage->Release 5. Self-Immolation Target Intracellular Target (e.g., Tubulin, DNA) Release->Target 6. Drug Action Apoptosis Apoptosis Target->Apoptosis 7. Cell Death

Figure 1: Mechanism of action of an ADC with a cleavable Val-Cit-PAB linker. (Within 100 characters)

Experimental Protocols

Synthesis of this compound

The synthesis of this linker involves a multi-step process, typically starting with the solid-phase synthesis of the Val-Cit dipeptide, followed by the coupling of the PAB spacer and the 6-azidohexanoic acid. Below is a representative workflow.

Synthesis_Workflow Resin Start: Solid Support Resin Fmoc_Cit 1. Couple Fmoc-Cit-OH Resin->Fmoc_Cit Fmoc_Val 2. Deprotect & Couple Fmoc-Val-OH Fmoc_Cit->Fmoc_Val PAB_Couple 3. Deprotect & Couple PAB-OH Fmoc_Val->PAB_Couple Cleave 4. Cleave Val-Cit-PAB from Resin PAB_Couple->Cleave Azido_Couple 5. Couple 6-Azidohexanoic Acid Cleave->Azido_Couple Purify 6. Purify Final Product (HPLC) Azido_Couple->Purify

Figure 2: General workflow for the synthesis of this compound. (Within 100 characters)

A detailed, step-by-step protocol for a similar linker can be found in the literature and adapted for this specific molecule.[7][8] The key steps involve standard solid-phase peptide synthesis (SPPS) techniques, including Fmoc deprotection and amino acid coupling, followed by solution-phase coupling of the PAB and azidohexanoyl moieties. Purification is typically achieved by reverse-phase high-performance liquid chromatography (RP-HPLC).

Conjugation to an Antibody (SPAAC Example)

This protocol outlines the conjugation of the linker to an antibody that has been engineered to contain a dibenzocyclooctyne (DBCO) group.

Materials:

  • Antibody-DBCO conjugate in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound linker dissolved in DMSO

  • Reaction buffer (e.g., PBS)

  • Desalting column (e.g., PD-10)

  • Protein concentrator

Procedure:

  • Preparation: Bring all reagents to room temperature.

  • Reaction Setup: In a microcentrifuge tube, combine the Antibody-DBCO solution with the reaction buffer.

  • Linker Addition: Add the dissolved this compound linker to the antibody solution. A typical molar excess of the linker is 5-20 fold over the antibody.

  • Incubation: Gently mix the reaction and incubate at room temperature for 2-4 hours, or as optimized.

  • Purification: Remove the excess, unconjugated linker using a desalting column equilibrated with the desired storage buffer.

  • Concentration: Concentrate the purified ADC to the desired final concentration using a protein concentrator.

  • Characterization: Analyze the resulting ADC for drug-to-antibody ratio (DAR), aggregation, and purity using techniques such as hydrophobic interaction chromatography (HIC), size exclusion chromatography (SEC), and mass spectrometry.

In Vitro Cathepsin B Cleavage Assay

This assay is crucial for verifying the intended mechanism of drug release.

Materials:

  • ADC conjugated with this compound linker

  • Recombinant human Cathepsin B

  • Assay buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)

  • Quenching solution (e.g., acetonitrile with an internal standard)

  • HPLC system with a suitable column (e.g., C18)

Procedure:

  • Enzyme Activation: Pre-incubate the Cathepsin B in the assay buffer at 37°C for 15 minutes.

  • Reaction Initiation: Add the ADC to the activated enzyme solution to start the reaction. Final concentrations are typically in the nanomolar range for the enzyme and micromolar for the ADC.

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction by adding the aliquot to the cold quenching solution.

  • Analysis: Analyze the samples by RP-HPLC to quantify the amount of released drug over time. The rate of cleavage can then be determined.

Quantitative Data on Linker Cleavage

Dipeptide LinkerRelative Cleavage Rate (vs. Val-Cit)Enzyme(s)Notes
Val-Cit 100%Cathepsin B, S, L, F[4]Considered the benchmark for efficient and specific cleavage.
Val-Ala ~50%Cathepsin BEffectively cleaved, with potentially lower hydrophobicity.
Phe-Lys ~30-fold faster (isolated enzyme)Cathepsin BRapidly cleaved by isolated enzyme, but similar to Val-Cit in lysosomal extracts.

Conclusion

This compound represents a highly refined and versatile linker for the development of antibody-drug conjugates. Its design incorporates a stable conjugation chemistry, a highly specific enzymatic cleavage site, and a self-immolative spacer for efficient drug release. A thorough understanding of its properties and the application of robust experimental protocols are essential for harnessing its full potential in the creation of targeted and effective cancer therapeutics. The provided methodologies and representative data serve as a valuable resource for researchers and developers in this exciting field.

References

An In-depth Technical Guide to the Val-Cit-PAB Linker: Mechanism of Action, Stability, and Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The valine-citrulline-p-aminobenzylcarbamate (Val-Cit-PAB) linker is a critical component in the design of modern antibody-drug conjugates (ADCs). This linker system is engineered for high stability in systemic circulation and programmed for specific cleavage within the lysosomal compartment of target tumor cells, ensuring a wide therapeutic window. This guide provides a detailed examination of the Val-Cit-PAB linker's mechanism of action, presents quantitative data on its performance, and outlines key experimental protocols for its evaluation.

Core Components and Their Strategic Roles

The Val-Cit-PAB linker is a tripartite system, with each component playing a crucial role in the ADC's efficacy and safety profile:

  • Valine-Citrulline (Val-Cit) Dipeptide: This dipeptide sequence serves as the recognition motif for lysosomal proteases. Cathepsin B, an enzyme frequently overexpressed in the lysosomes of various tumor cells, efficiently recognizes and cleaves the peptide bond between citrulline and the PAB group.[1][2] The selection of Val-Cit is strategic, offering a balance of stability in the bloodstream, where cathepsin B activity is minimal due to neutral pH, and high susceptibility to cleavage in the acidic environment of the lysosome.[1]

  • p-Aminobenzylcarbamate (PABC or PAB): This unit functions as a "self-immolative" spacer.[1][3] Its primary purpose is to connect the dipeptide to the cytotoxic payload and to facilitate the release of the payload in its unmodified, fully active form.[2][4] The PAB spacer is essential for preventing steric hindrance from bulky drug molecules that could otherwise impede enzymatic cleavage.[2][4]

  • Maleimidocaproyl (mc): While not part of the core cleavage mechanism, this component is frequently included to conjugate the linker-drug construct to the antibody. It typically reacts with sulfhydryl groups on cysteine residues of the monoclonal antibody (mAb).[1]

Mechanism of Action: A Two-Step Intracellular Release

The therapeutic effect of an ADC utilizing a Val-Cit-PAB linker is dependent on a precise, two-stage release process that occurs following internalization by a target cancer cell.

  • Binding and Internalization: The ADC circulates in the bloodstream until the mAb component recognizes and binds to a specific antigen on the surface of a tumor cell.[1] This binding event initiates receptor-mediated endocytosis, leading to the engulfment of the entire ADC complex and its trafficking to the lysosome.[1]

  • Enzymatic Cleavage: Within the acidic environment of the lysosome, which has a high concentration of proteases, Cathepsin B recognizes the Val-Cit dipeptide. It then proteolytically cleaves the amide bond between the citrulline residue and the PAB spacer.[2][5] While Cathepsin B is the primary enzyme associated with this cleavage, studies have indicated that other cathepsins (such as L, S, and F) can also facilitate this process.[1][6]

  • Self-Immolation: The enzymatic cleavage unmasks a free aniline nitrogen on the PAB group. This triggers a spontaneous and rapid 1,6-elimination reaction, an electronic cascade that results in the fragmentation of the PAB spacer.[1] This "self-immolation" releases the cytotoxic payload in its active form, allowing it to exert its cell-killing effect, such as disrupting microtubule polymerization.[1]

Val-Cit-PAB Linker Mechanism of Action cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Target Tumor Cell cluster_endocytosis Endocytosis cluster_lysosome Lysosome (Acidic pH) ADC ADC in Circulation (Stable) Binding ADC Binds to Antigen ADC->Binding Targets Tumor Antigen Tumor Cell Antigen Antigen->Binding Internalization Receptor-Mediated Endocytosis Binding->Internalization ADC_Lysosome ADC in Lysosome Internalization->ADC_Lysosome Trafficking Cleavage Cathepsin B Cleavage of Val-Cit ADC_Lysosome->Cleavage Enzymatic Action Self_Immolation PAB Self-Immolation (1,6-Elimination) Cleavage->Self_Immolation Triggers Drug_Release Active Drug Released Self_Immolation->Drug_Release Releases Cell Death Cell Death Drug_Release->Cell Death Induces Experimental Workflow cluster_stability Plasma Stability Assay cluster_cleavage Cathepsin B Cleavage Assay Incubate_Plasma Incubate ADC in Plasma at 37°C Timepoints_Plasma Collect Aliquots at Time Points Incubate_Plasma->Timepoints_Plasma Quench_Plasma Quench Reaction Timepoints_Plasma->Quench_Plasma LCMS_Plasma Analyze by LC-MS Quench_Plasma->LCMS_Plasma Result_Stability Determine % Intact ADC LCMS_Plasma->Result_Stability Incubate_Enzyme Incubate ADC with Cathepsin B at 37°C Timepoints_Enzyme Collect Aliquots at Time Points Incubate_Enzyme->Timepoints_Enzyme Stop_Enzyme Stop Reaction (e.g., Acetonitrile) Timepoints_Enzyme->Stop_Enzyme HPLC_Enzyme Analyze by HPLC Stop_Enzyme->HPLC_Enzyme Result_Cleavage Determine Cleavage Kinetics HPLC_Enzyme->Result_Cleavage Start Start Start->Incubate_Plasma Start->Incubate_Enzyme

References

Introduction: The Pivotal Role of Linkers in ADCs

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Cathepsin B Cleavable Linkers for Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of cathepsin B cleavable linkers, a critical component in the design of effective and safe Antibody-Drug Conjugates (ADCs). We will delve into the core mechanism of action, linker chemistry, quantitative performance data, and detailed experimental protocols for their evaluation.

Antibody-Drug Conjugates (ADCs) are a powerful class of therapeutics designed to selectively deliver potent cytotoxic agents to cancer cells.[1] They consist of three main components: a monoclonal antibody that targets a specific tumor antigen, a highly potent cytotoxic payload, and a chemical linker that connects the two.[1][2] The linker is paramount to the success of an ADC, as it must remain stable in systemic circulation to prevent premature drug release and associated off-target toxicity, yet be efficiently cleaved to release the payload once inside the target cell.[3][4]

Cathepsin B, a lysosomal cysteine protease, is often overexpressed in various tumor cells.[] This differential expression provides a strategic advantage for targeted drug delivery. Linkers designed with specific peptide sequences, most notably valine-citrulline (Val-Cit), are engineered to be substrates for cathepsin B, enabling selective payload release within the lysosomal compartment of cancer cells.[][6]

Mechanism of Action: From Circulation to Cell Death

The therapeutic action of an ADC equipped with a cathepsin B cleavable linker is a multi-step process that ensures the payload is released at the site of action.[7]

  • Binding and Internalization : The ADC circulates in the bloodstream and the antibody component binds to its specific target antigen on the surface of a cancer cell.[8][9] This binding event triggers receptor-mediated endocytosis, leading to the internalization of the entire ADC-antigen complex into an endosome.[6][10]

  • Lysosomal Trafficking : The endosome containing the ADC complex matures and traffics to the lysosome, an acidic organelle rich in hydrolytic enzymes.[8][11][12]

  • Enzymatic Cleavage : Within the acidic environment of the lysosome, cathepsin B and other related proteases recognize and cleave the specific dipeptide sequence (e.g., Val-Cit) within the linker.[13][14][15]

  • Payload Release and Action : The cleavage initiates a cascade that leads to the release of the cytotoxic payload, which can then exit the lysosome and exert its cell-killing effect, for example, by disrupting microtubule polymerization or causing DNA damage.[6][10]

ADC_Pathway cluster_circulation Systemic Circulation (pH 7.4) cluster_cell Target Cancer Cell ADC_circ ADC (Stable) Receptor Tumor Antigen (Receptor) ADC_circ->Receptor 1. Binding Endosome Early Endosome Receptor->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome (pH ~5.0) Cathepsin B Endosome->Lysosome 3. Trafficking Payload Active Payload Lysosome->Payload 4. Cleavage & Payload Release Apoptosis Cell Death Payload->Apoptosis 5. Cytotoxicity

ADC internalization and payload release pathway.

Core Components and Cleavage Chemistry

The most widely used cathepsin B cleavable linker system is based on the Val-Cit dipeptide coupled with a self-immolative spacer, p-aminobenzylcarbamate (PABC).[6][16]

  • Valine-Citrulline (Val-Cit) Dipeptide : This sequence is the specific recognition site for cathepsin B.[6] The enzyme's S2 subsite accommodates the hydrophobic valine residue, while the S1 subsite binds to citrulline.[7] This interaction positions the peptide bond between citrulline and the PABC spacer for efficient hydrolysis.[7] While Val-Cit is the most common, other sequences like Val-Ala are also utilized.[]

  • p-Aminobenzylcarbamate (PABC) Spacer : This unit acts as a "self-immolative" or "traceless" spacer.[6][17] Its function is to connect the dipeptide to the payload and ensure that upon cleavage, the payload is released in its original, unmodified, and fully active form.[6]

The cleavage mechanism is a two-step process:

  • Enzymatic Cleavage : Cathepsin B hydrolyzes the amide bond between citrulline and the PABC group.[15]

  • Self-Immolation : This initial cleavage is the trigger. The resulting p-aminobenzyl alcohol intermediate is unstable and undergoes a rapid, spontaneous 1,6-elimination reaction. This electronic cascade fragments the spacer, releasing the active payload, carbon dioxide, and an aromatic byproduct.[7][17]

Cleavage_Mechanism ADC Antibody-Val-Cit-PABC-Payload Intermediate Antibody-Val-Cit + HO-PABC-Payload ADC->Intermediate 1. Enzymatic Cleavage (Hydrolysis of Cit-PABC bond) Products Released Payload (Active) + CO2 + Aromatic Remnant Intermediate->Products 2. Spontaneous 1,6-Elimination (Self-Immolation) CathepsinB Cathepsin B (in Lysosome) CathepsinB->Intermediate

Mechanism of Val-Cit-PABC linker cleavage.

Quantitative Data on Linker Performance

The performance of a linker is assessed by its stability in circulation and its cleavage efficiency within the target cell. The following tables summarize representative quantitative data for common dipeptide linkers.

Table 1: Stability of Dipeptide Linkers in Plasma

Linker Type ADC Model Animal Model Key Stability Findings Reference
Val-Cit (vc) Trastuzumab-vc-MMAE Mouse Minimal drug-antibody ratio (DAR) loss observed in buffer, but measurable loss in mouse plasma over 7 days. [18]
Val-Cit Site-specific ADC Mouse Unstable in mouse plasma due to cleavage by carboxylesterase Ces1c, leading to premature drug release. [19][20]
Glu-Val-Cit (EVCit) Trastuzumab-EVCit-MMAF Mouse Exceptionally high stability in mouse and human plasma with almost no premature cleavage observed. [16]

| Val-Ala | anti-HER2 ADC | Mouse | Demonstrates high plasma stability, often superior to Val-Cit in mouse models. |[21] |

Note: Linker stability, particularly for Val-Cit, can be highly dependent on the conjugation site and the specific animal model used, with mouse models often showing higher instability than primates or humans.[16][20]

Table 2: In Vitro Cytotoxicity of ADCs with Cathepsin B Cleavable Linkers

ADC Cell Line (Antigen) Linker Payload IC50 Reference
anti-HER2 Affibody-Fc SK-BR-3 (HER2 high) Val-Cit MMAE 130 pM [22]
anti-HER2 Affibody-Fc MDA-MB-231 (HER2 low) Val-Cit MMAE 98 nM [22]
Trastuzumab ADC SK-BR-3 (HER2 high) Val-Cit MMAE ~0.03-0.17 nM [23]
Trastuzumab ADC BT-474 (HER2 high) Val-Cit MMAE Potent activity [23]

| anti-HER2 ADC | JIMT-1 (HER2 medium) | Val-Cit | MMAE | Superior killing vs. reference |[17] |

Table 3: Cathepsin B Enzymatic Cleavage Kinetics

Substrate Enzyme KM (µM) kcat (s⁻¹) kcat/KM (M⁻¹s⁻¹) Reference
vc-MMAE ADC Cathepsin B No significant difference No significant difference Not specified [24][25]
vc-MMAE small molecule Cathepsin B No significant difference No significant difference Not specified [24][25]

| cBu-Cit linker | Cathepsin B | Not specified | Not specified | Similar Vmax/Km to Val-Cit |[21] |

Note: Studies have shown that the antibody carrier does not significantly impact the Michaelis-Menten parameters (KM or kcat) of cathepsin B cleavage, suggesting the cleavage site is well-exposed and accessible to the enzyme.[24][25] Furthermore, while designed for cathepsin B, other cysteine proteases like cathepsins K, L, and S can also cleave the Val-Cit linker.[13][26]

Experimental Protocols

Detailed and reproducible protocols are essential for the validation of linker stability and function.

Experimental_Workflow cluster_workflow General Workflow for ADC Linker Evaluation ADC_Prep ADC Synthesis & Purification Stability Plasma Stability Assay (LC-MS) ADC_Prep->Stability Cleavage Enzymatic Cleavage Assay (LC-MS/Fluor.) ADC_Prep->Cleavage Cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT) ADC_Prep->Cytotoxicity InVivo In Vivo Efficacy (Xenograft Model) Cytotoxicity->InVivo

Experimental workflow for evaluating an ADC.
Protocol 1: In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC and quantify premature payload release in plasma from different species.[3]

Materials:

  • Test ADC

  • Control ADC (with a known stable linker, if available)

  • Plasma (e.g., Human, Cynomolgus Monkey, Rat, Mouse)

  • Phosphate-buffered saline (PBS)

  • Incubator at 37°C

  • LC-MS system for analysis[27]

  • Immunoaffinity capture beads (e.g., Protein A/G)[28]

Procedure:

  • Incubation: Dilute the test ADC to a final concentration (e.g., 0.1-1 mg/mL) in plasma from the desired species. Prepare a control sample in PBS.

  • Time Course: Incubate the samples at 37°C.[3] Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 168 hours).[18] Immediately freeze samples at -80°C to halt any reaction.

  • Sample Preparation (for DAR analysis): a. Thaw the plasma samples. b. Isolate the ADC from the plasma using immunoaffinity capture beads.[18][28] c. Wash the beads with PBS to remove non-specifically bound proteins. d. Elute the intact ADC from the beads.

  • LC-MS Analysis: a. Analyze the eluted ADC samples using an LC-MS method capable of resolving different drug-loaded species. b. Determine the average Drug-to-Antibody Ratio (DAR) at each time point. c. Plot the average DAR versus time to determine the rate of drug loss.[18]

Protocol 2: Cathepsin B Enzymatic Cleavage Assay

Objective: To quantify the rate and extent of payload release from an ADC following incubation with purified cathepsin B.[29]

Materials:

  • Test ADC (e.g., 1 µM final concentration)[13][29]

  • Purified human cathepsin B (e.g., 20 nM final concentration)[13][29]

  • Assay Buffer: 10 mM MES buffer, pH 6.0, containing 0.04 mM dithiothreitol (DTT) to activate the enzyme.[13][29]

  • Quenching Solution: Acetonitrile with an internal standard.[29]

  • Incubator at 37°C

  • LC-MS/MS system

Procedure:

  • Reagent Preparation: Pre-warm all solutions to 37°C. Activate cathepsin B in the assay buffer as per the manufacturer's instructions.

  • Reaction Initiation: In a microcentrifuge tube, combine the ADC with the assay buffer. Initiate the cleavage reaction by adding the activated cathepsin B solution.[29]

  • Time Course Incubation: Incubate the reaction mixture at 37°C.[29]

  • Quenching: At defined time points (e.g., 0, 1, 2, 4, 8 hours), terminate the reaction by adding an excess of cold quenching solution.[29]

  • Sample Preparation: Centrifuge the samples to precipitate the enzyme and antibody. Collect the supernatant for analysis.[29]

  • LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the released free payload.[13][29] Concurrently, measure the loss of the linker-payload from the antibody.[13]

  • Data Analysis: Plot the concentration of released payload versus time to determine the cleavage rate.

Protocol 3: In Vitro Cytotoxicity Assay (MTT/XTT Method)

Objective: To determine the cytotoxic potency (IC50) of the ADC against antigen-positive and antigen-negative cancer cell lines.[30][31]

Materials:

  • Antigen-positive and antigen-negative cell lines

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)[30]

  • Test ADC, unconjugated antibody, and free payload

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT reagent[30]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl for MTT)[30]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000–10,000 cells/well) and incubate overnight at 37°C, 5% CO₂ to allow for attachment.[31][32]

  • ADC Treatment: Prepare serial dilutions of the test ADC, unconjugated antibody, and free payload in culture medium. Remove the old medium from the cells and add the treatment solutions.

  • Incubation: Incubate the plate for a period relevant to the payload's mechanism of action (typically 72-120 hours).[31][32]

  • Viability Reagent Addition:

    • For MTT: Add MTT solution (e.g., 20 µL of 5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[30][31] Afterwards, carefully remove the medium and add solubilization solution to dissolve the formazan crystals.[30]

    • For XTT: Add the XTT reagent mixture and incubate for 2-4 hours. No solubilization step is needed.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.[32]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls. Plot the viability against the logarithm of the ADC concentration and use a non-linear regression model to determine the IC50 value.

Conclusion

Cathepsin B cleavable linkers, particularly the Val-Cit-PABC system, represent a highly successful and widely adopted strategy in ADC development. Their design leverages the physiological differences between the systemic circulation and the intracellular lysosomal environment of tumor cells to achieve targeted payload release. While effective, considerations such as species-specific plasma stability and cleavage by other proteases are critical during preclinical evaluation. Ongoing research focuses on developing next-generation linkers, such as the EVCit tripeptide, to further enhance stability and refine the therapeutic index of ADCs. A thorough understanding of the linker's mechanism and rigorous in vitro characterization using the protocols outlined in this guide are essential for the successful development of next-generation antibody-drug conjugates.

References

The Gatekeeper of Potency: A Technical Guide to the PAB Self-Immolative Spacer in Drug Release

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The p-aminobenzyloxycarbonyl (PABC) self-immolative spacer is a critical component in the design of modern targeted therapeutics, particularly antibody-drug conjugates (ADCs). Its elegant mechanism of triggered release ensures that highly potent cytotoxic payloads are delivered specifically to target cells, thereby widening the therapeutic window. This technical guide provides an in-depth exploration of the PAB spacer's core function, the underlying chemical principles, and the experimental methodologies used to evaluate its performance.

The Core Principle: Controlled and Triggered Drug Liberation

The primary role of the PAB self-immolative spacer is to act as a stable bridge between a carrier molecule (such as an antibody) and a potent drug, rendering the drug inactive while in circulation.[1] The magic of the PAB spacer lies in its ability to undergo a rapid, irreversible self-immolation process, but only after a specific triggering event. This controlled release is paramount for minimizing off-target toxicity to healthy tissues and maximizing the therapeutic effect at the site of disease.[1][2]

The most common trigger in the context of ADCs is the enzymatic cleavage of a neighboring peptide linker by proteases, such as cathepsin B, which are overexpressed in the lysosomal compartments of cancer cells.[3][4] Once the peptide linker is cleaved, a cascade of electronic rearrangements within the PAB spacer is initiated, culminating in the release of the unmodified, fully active drug.

The general mechanism proceeds as follows:

  • ADC Internalization: The ADC binds to a target antigen on the surface of a cancer cell and is internalized, typically via receptor-mediated endocytosis, into an endosome.[5]

  • Lysosomal Trafficking: The endosome fuses with a lysosome, exposing the ADC to a harsh environment characterized by low pH and a high concentration of degradative enzymes.[5]

  • Enzymatic Cleavage: A specific enzyme, often cathepsin B, recognizes and cleaves a designated peptide sequence (e.g., valine-citrulline) within the linker, unmasking a free amine group on the PAB spacer.[3][4]

  • Self-Immolation: The newly freed amine initiates a 1,6-elimination reaction. This electronic cascade proceeds through the aromatic ring of the PAB group, leading to the formation of an unstable quinone methide intermediate and the release of carbon dioxide.[6]

  • Drug Release: The quinone methide intermediate is subsequently hydrolyzed, releasing the active drug in its original, unmodified form.[6]

PAB_Self_Immolation_Pathway cluster_circulation Systemic Circulation (Stable) cluster_cell Target Cancer Cell cluster_lysosome Lysosome (Enzymatic Cleavage) cluster_outcome Therapeutic Effect ADC Antibody-Drug Conjugate (ADC) (Payload Inactive) Cleavage Enzymatic Cleavage (e.g., Cathepsin B) ADC->Cleavage Internalization & Lysosomal Trafficking Unmasked_Amine Unmasked Amine on PAB Cleavage->Unmasked_Amine Peptide bond hydrolysis Self_Immolation 1,6-Elimination (Self-Immolation) Unmasked_Amine->Self_Immolation Electronic Cascade Release Drug Release Self_Immolation->Release Formation of Quinone Methide Active_Drug Active Drug (Induces Cell Death) Release->Active_Drug Payload Liberation

Figure 1. PAB self-immolation signaling pathway.

Quantitative Analysis of PAB Spacer Performance

The efficacy of a PAB-containing ADC is critically dependent on the stability of the linker in circulation and the efficiency of drug release within the target cell. These parameters are quantified through various in vitro assays.

ParameterAssayTypical ConditionsKey Metric(s)Reference
Linker Stability Plasma Stability AssayIncubation in human, rat, or mouse plasma at 37°CHalf-life (t1/2) of intact ADC[2][3]
Drug Release Kinetics Cathepsin B Cleavage AssayIncubation with purified cathepsin B at 37°C, pH 5.0-6.0Rate of payload release (e.g., % release over time)[7][8]
Cytotoxicity In Vitro Cell Viability Assay (e.g., MTT, XTT)Incubation of cancer cell lines with varying ADC concentrationsHalf-maximal inhibitory concentration (IC50)[1][5][9]

Note: The specific values for half-life and IC50 are highly dependent on the antibody, payload, and the full linker composition.

Experimental Protocols

Synthesis of a Valine-Citrulline-PAB (vc-PAB) Linker

This protocol outlines a representative synthesis of a commonly used Fmoc-Val-Cit-PAB-OH linker, a precursor for conjugation to a payload.

Materials:

  • Fmoc-Val-OSu (N-α-Fmoc-L-valine N-hydroxysuccinimide ester)

  • L-Citrulline

  • p-aminobenzyl alcohol (PABOH)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Triethylamine (TEA)

  • Dimethylformamide (DMF)

  • Piperidine

  • Standard reagents for workup and purification (e.g., ethyl acetate, hexane, silica gel for chromatography)

Procedure:

  • Synthesis of Cit-PABOH:

    • Dissolve L-Citrulline and p-aminobenzyl alcohol in DMF.

    • Add HATU and triethylamine to the mixture.

    • Stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

    • Perform an aqueous workup and purify the product by column chromatography.[2]

  • Fmoc Deprotection of Cit-PABOH:

    • Dissolve the purified Cit-PABOH in DMF.

    • Add an excess of piperidine and stir at room temperature.[10]

    • Remove the solvent and excess piperidine under reduced pressure.[10]

  • Coupling of Fmoc-Val-OSu:

    • Dissolve the deprotected Cit-PABOH and Fmoc-Val-OSu in DMF.

    • Stir the reaction at room temperature until completion.

    • Purify the final Fmoc-Val-Cit-PAB-OH product by column chromatography or preparative HPLC.[2][10]

VC_PAB_Synthesis_Workflow L_Citrulline L-Citrulline Coupling1 HATU Coupling L_Citrulline->Coupling1 PABOH p-aminobenzyl alcohol (PABOH) PABOH->Coupling1 Fmoc_Val_OSu Fmoc-Val-OSu Coupling2 Peptide Coupling Fmoc_Val_OSu->Coupling2 Cit_PABOH Cit-PABOH Purification1 Purification Cit_PABOH->Purification1 Deprotected_Cit_PABOH Deprotected Cit-PABOH Deprotected_Cit_PABOH->Coupling2 Final_Product Fmoc-Val-Cit-PAB-OH Purification2 Purification Final_Product->Purification2 Coupling1->Cit_PABOH Deprotection Fmoc Deprotection (Piperidine) Deprotection->Deprotected_Cit_PABOH Coupling2->Final_Product Purification1->Deprotection

Figure 2. Synthesis workflow for Fmoc-Val-Cit-PAB-OH.
In Vitro Cathepsin B Cleavage Assay

This protocol is designed to quantify the rate of drug release from an ADC in the presence of cathepsin B.

Materials:

  • ADC construct with a PAB spacer

  • Purified human cathepsin B

  • Assay Buffer (e.g., 10 mM MES buffer, pH 6.0, containing 0.04 mM DTT)[7]

  • Quenching Solution (e.g., acetonitrile with an internal standard)

  • LC-MS/MS system

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the ADC in a suitable solvent (e.g., DMSO).

    • Reconstitute purified cathepsin B in the assay buffer to a working concentration (e.g., 20 nM).[7]

    • Pre-warm all solutions to 37°C.

  • Enzymatic Reaction:

    • In a microcentrifuge tube, combine the ADC (to a final concentration of 1 µM) with the assay buffer.[7]

    • Initiate the cleavage reaction by adding the cathepsin B solution.

    • Incubate the reaction mixture at 37°C for a defined time course (e.g., 0, 1, 2, 4, 8 hours).[7]

  • Reaction Quenching and Sample Preparation:

    • At each time point, terminate the reaction by adding an excess of the cold quenching solution.

    • Centrifuge the samples to precipitate the enzyme and antibody components.

    • Collect the supernatant for analysis.

  • Analysis:

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the released payload.[7]

    • The loss of the linker-payload from the antibody and the amount of free payload produced should be measured concurrently.[7]

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol measures the ability of an ADC to kill target cancer cells.

Materials:

  • Target cancer cell line (antigen-positive)

  • Control cell line (antigen-negative)

  • Complete cell culture medium

  • ADC of interest

  • Control antibody (unconjugated)

  • Free cytotoxic payload

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the antigen-positive and antigen-negative cells in separate 96-well plates at a predetermined optimal density.

    • Incubate overnight to allow for cell attachment.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC, control antibody, and free payload in complete medium.

    • Remove the old medium from the cells and add the different concentrations of the test articles.

    • Include wells with medium only as a blank control and untreated cells as a vehicle control.

    • Incubate for a period that allows for ADC internalization and payload-induced cell death (typically 72-120 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.[1]

  • Formazan Solubilization:

    • Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[1]

Cytotoxicity_Assay_Workflow Cell_Seeding 1. Cell Seeding (Antigen-positive & negative cells) ADC_Treatment 2. ADC Treatment (Serial dilutions) Cell_Seeding->ADC_Treatment Incubation 3. Incubation (72-120 hours) ADC_Treatment->Incubation MTT_Addition 4. MTT Addition Incubation->MTT_Addition Formazan_Solubilization 5. Formazan Solubilization MTT_Addition->Formazan_Solubilization Absorbance_Reading 6. Absorbance Reading Formazan_Solubilization->Absorbance_Reading Data_Analysis 7. Data Analysis (Calculate IC50) Absorbance_Reading->Data_Analysis

Figure 3. Workflow for in vitro cytotoxicity assay.

Conclusion

The p-aminobenzyloxycarbonyl self-immolative spacer is a cornerstone of modern ADC design, enabling the targeted delivery of potent cytotoxic agents. A thorough understanding of its mechanism of action and the rigorous application of the experimental protocols outlined in this guide are essential for the successful development of next-generation targeted therapies. The interplay between linker stability, efficient enzymatic cleavage, and rapid self-immolation is a delicate balance that must be optimized to achieve a therapeutic agent with a wide therapeutic window and maximal anti-tumor efficacy.

References

The Azide Group: A Locus of Bioorthogonal Reactivity in Bioconjugation Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The azide functional group (-N₃) has emerged as a cornerstone in the field of bioconjugation chemistry, enabling the precise and stable covalent linkage of molecules in complex biological environments. Its unique combination of small size, stability in physiological conditions, and bioorthogonal reactivity—the ability to react selectively with a specific functional group without interfering with native biological processes—has made it an indispensable tool for researchers, scientists, and drug development professionals. This technical guide provides a comprehensive overview of the azide group's function in bioconjugation, detailing the key chemical reactions it undergoes, presenting quantitative kinetic data, and offering detailed experimental protocols for its application.

The Azide Group: Properties and Advantages in a Biological Context

The utility of the azide group in bioconjugation stems from a unique set of physicochemical properties:

  • Bioorthogonality: The azide moiety is virtually absent in naturally occurring biological systems. This inertness to the vast array of functional groups present in cells and organisms ensures that its reactivity can be directed with high specificity.[1][2]

  • Small Size and Minimal Perturbation: The compact nature of the azide group allows for its incorporation into biomolecules, such as proteins, glycans, and nucleic acids, with minimal disruption to their native structure and function.[3][4]

  • Stability: Organic azides exhibit sufficient stability under typical physiological conditions of temperature and pH, allowing for their use in living systems.[4] While some low molecular weight azides can be hazardous, those incorporated into larger biomolecules are generally safe to handle with standard laboratory precautions.[5]

  • Versatile Reactivity: The azide group's 1,3-dipolar character and its ability to act as a soft electrophile enable it to participate in a variety of highly selective and efficient ligation reactions.[6][7]

Key Bioconjugation Reactions Involving the Azide Group

Three primary classes of reactions have been extensively developed to leverage the azide group for bioconjugation: the Staudinger Ligation, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

The Staudinger Ligation

One of the earliest examples of a bioorthogonal reaction, the Staudinger ligation, involves the reaction of an azide with a specifically engineered triarylphosphine.[1][7] This reaction proceeds through an aza-ylide intermediate, which then undergoes an intramolecular rearrangement to form a stable amide bond.[1][7] A "traceless" version of this reaction is particularly noteworthy as it leaves no residual atoms from the phosphine reagent in the final conjugate, resulting in a native amide linkage.[8]

Staudinger_Ligation Azide Biomolecule-N₃ Intermediate1 Aza-ylide Intermediate Azide->Intermediate1 + Phosphine Phosphine R₂P-EWG Intermediate2 Amide-linked Intermediate Intermediate1->Intermediate2 Intramolecular Rearrangement Nitrogen N₂ Intermediate1->Nitrogen Product Biomolecule-NH-CO-R' Intermediate2->Product + H₂O

Staudinger Ligation Reaction Pathway.

The kinetics of the Staudinger ligation are generally slower than those of azide-alkyne cycloadditions. The reaction rate is influenced by the specific phosphine reagent used.

ReactantsSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference
Benzyl azide and (diphenylphosphino)methanethiol7.7 x 10⁻³[8][9]
Benzyl azide and various phosphine reagents~ 2.3 x 10⁻³[10]

This protocol describes a general procedure for labeling a protein containing an azide group with a phosphine-functionalized probe (e.g., a biotinylated phosphine).

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4), free of primary amines like Tris.

  • Phosphine-probe stock solution (e.g., 10 mM in DMSO or DMF).

  • Reaction buffer (e.g., PBS, pH 7.4).

  • Quenching solution (optional, e.g., 1 M Tris-HCl, pH 8.0).

  • Purification system (e.g., size-exclusion chromatography column).

Procedure:

  • Protein Preparation: Prepare a solution of the azide-modified protein at a concentration of 1-5 mg/mL in the reaction buffer.

  • Reagent Preparation: Immediately before use, prepare a fresh stock solution of the phosphine-probe in a water-miscible organic solvent.

  • Ligation Reaction: Add a 10- to 50-fold molar excess of the phosphine-probe stock solution to the protein solution. Gently mix the reaction.

  • Incubation: Incubate the reaction mixture at room temperature or 37°C for 12-24 hours.[11] The progress of the reaction can be monitored by SDS-PAGE or mass spectrometry.

  • Quenching (Optional): To stop the reaction, a quenching reagent can be added to react with any excess phosphine-probe.

  • Purification: Remove the excess, unreacted phosphine-probe and byproducts by size-exclusion chromatography or dialysis.

  • Characterization: Confirm the successful conjugation by mass spectrometry or other appropriate analytical techniques.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, a cornerstone of "click chemistry," is a highly efficient and regioselective 1,3-dipolar cycloaddition between an azide and a terminal alkyne to form a stable 1,4-disubstituted triazole.[12] The reaction is catalyzed by copper(I), which dramatically accelerates the reaction rate compared to the uncatalyzed version.[12]

CuAAC_Reaction Azide Biomolecule-N₃ Product Biomolecule-Triazole-Probe Azide->Product Alkyne Probe-C≡CH Alkyne->Product Copper Cu(I) Catalyst Copper->Product Catalyzes

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

CuAAC reactions are known for their rapid kinetics, often several orders of magnitude faster than the Staudinger ligation.

ReactantsSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference
Various azides and alkynes in the presence of Cu(I) and accelerating ligands1 - 100[13]

This protocol outlines a general procedure for conjugating an azide-modified peptide with an alkyne-containing molecule.

Materials:

  • Azide-modified peptide in a suitable buffer (e.g., PBS, pH 7.0-8.0).

  • Alkyne-containing molecule stock solution (e.g., 10 mM in DMSO).

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 100 mM in water).

  • Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared).

  • Copper ligand (e.g., THPTA or TBTA) stock solution (e.g., 200 mM in water or DMSO).

  • Reaction buffer (e.g., PBS, pH 7.0-8.0).

  • Purification system (e.g., HPLC).

Procedure:

  • Preparation of Solutions: Prepare stock solutions of all reagents.

  • Reaction Setup: In a reaction tube, combine the azide-modified peptide and the alkyne-containing molecule (typically a 1:1.5 to 1:5 molar ratio of peptide to alkyne).

  • Catalyst Preparation: In a separate tube, pre-mix the CuSO₄ and the copper ligand in a 1:2 molar ratio. Allow it to stand for a few minutes.[14]

  • Initiation of Reaction: Add the copper/ligand complex to the peptide/alkyne mixture. Then, add the freshly prepared sodium ascorbate solution to reduce Cu(II) to the active Cu(I) catalyst.[14]

  • Incubation: Incubate the reaction at room temperature for 30-60 minutes, protecting it from light.[14]

  • Purification: Purify the conjugated peptide using reverse-phase HPLC to remove unreacted starting materials and catalyst.

  • Characterization: Confirm the identity and purity of the product by mass spectrometry and HPLC analysis.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the potential cytotoxicity of the copper catalyst in living systems, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed.[3] This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts readily with an azide without the need for a metal catalyst.[1][15] The relief of ring strain provides the driving force for this bioorthogonal reaction.[]

SPAAC_Reaction Azide Biomolecule-N₃ Product Biomolecule-Triazole-Probe Azide->Product Cyclooctyne Strained Cyclooctyne (e.g., DBCO, BCN) Cyclooctyne->Product

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

The kinetics of SPAAC are highly dependent on the structure of the cyclooctyne.

Cyclooctyne DerivativeReactantSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference
BCNBenzyl azide0.012 - 0.024[17]
ADIBO (DBCO derivative)Primary azide0.90[17]
ADIBO (DBCO derivative)Tertiary azide4.7 x 10⁻⁶[17]
Various cyclooctynesBenzyl azide0.004 - 1.0[18]

This protocol provides a general method for labeling an azide-modified antibody with a DBCO-functionalized molecule.

Materials:

  • Azide-modified antibody in an amine-free buffer (e.g., PBS, pH 7.4).

  • DBCO-functionalized molecule stock solution (e.g., 10 mM in DMSO).

  • Reaction buffer (e.g., PBS, pH 7.4).

  • Purification system (e.g., protein A/G chromatography or size-exclusion chromatography).

Procedure:

  • Antibody Preparation: Ensure the azide-modified antibody is purified and in the appropriate reaction buffer.

  • Reaction Setup: In a reaction vessel, combine the azide-modified antibody with a 2-4 fold molar excess of the DBCO-functionalized molecule.[1] The final concentration of DMSO should be kept below 5% (v/v).[1]

  • Incubation: Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C for 12-24 hours.[1]

  • Purification: Remove the excess, unreacted DBCO-functionalized molecule using a suitable chromatography method.

  • Characterization: Confirm the conjugation and determine the degree of labeling using techniques such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy.

Introduction of the Azide Group into Biomolecules

A critical prerequisite for utilizing azide-based bioconjugation is the site-specific introduction of the azide group into the biomolecule of interest. Several methods have been developed for this purpose.

Azide_Introduction cluster_methods Methods for Azide Introduction NHS_Ester Azide-NHS Ester Reaction (Targets Lysines, N-terminus) Azide_Biomolecule Azide-Functionalized Biomolecule NHS_Ester->Azide_Biomolecule Diazo_Transfer Aqueous Diazo Transfer (Targets Lysines, N-terminus) Diazo_Transfer->Azide_Biomolecule Metabolic_Labeling Metabolic Labeling (e.g., Azido-sugars, Azido-amino acids) Metabolic_Labeling->Azide_Biomolecule Biomolecule Protein / Biomolecule Biomolecule->NHS_Ester Biomolecule->Diazo_Transfer Biomolecule->Metabolic_Labeling

Workflow for Introducing Azide Functionality into Biomolecules.
Experimental Protocol: Azide Functionalization of a Protein using an NHS Ester

This protocol describes the labeling of a protein with an azide group by targeting primary amines with an azide-functionalized N-hydroxysuccinimide (NHS) ester.[6]

Materials:

  • Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.4).

  • Azide-NHS ester (e.g., Azido-PEG4-NHS Ester).

  • Anhydrous DMSO.

  • Desalting column.

Procedure:

  • Protein Preparation: Dissolve the protein in the buffer at a concentration of 1-5 mg/mL.

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of the Azide-NHS Ester in anhydrous DMSO.[6]

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the Azide-NHS ester stock solution to the protein solution. Mix gently and incubate for 1 hour at room temperature.[6]

  • Purification: Remove the excess, unreacted Azide-NHS ester using a desalting column with an appropriate molecular weight cutoff.[6]

  • Characterization: Determine the degree of azide labeling using a suitable method, such as a colorimetric assay or by reacting with a fluorescently-labeled alkyne and measuring the fluorescence.

Conclusion

The azide group has proven to be an exceptionally versatile and powerful functional group in bioconjugation chemistry. Its bioorthogonality, small size, and diverse reactivity have enabled the development of robust and efficient methods for the site-specific modification of biomolecules. The choice between the Staudinger ligation, CuAAC, and SPAAC depends on the specific requirements of the application, including the biological context, desired reaction kinetics, and tolerance for a metal catalyst. The continued development of new azide-based ligation strategies and reagents promises to further expand the toolkit available to researchers for probing and manipulating biological systems with unprecedented precision.

References

Unlocking the Payload: A Technical Guide to Payload Release from PAB Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The p-aminobenzyl (PAB) group is a critical component in the design of self-immolative linkers for antibody-drug conjugates (ADCs). Its ability to undergo a 1,6-elimination reaction following a specific triggering event, such as enzymatic cleavage, allows for the controlled and efficient release of a cytotoxic payload at the target site. This guide provides an in-depth technical overview of the payload release mechanism from PAB linkers, supported by quantitative data, detailed experimental protocols, and visualizations of the key processes involved.

The Core Mechanism: Triggered 1,6-Elimination

The fundamental principle behind PAB linker-mediated payload release is a cascade reaction initiated by the cleavage of a trigger group, most commonly a dipeptide sequence like valine-citrulline (Val-Cit) that is recognized by lysosomal proteases such as Cathepsin B.[1][2] Once the ADC is internalized into the target cancer cell and trafficked to the lysosome, Cathepsin B cleaves the amide bond between the dipeptide and the PAB spacer.[3] This initial cleavage event is the rate-limiting step and the primary determinant of the linker's specificity.

Following the enzymatic cleavage, the exposed p-aminobenzyl group becomes electronically unstable. This instability drives a spontaneous 1,6-elimination reaction, which proceeds through a quinone methide intermediate.[2] This intramolecular electronic cascade results in the release of the payload in its active, unmodified form, along with the fragmentation of the linker into benign byproducts. The self-immolative nature of this process is crucial, as it ensures that no part of the linker remains attached to the payload, which could otherwise hinder its cytotoxic activity.[4]

PAB_Payload_Release_Mechanism ADC Antibody-Drug Conjugate (in circulation) Internalization Internalization into Target Cell ADC->Internalization Lysosome Trafficking to Lysosome Internalization->Lysosome Cleavage Enzymatic Cleavage (e.g., Cathepsin B) Lysosome->Cleavage Lysosomal Environment PAB_Intermediate Unstable p-Aminobenzyl Intermediate Cleavage->PAB_Intermediate Elimination 1,6-Elimination (Self-Immolation) PAB_Intermediate->Elimination Payload Active Payload Released Elimination->Payload Byproducts Linker Byproducts Elimination->Byproducts Plasma_Stability_Workflow cluster_incubation Incubation cluster_payload Released Payload Analysis cluster_adc Intact ADC Analysis ADC_Plasma ADC in Plasma (37°C) Time_Points Collect Aliquots (t = 0, 24, 48... hrs) ADC_Plasma->Time_Points Quench Quench with Acetonitrile Time_Points->Quench Capture Capture with Protein A/G Time_Points->Capture Centrifuge Centrifuge Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS_Payload LC-MS/MS Analysis Supernatant->LCMS_Payload Wash Wash Capture->Wash Elute Elute ADC Wash->Elute LCMS_ADC LC-MS Analysis (DAR) Elute->LCMS_ADC CathepsinB_Cleavage_Workflow Activate_Enzyme Activate Cathepsin B (37°C, 15 min) Initiate_Reaction Initiate Reaction: Add Activated Enzyme Activate_Enzyme->Initiate_Reaction Prepare_Reaction Prepare ADC in Assay Buffer Prepare_Reaction->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Collect_Aliquots Collect Aliquots at Time Points Incubate->Collect_Aliquots Quench_Reaction Quench Reaction Collect_Aliquots->Quench_Reaction LCMS_Analysis LC-MS/MS Analysis of Released Payload Quench_Reaction->LCMS_Analysis Data_Analysis Determine Cleavage Rate LCMS_Analysis->Data_Analysis Cytotoxicity_Assay_Workflow Seed_Cells Seed Cells in 96-well Plate Adhere_Overnight Allow Cells to Adhere Overnight Seed_Cells->Adhere_Overnight Treat_Cells Treat Cells with Serial Dilutions of ADC Adhere_Overnight->Treat_Cells Incubate_72h Incubate for 72-120 hours Treat_Cells->Incubate_72h Add_MTT Add MTT Reagent Incubate_72h->Add_MTT Incubate_4h Incubate for 2-4 hours Add_MTT->Incubate_4h Solubilize Solubilize Formazan Crystals Incubate_4h->Solubilize Read_Absorbance Measure Absorbance at 570 nm Solubilize->Read_Absorbance Calculate_IC50 Calculate Cell Viability and Determine IC50 Read_Absorbance->Calculate_IC50

References

Methodological & Application

Application Notes and Protocols for 6-Azidohexanoyl-Val-Cit-PAB Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 6-Azidohexanoyl-Val-Cit-PAB linker is a crucial component in the development of advanced antibody-drug conjugates (ADCs). This cleavable linker system is designed for enhanced stability in circulation and specific, enzymatic release of a cytotoxic payload within the target cancer cell. The valine-citrulline (Val-Cit) dipeptide is selectively cleaved by cathepsin B, an enzyme highly expressed in the lysosomal compartment of tumor cells. Following cleavage, the self-immolative p-aminobenzyl (PAB) spacer releases the active drug. The 6-azidohexanoyl group provides a versatile chemical handle for conjugation to a monoclonal antibody (mAb) via "click chemistry," specifically through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). This allows for precise control over the drug-to-antibody ratio (DAR) and the creation of homogeneous ADCs.[1][2][3][]

These application notes provide a detailed protocol for the conjugation of a drug equipped with the this compound linker to a monoclonal antibody.

Mechanism of Action: Intracellular Drug Release

The efficacy of an ADC constructed with the this compound linker is predicated on a multi-step intracellular process.

cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Target Cancer Cell cluster_endosome Endosome cluster_lysosome Lysosome ADC Antibody-Drug Conjugate (ADC) in Circulation ADC_Endosome ADC Internalized via Endocytosis ADC->ADC_Endosome 1. Binding to cell surface antigen ADC_Lysosome ADC in Lysosome ADC_Endosome->ADC_Lysosome 2. Trafficking to lysosome CathepsinB Cathepsin B ADC_Lysosome->CathepsinB 3. Fusion with lysosome Drug_Release Drug Release CathepsinB->Drug_Release 4. Cleavage of Val-Cit linker Cytotoxicity Cytotoxicity Drug_Release->Cytotoxicity 5. Drug induces cell death

Caption: Intracellular trafficking and drug release pathway for a Val-Cit-PAB based ADC.

Experimental Protocols

This section details the protocols for the two primary methods of conjugating the this compound-drug to a modified monoclonal antibody: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Protocol 1: Antibody Modification with an Alkyne Handle

For both CuAAC and SPAAC, the antibody must first be functionalized with a reactive partner for the azide group on the linker. This protocol describes the introduction of an alkyne group.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Alkyne-NHS ester (e.g., DBCO-NHS ester for SPAAC, or a terminal alkyne-NHS ester for CuAAC)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 8.0-8.5

  • Desalting columns

Procedure:

  • Antibody Preparation: Exchange the antibody into the Reaction Buffer at a concentration of 1-10 mg/mL.

  • NHS Ester Stock Solution: Dissolve the alkyne-NHS ester in anhydrous DMSO to a concentration of 10-20 mM.

  • Activation Reaction: Add a 5-20 fold molar excess of the dissolved alkyne-NHS ester to the antibody solution.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature with gentle agitation.

  • Purification: Remove excess, unreacted alkyne-NHS ester by size exclusion chromatography using a desalting column equilibrated with PBS, pH 7.4.

  • Characterization: Determine the degree of labeling (DOL) of the antibody with alkyne groups using UV-Vis spectroscopy or mass spectrometry.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Conjugation

SPAAC is a copper-free click chemistry method that is ideal for biological conjugations due to its high biocompatibility.[2][3][5][]

Ab_DBCO Antibody-DBCO Mixing Mix and Incubate (Room Temp or 37°C, 1-24h) Ab_DBCO->Mixing Drug_Linker_Azide This compound-Drug Drug_Linker_Azide->Mixing ADC Antibody-Drug Conjugate (ADC) Mixing->ADC Purification Purification (e.g., SEC, Protein A) ADC->Purification Characterization Characterization (DAR, Purity) Purification->Characterization

Caption: Experimental workflow for SPAAC conjugation.

Materials:

  • Alkyne-modified antibody (from Protocol 1) in PBS, pH 7.4

  • This compound-drug conjugate

  • Anhydrous DMSO

  • Purification system (e.g., SEC, Protein A chromatography)

Procedure:

  • Drug-Linker Stock Solution: Prepare a 10-20 mM stock solution of the this compound-drug in anhydrous DMSO.

  • Conjugation Reaction: In a suitable reaction vessel, add the alkyne-modified antibody. To this, add a 1.5 to 5-fold molar excess of the drug-linker stock solution.

  • Incubation: Gently mix the reaction and incubate at room temperature or 37°C for 1 to 24 hours. The reaction progress can be monitored by HPLC-MS.

  • Purification: Purify the resulting ADC to remove unreacted drug-linker and any aggregates. Size-exclusion chromatography (SEC) or Protein A affinity chromatography are common methods.

  • Characterization: Characterize the purified ADC for drug-to-antibody ratio (DAR), purity, and aggregation.

Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Conjugation

CuAAC is a highly efficient and widely used click chemistry reaction. It requires a copper (I) catalyst, which is typically generated in situ from a copper (II) salt and a reducing agent.[7][8][9]

Materials:

  • Alkyne-modified antibody (from Protocol 1) in PBS, pH 7.4

  • This compound-drug conjugate

  • Anhydrous DMSO

  • Copper (II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Ligand stock solution (e.g., THPTA, 50 mM in water)

  • Reducing agent stock solution (e.g., Sodium Ascorbate, 100 mM in water, freshly prepared)

  • Purification system (e.g., SEC, Protein A chromatography)

Procedure:

  • Drug-Linker Stock Solution: Prepare a 10-20 mM stock solution of the this compound-drug in anhydrous DMSO.

  • Catalyst Preparation: In a separate tube, mix the CuSO₄ and ligand solutions. Let it stand for a few minutes to form the copper-ligand complex.

  • Conjugation Reaction: In a reaction vessel, combine the alkyne-modified antibody and the drug-linker (typically a 2-10 fold molar excess of the drug-linker).

  • Initiation: Add the copper-ligand complex to the antibody-drug-linker mixture. Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubation: Incubate the reaction at room temperature for 1-4 hours, protected from light.

  • Purification: Purify the ADC using SEC or Protein A chromatography to remove the copper catalyst, excess reagents, and unreacted drug-linker.

  • Characterization: Analyze the purified ADC for DAR, purity, and aggregation.

Data Presentation

The following tables summarize typical quantitative data for the synthesis and characterization of ADCs using the this compound linker. Actual results may vary depending on the specific antibody, drug, and reaction conditions.

Table 1: Representative Reaction Parameters for ADC Synthesis

ParameterSPAACCuAAC
Molar Excess of Drug-Linker 1.5 - 5 fold2 - 10 fold
Reaction Temperature Room Temp. or 37°CRoom Temp.
Reaction Time 1 - 24 hours1 - 4 hours
Typical Conjugation Efficiency > 90%> 95%

Table 2: Typical Characterization Data for Purified ADC

ParameterExpected Value/RangeMethod of Analysis
Drug-to-Antibody Ratio (DAR) 2 - 8 (typically ~4)UV-Vis, HIC, MS[][11][12][13][14]
Purity > 95%SDS-PAGE, SEC
Monomeric Form > 98%SEC
Endotoxin Levels < 0.5 EU/mgLAL Assay

Conclusion

The this compound linker provides a robust and versatile platform for the development of next-generation antibody-drug conjugates. The use of click chemistry for conjugation allows for the creation of homogeneous ADCs with a defined drug-to-antibody ratio, which is critical for optimizing therapeutic efficacy and minimizing toxicity. The protocols outlined in these application notes provide a comprehensive guide for researchers and scientists working in the field of targeted cancer therapy.

References

Application Notes and Protocols for the Synthesis of Antibody-Drug Conjugates using 6-Azidohexanoyl-Val-Cit-PAB

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a powerful class of biopharmaceuticals that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to cancer cells. This targeted delivery mechanism enhances the therapeutic window of the cytotoxic payload by maximizing its concentration at the tumor site while minimizing systemic, off-target toxicity.[1] The design of an ADC is modular, consisting of three primary components: a target-specific antibody, a potent cytotoxic payload, and a chemical linker that connects them.

The linker is a critical component that dictates the stability, pharmacokinetics, and efficacy of the ADC.[1] An ideal linker must remain stable in systemic circulation to prevent premature drug release, yet be efficiently cleaved to liberate the active payload upon internalization into the target cell.[1]

This document provides detailed application notes and protocols for the use of 6-Azidohexanoyl-Val-Cit-PAB , a state-of-the-art linker system for ADC synthesis. This linker combines three key features:

  • 6-Azidohexanoyl group : An azide chemical handle for highly specific and efficient conjugation to a modified antibody via "click chemistry".[2][3]

  • Valine-Citrulline (Val-Cit) dipeptide : A protease-cleavable motif specifically recognized and cleaved by Cathepsin B, a lysosomal enzyme often upregulated in tumor cells.[4][5]

  • p-Aminobenzylcarbamate (PAB) : A self-immolative spacer that, following Val-Cit cleavage, spontaneously releases the unmodified, active cytotoxic payload.[4][6]

The use of click chemistry, specifically the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), offers a bioorthogonal conjugation strategy that proceeds rapidly and efficiently under mild, aqueous conditions without the need for a cytotoxic copper catalyst, making it ideal for complex biologics like antibodies.[6][7]

Mechanism of Action

The therapeutic effect of an ADC constructed with the this compound linker is initiated through a sequence of precisely orchestrated events.

  • Circulation & Targeting : The ADC circulates systemically until the monoclonal antibody component recognizes and binds to its specific target antigen on the surface of a cancer cell.[1]

  • Internalization : Upon binding, the ADC-antigen complex is internalized by the cell through receptor-mediated endocytosis and trafficked to the lysosome.[1][4]

  • Enzymatic Cleavage : Within the acidic environment of the lysosome, Cathepsin B enzymes recognize and cleave the Val-Cit dipeptide linker.[4][5]

  • Self-Immolation and Payload Release : The cleavage of the dipeptide triggers a spontaneous 1,6-elimination reaction within the PAB spacer. This "self-immolation" cascade results in the fragmentation of the spacer and the release of the cytotoxic drug in its fully active form.[4][6]

  • Cytotoxicity : The liberated payload can then exert its cell-killing effect, for example, by inhibiting tubulin polymerization and inducing cell cycle arrest and apoptosis.[8]

Below is a diagram illustrating the intracellular processing and drug release mechanism.

G cluster_circulation Systemic Circulation (pH 7.4) cluster_cell Target Cancer Cell cluster_cytosol Cytosol ADC ADC (Stable) Antigen Tumor Antigen ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome (pH ~5.0) + Cathepsin B Endosome->Lysosome 3. Trafficking Payload Active Payload (e.g., MMAE) Lysosome->Payload 4. Cleavage & Self-Immolation Target Cellular Target (e.g., Tubulin) Payload->Target 5. Binds Target Apoptosis Apoptosis Target->Apoptosis 6. Induces Cytotoxicity

Caption: Mechanism of ADC action from cell surface binding to payload release.

Experimental Protocols

The synthesis of an ADC using the this compound linker is a multi-stage process. The overall workflow involves three main phases:

  • Synthesis of the Azide-Linker-Payload Conjugate.

  • Modification of the Monoclonal Antibody.

  • Click Chemistry Conjugation and Purification.

G cluster_prep Phase 1: Reagent Preparation cluster_conjugation Phase 2: ADC Synthesis cluster_analysis Phase 3: Purification & Analysis P1 Step 1: Synthesize Azido-Linker-Payload C1 Step 3: SPAAC 'Click' Conjugation Reaction P1->C1 P2 Step 2: Modify Antibody with DBCO P2->C1 A1 Step 4: Purify ADC C1->A1 A2 Step 5: Characterize ADC (DAR, Purity, etc.) A1->A2

References

Revolutionizing Bioconjugation: Application Notes and Protocols for Azido-Modified Linkers in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of click chemistry has transformed the landscape of bioconjugation, offering a robust and efficient toolkit for the precise assembly of complex molecular architectures. Among the most powerful of these bioorthogonal reactions are the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These methodologies have proven indispensable in drug development, particularly in the construction of Antibody-Drug Conjugates (ADCs), where the specific and stable linkage of a cytotoxic payload to a monoclonal antibody is paramount.

This document provides detailed application notes and experimental protocols for the use of azido-modified linkers in both CuAAC and SPAAC reactions. It is designed to be a comprehensive resource for researchers and professionals in the fields of chemistry, biology, and pharmacology, enabling the seamless adoption and optimization of these powerful conjugation techniques.

Comparative Data on Click Chemistry Reactions

The choice between CuAAC and SPAAC is often dictated by the specific requirements of the application, such as the tolerance of the biological system to copper catalysis and the desired reaction kinetics. The following tables provide a summary of quantitative data to aid in the selection of the most appropriate click chemistry strategy.

ParameterCopper-Catalyzed (CuAAC)Strain-Promoted (SPAAC)
Second-Order Rate Constant 10² - 10³ M⁻¹s⁻¹10⁻³ - 1 M⁻¹s⁻¹ (highly dependent on cyclooctyne)
Typical Reaction Time 30 minutes to a few hours1 to 12 hours
Typical Reactant Concentration >10 µMCan be higher to achieve reasonable reaction times
Yields Near-quantitativeGenerally high, but can be lower than CuAAC
Regioselectivity Exclusively 1,4-disubstituted triazoleMixture of 1,4- and 1,5-disubstituted triazoles
Biocompatibility Limited by copper toxicityExcellent, widely used for in vivo applications

Table 1: General Comparison of CuAAC and SPAAC Reactions. This table highlights the key differences in performance between the two major types of azide-alkyne cycloaddition reactions.

DBCO ConstructReactant AzideBufferRate Constant (M⁻¹s⁻¹)
Sulfo DBCO-amineModel AzidesVarious0.27 - 1.22
DBCO-TrastuzumabModel AzidesHEPES & PBSSlower than Sulfo DBCO-amine
DBCO-PEG5-TrastuzumabModel AzidesHEPES & PBS0.18 - 0.37

Table 2: Comparison of SPAAC Rate Constants for Different DBCO Constructs. This table illustrates the impact of steric hindrance and the benefit of a PEG linker on the reaction kinetics of SPAAC. The unconjugated Sulfo DBCO-amine shows the highest reactivity. The use of a PEG spacer in DBCO-PEG5-Trastuzumab improves the reaction rate compared to the non-PEGylated counterpart.

Experimental Protocols

The following are detailed protocols for performing CuAAC and SPAAC reactions with azido-modified linkers.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the bioconjugation of an azido-modified molecule to an alkyne-containing biomolecule.

Materials:

  • Azido-modified linker/molecule

  • Alkyne-modified biomolecule (e.g., protein, antibody)

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 100 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 200 mM in water)

  • Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO (for dissolving hydrophobic molecules)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Preparation of Reactants:

    • Dissolve the azido-modified molecule in DMSO or an appropriate buffer to a desired stock concentration.

    • Prepare the alkyne-modified biomolecule in PBS at a suitable concentration.

  • Preparation of the Catalyst Premix:

    • In a microcentrifuge tube, combine the CuSO₄ stock solution and the THPTA ligand stock solution in a 1:2 molar ratio.

    • Vortex briefly and allow the mixture to stand at room temperature for 5-10 minutes to form the Cu(I)-THPTA complex.

  • Click Reaction:

    • In a reaction tube, add the alkyne-modified biomolecule solution.

    • Add the azido-modified molecule stock solution. The molar ratio of azide to alkyne will need to be optimized but is typically in the range of 2 to 10-fold excess of the azide.

    • Add the Cu(I)-THPTA catalyst premix to the reaction mixture. A final concentration of 0.1-1 mM copper is generally sufficient.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 1-5 mM.

    • Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by an appropriate analytical technique (e.g., SDS-PAGE, mass spectrometry).

  • Purification:

    • Once the reaction is complete, purify the conjugate to remove excess reagents and byproducts using a suitable method such as size-exclusion chromatography or dialysis.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines a general procedure for the copper-free conjugation of an azido-modified molecule to a biomolecule containing a strained alkyne (e.g., DBCO, BCN).

Materials:

  • Azido-modified linker/biomolecule

  • Strained alkyne-modified molecule (e.g., DBCO-NHS ester)

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO (for dissolving hydrophobic molecules)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Preparation of Reactants:

    • Dissolve the strained alkyne-modified molecule (e.g., DBCO-NHS ester) in DMSO to a stock concentration of 10-20 mM.

    • Prepare the azido-modified biomolecule in PBS at a suitable concentration.

  • Click Reaction:

    • Add the strained alkyne stock solution to the azido-modified biomolecule solution. A 1.5 to 5-fold molar excess of the strained alkyne is typically used. The final DMSO concentration should be kept below 10% to avoid denaturation of proteins.

    • Mix the reaction gently and incubate at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the reactivity of the specific strained alkyne and the concentrations of the reactants.

    • The reaction progress can be monitored by analytical techniques such as UV-Vis spectroscopy (disappearance of the DBCO absorbance around 310 nm), SDS-PAGE, or mass spectrometry.

  • Purification:

    • After the reaction is complete, purify the conjugate using an appropriate method like size-exclusion chromatography or dialysis to remove unreacted starting materials.

Visualizing Click Chemistry Workflows and a Relevant Signaling Pathway

To provide a clearer understanding of the experimental processes and their application in a biological context, the following diagrams have been generated using the DOT language.

CuAAC_Workflow cluster_reactants Reactant Preparation cluster_catalyst Catalyst Premix cluster_reaction Click Reaction cluster_purification Purification Azide Azido-modified Molecule ReactionMix Reaction Mixture Azide->ReactionMix Alkyne Alkyne-modified Biomolecule Alkyne->ReactionMix CuSO4 CuSO4 Premix Cu(I)-THPTA Complex CuSO4->Premix THPTA THPTA Ligand THPTA->Premix Premix->ReactionMix Conjugate Triazole-linked Conjugate ReactionMix->Conjugate Ascorbate Sodium Ascorbate (Reducing Agent) Ascorbate->ReactionMix Purify Purification (e.g., SEC) Conjugate->Purify FinalProduct Purified Conjugate Purify->FinalProduct

Caption: Workflow for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

SPAAC_Workflow cluster_reactants Reactant Preparation cluster_reaction Click Reaction (Copper-Free) cluster_purification Purification Azide Azido-modified Biomolecule ReactionMix Reaction Mixture Azide->ReactionMix StrainedAlkyne Strained Alkyne (e.g., DBCO) StrainedAlkyne->ReactionMix Conjugate Triazole-linked Conjugate ReactionMix->Conjugate Purify Purification (e.g., SEC) Conjugate->Purify FinalProduct Purified Conjugate Purify->FinalProduct

Caption: Workflow for the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Application in Drug Development: Targeting the CD22 Signaling Pathway

A prominent application of click chemistry is in the synthesis of Antibody-Drug Conjugates (ADCs). An ADC targeting the CD22 receptor on B-cells is a therapeutic strategy for B-cell malignancies. Upon binding of the ADC to CD22, the complex is internalized, leading to the release of the cytotoxic payload and subsequent cell death. The following diagram illustrates the simplified signaling pathway initiated by CD22 ligation.

CD22_Signaling cluster_cell_surface Cell Surface cluster_intracellular Intracellular Signaling cluster_adc_action ADC Mechanism of Action ADC Anti-CD22 ADC (via Click Chemistry) CD22 CD22 Receptor ADC->CD22 Binding Internalization Internalization Lyn Lyn Kinase CD22->Lyn Recruitment & Activation SHP1 SHP-1 Phosphatase CD22->SHP1 Recruitment CD22->Internalization BCR B-Cell Receptor (BCR) Syk Syk Kinase BCR->Syk Activation Lyn->CD22 Phosphorylation of ITIMs SHP1->Syk Dephosphorylation Inhibition Inhibition of BCR Signaling SHP1->Inhibition Leads to Downstream Downstream Signaling Syk->Downstream Lysosome Lysosome Internalization->Lysosome Payload Payload Release Lysosome->Payload Apoptosis Apoptosis Payload->Apoptosis

Caption: Simplified CD22 signaling pathway upon ADC binding.

Application Notes and Protocols for DBCO Conjugation with 6-Azidohexanoyl-Val-Cit-PAB

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of dibenzocyclooctyne (DBCO) derivatives to the 6-Azidohexanoyl-Val-Cit-PAB linker system represents a cornerstone in the development of advanced bioconjugates, particularly in the field of Antibody-Drug Conjugates (ADCs). This methodology leverages the principles of bioorthogonal chemistry, specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of copper-free click chemistry.[1][2][3] This reaction is characterized by its high efficiency, specificity, and biocompatibility, as it proceeds readily in aqueous environments under physiological conditions without the need for a cytotoxic copper catalyst.[1][3]

The this compound moiety is a sophisticated, cleavable linker designed for the controlled release of therapeutic payloads.[2] It comprises several key functional units:

  • 6-Azidohexanoyl group: Provides the azide functionality for the SPAAC reaction with a DBCO-modified molecule.

  • Valine-Citrulline (Val-Cit) dipeptide: Serves as a specific cleavage site for lysosomal proteases, most notably Cathepsin B, which is often upregulated in the tumor microenvironment.[]

  • p-Aminobenzyl (PAB) group: Acts as a self-immolative spacer, ensuring the efficient and traceless release of the conjugated drug in its active form upon cleavage of the Val-Cit linker.

These application notes provide detailed protocols for the conjugation of a DBCO-functionalized molecule to the this compound linker, methods for the characterization of the resulting conjugate, and an overview of its application in the context of ADC development.

Reaction Mechanism and Workflow

The core of the conjugation process is the SPAAC reaction, where the strained triple bond of the DBCO ring reacts with the azide group of the linker in a [3+2] cycloaddition to form a stable triazole linkage.[3] This reaction is highly bioorthogonal, meaning it does not interfere with native biological functional groups.

The general workflow for creating a bioconjugate, such as an ADC, using this system involves two main stages:

  • Activation of the Targeting Moiety: The targeting molecule (e.g., an antibody) is functionalized with a DBCO group, typically through the reaction of an NHS-ester activated DBCO with primary amines (lysine residues) on the antibody surface.

  • Conjugation with the Linker-Payload: The DBCO-activated antibody is then reacted with the this compound-payload construct.

Experimental Workflow for DBCO Conjugation

Quantitative Data for Reaction Parameters

The efficiency and success of the conjugation reaction are dependent on several parameters. The following table summarizes typical reaction conditions and expected outcomes.

ParameterRecommended Value/RangeNotes
Molar Ratio (DBCO:Azide) 1.5 - 10 fold excess of one reactantFor antibody-small molecule conjugation, a 7.5-fold excess of the linker-payload is often recommended to drive the reaction to completion.[1]
Solvent Phosphate-Buffered Saline (PBS), pH 7.0-8.0Amine-free and azide-free buffers are crucial. Organic co-solvents like DMSO or DMF can be used (typically <10-20% v/v) to dissolve hydrophobic molecules.[1][3][5]
Temperature 4°C to 37°CRoom temperature (20-25°C) is common. Incubation at 4°C for longer periods can be beneficial for sensitive biomolecules.[1][3]
Reaction Time 4 - 24 hoursReaction progress can be monitored by HPLC or UV-Vis spectroscopy.[1][3]
pH 7.0 - 8.5SPAAC reactions are generally faster at slightly alkaline pH.
Expected Yield > 90%With optimized conditions, SPAAC reactions are known for their high efficiency and yield.
Stability of DBCO-reagent Stable for months at -20°C as a solidIn solution (e.g., DMSO), stability is reduced. It is recommended to prepare fresh solutions. DBCO-functionalized antibodies can be stored at -20°C for up to a month, though some loss of reactivity may occur.[3]

Experimental Protocols

Protocol 1: General DBCO Conjugation to this compound-Payload

This protocol describes the conjugation of a DBCO-functionalized molecule (e.g., a protein or a small molecule drug) to the this compound-payload.

Materials:

  • DBCO-functionalized molecule

  • This compound-payload

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4 (azide-free)

  • Anhydrous DMSO or DMF (for dissolving reactants if necessary)

  • Purification system (e.g., Size Exclusion Chromatography (SEC) or Reverse-Phase HPLC)

  • Analytical instruments (e.g., UV-Vis spectrophotometer, Mass Spectrometer, HPLC)

Procedure:

  • Preparation of Reactants:

    • Dissolve the DBCO-functionalized molecule in the reaction buffer to a final concentration of 1-10 mg/mL.

    • Prepare a stock solution of the this compound-payload in DMSO or DMF (e.g., 10 mM).

  • Conjugation Reaction:

    • Add the desired molar excess of the azide-linker-payload stock solution to the solution of the DBCO-functionalized molecule. Ensure the final concentration of the organic solvent is below 20% to maintain the stability of biomolecules like antibodies.

    • Gently mix the reaction mixture and incubate at room temperature for 4-12 hours or at 4°C overnight.

  • Purification of the Conjugate:

    • Purify the reaction mixture to remove unreacted linker-payload and solvent.

    • For proteins and antibodies, SEC (e.g., a desalting column) is effective for removing small molecule impurities.[3]

    • For smaller bioconjugates, Reverse-Phase HPLC can be used for purification.

  • Characterization of the Conjugate:

    • UV-Vis Spectroscopy: Determine the concentration of the bioconjugate. If the payload has a distinct absorbance, the drug-to-antibody ratio (DAR) can be estimated. The consumption of DBCO can be monitored by the decrease in absorbance at approximately 309 nm.[1][5]

    • Mass Spectrometry (MS): Confirm the identity and purity of the conjugate by determining its molecular weight.

    • HPLC Analysis: Assess the purity of the conjugate. Hydrophobic Interaction Chromatography (HIC) is commonly used to determine the DAR of ADCs.[6]

    • SDS-PAGE: For protein conjugates, an increase in molecular weight compared to the unconjugated protein should be observed.

Protocol 2: Cytotoxicity Assay of an ADC

This protocol outlines a general method for assessing the in vitro cytotoxicity of an ADC constructed with the DBCO-6-Azidohexanoyl-Val-Cit-PAB linker.

Materials:

  • Target cancer cell line (e.g., HER2-positive for an anti-HER2 ADC)

  • Non-target cell line (as a negative control)

  • Complete cell culture medium

  • ADC construct

  • Control antibody (unconjugated)

  • Free cytotoxic drug

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed the target and non-target cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of the ADC, control antibody, and free drug in complete cell culture medium.

    • Remove the old medium from the cells and add the different concentrations of the test articles. Include untreated cells as a control.

  • Incubation:

    • Incubate the plates for a period that allows for ADC internalization, linker cleavage, and induction of cell death (typically 72-120 hours).

  • Cell Viability Assessment:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Measure the signal (e.g., absorbance or luminescence) using a plate reader.

  • Data Analysis:

    • Normalize the data to the untreated control cells (100% viability).

    • Plot the cell viability against the logarithm of the concentration of the test article.

    • Calculate the IC50 value (the concentration that inhibits cell growth by 50%) for each compound using a suitable software.

Representative Cytotoxicity Data

The following table presents representative IC50 values for ADCs utilizing a Val-Cit-PAB linker with a microtubule inhibitor payload (e.g., MMAE) against cancer cell lines with varying levels of target antigen expression.

Cell LineTarget Antigen ExpressionADC IC50 (ng/mL)Unconjugated Antibody IC50Free Drug IC50
BT-474 High15 - 50> 30,000< 1
NCI-N87 High13 - 45> 30,000< 1
MDA-MB-361 Moderate25 - 80> 30,000< 1
MCF-7 Low/Negative> 10,000> 30,000< 1

Note: These are representative values. Actual IC50 values will vary depending on the specific antibody, payload, cell line, and experimental conditions.[7]

Intracellular Processing and Payload Release

Upon binding to its target antigen on the surface of a cancer cell, the ADC is internalized, typically via receptor-mediated endocytosis. The ADC then traffics through the endosomal-lysosomal pathway. The acidic environment and the presence of proteases, such as Cathepsin B, within the lysosome lead to the cleavage of the Val-Cit dipeptide linker. This cleavage event triggers the self-immolation of the PAB spacer, resulting in the release of the unmodified, active cytotoxic payload into the cytoplasm, where it can exert its therapeutic effect.

Intracellular Trafficking and Payload Release Pathway

Conclusion

The conjugation of DBCO-functionalized molecules with the this compound linker through SPAAC is a robust and efficient method for the creation of advanced bioconjugates. The high biocompatibility of the copper-free click chemistry, combined with the specific, controlled-release mechanism of the cleavable linker, makes this system particularly well-suited for the development of next-generation targeted therapeutics like ADCs. The protocols and data presented herein provide a comprehensive guide for researchers to successfully implement this powerful technology in their drug development endeavors.

References

Application Notes and Protocols for the Conjugation of MMAE to a Val-Cit-PAB Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of potent cytotoxic agents to monoclonal antibodies via a stable linker system is the foundation of Antibody-Drug Conjugate (ADC) technology. A widely utilized and effective linker system employs a cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide in conjunction with a self-immolative p-aminobenzyl carbamate (PAB) spacer. This application note provides a detailed protocol for the synthesis of the drug-linker conjugate, specifically focusing on the coupling of Monomethyl Auristatin E (MMAE), a potent anti-tubulin agent, to an Fmoc-protected Val-Cit-PAB linker.

The Val-Cit linker is designed for selective cleavage by cathepsin B, an enzyme often overexpressed in the lysosomal compartment of tumor cells.[1] Upon cleavage of the dipeptide, the PAB spacer undergoes spontaneous 1,6-elimination to release the active MMAE payload inside the target cancer cell, thereby minimizing systemic toxicity.[1] The Fluorenylmethyloxycarbonyl (Fmoc) protecting group on the N-terminus of the linker allows for controlled, stepwise synthesis and can be removed in a subsequent step to reveal a primary amine for further modification or conjugation to an antibody.

This document outlines the necessary materials, step-by-step procedures for the synthesis of the Fmoc-Val-Cit-PAB-OH linker, its conjugation to MMAE, and the characterization of the final product.

Materials and Reagents

  • Fmoc-Val-Cit-PAB-OH

  • Monomethyl Auristatin E (MMAE)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Pyridine, dry

  • 1-Hydroxybenzotriazole (HOBt)

  • Piperidine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diethyl ether, cold

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Solid-phase peptide synthesis (SPPS) resin (e.g., Rink amide resin)

  • Fmoc-protected amino acids (Fmoc-Cit-OH, Fmoc-Val-OH)

  • Peptide coupling reagents (e.g., HBTU, HATU, DIPEA)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of Fmoc-Val-Cit-PAB-OH

This protocol describes the synthesis of the core peptide-spacer component using solid-phase peptide synthesis (SPPS).[2]

  • Resin Preparation: Swell the Rink amide resin in anhydrous DMF for 1 hour.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to ensure complete removal of the Fmoc group. Wash the resin thoroughly with DMF and DCM.[2]

  • Amino Acid Coupling (Citrulline): Dissolve Fmoc-Cit-OH (3 equivalents), HBTU (3 equivalents), and HOBt (3 equivalents) in DMF. Add DIPEA (6 equivalents) and add the mixture to the deprotected resin. Agitate the reaction mixture for 2 hours at room temperature. Wash the resin with DMF and DCM.[2]

  • Fmoc Deprotection: Repeat step 2.

  • Amino Acid Coupling (Valine): Dissolve Fmoc-Val-OH (3 equivalents), HBTU (3 equivalents), and HOBt (3 equivalents) in DMF. Add DIPEA (6 equivalents) and add the mixture to the resin. Agitate for 2 hours at room temperature. Wash the resin with DMF and DCM.[2]

  • PAB-OH Coupling: Couple p-aminobenzyl alcohol to the N-terminus of the Val-Cit dipeptide using a suitable coupling agent like HATU.

  • Cleavage from Resin: Cleave the synthesized peptide-spacer from the resin using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.[2]

  • Purification: Precipitate the cleaved product in cold diethyl ether and purify by reverse-phase HPLC to obtain pure Fmoc-Val-Cit-PAB-OH.

Protocol 2: Conjugation of MMAE to Fmoc-Val-Cit-PAB-OH

This protocol details the coupling of the synthesized linker to the MMAE payload.

  • Dissolution: In a round-bottom flask, dissolve Fmoc-Val-Cit-PAB-OH (1.1 equivalents) and MMAE (1.0 equivalent) in anhydrous DMF.[3]

  • Coupling Reaction: Add HOBt (1.0 equivalent) and dry pyridine to the solution. Stir the reaction mixture at room temperature.[3]

  • Monitoring: Monitor the progress of the reaction by analytical HPLC until completion.

  • Purification: Upon completion, purify the crude product by semi-preparative reverse-phase HPLC to obtain Fmoc-Val-Cit-PAB-MMAE.[3]

  • Lyophilization: Lyophilize the purified product to a solid white powder.

Protocol 3: Fmoc Deprotection of Fmoc-Val-Cit-PAB-MMAE (Optional)

This optional step is for applications requiring a free N-terminal amine on the linker.

  • Dissolution: Dissolve the purified Fmoc-Val-Cit-PAB-MMAE in DMF.

  • Deprotection: Add piperidine (20 equivalents) to the solution and stir at room temperature for 20-30 minutes.[2]

  • Purification: Purify the resulting NH₂-Val-Cit-PAB-MMAE by reverse-phase HPLC.

Data Presentation

ParameterFmoc-Val-Cit-PAB-OH SynthesisMMAE ConjugationFmoc Deprotection
Key Reagents Fmoc-amino acids, SPPS resin, coupling reagents, TFAFmoc-Val-Cit-PAB-OH, MMAE, HOBt, Pyridine, DMFFmoc-Val-Cit-PAB-MMAE, Piperidine, DMF
Stoichiometry (Linker:Payload) -1.1 : 1.0[3]-
Reaction Temperature Room Temperature[2]Room Temperature[3]Room Temperature[2]
Reaction Time 2-3 hours (cleavage)[2]Monitored by HPLC20-30 minutes[2]
Purification Method Reverse-Phase HPLC[2]Semi-preparative RP-HPLC[3]Reverse-Phase HPLC[2]
Typical Yield Variable78%[3]70.7%

Characterization of Fmoc-Val-Cit-PAB-MMAE

Analysis MethodParameter MeasuredExpected Result
High-Resolution Mass Spectrometry (HRMS) Molecular MassCalculated for C₇₃H₁₀₄N₁₀O₁₄ [M+H]⁺: 1345.7811, Found: 1345.7798[3]
¹H NMR (500 MHz, DMSO-d6) Chemical Shifts (δ)Key peaks corresponding to the protons of Fmoc, Val, Cit, PAB, and MMAE moieties. For example, characteristic peaks for the Fmoc group are expected around 7.88 and 7.70 ppm.[3]
¹³C NMR (125 MHz, DMSO-d6) Chemical Shifts (δ)Key peaks corresponding to the carbons of the entire conjugate, confirming the structure.[3]
HPLC Purity>95%

Visualizations

Conjugation_Workflow Workflow for the Synthesis of Fmoc-Val-Cit-PAB-MMAE cluster_0 Fmoc-Val-Cit-PAB-OH Synthesis (SPPS) cluster_1 MMAE Conjugation cluster_2 Final Product Resin_Prep Resin Preparation Fmoc_De_1 Fmoc Deprotection Resin_Prep->Fmoc_De_1 Cit_Couple Citrulline Coupling Fmoc_De_1->Cit_Couple Fmoc_De_2 Fmoc Deprotection Cit_Couple->Fmoc_De_2 Val_Couple Valine Coupling Fmoc_De_2->Val_Couple PAB_Couple PAB-OH Coupling Val_Couple->PAB_Couple Cleavage Cleavage from Resin PAB_Couple->Cleavage Purify_Linker HPLC Purification Cleavage->Purify_Linker Dissolve Dissolve Fmoc-Val-Cit-PAB-OH & MMAE in DMF Purify_Linker->Dissolve Couple Add HOBt & Pyridine (Coupling Reaction) Dissolve->Couple Purify_Conj Semi-preparative HPLC Purification Couple->Purify_Conj Lyophilize Lyophilization Purify_Conj->Lyophilize Final_Product Fmoc-Val-Cit-PAB-MMAE Lyophilize->Final_Product

Caption: Synthesis workflow of Fmoc-Val-Cit-PAB-MMAE.

Deprotection_Workflow Optional Fmoc Deprotection Workflow Start_Product Fmoc-Val-Cit-PAB-MMAE Dissolve_Deprotect Dissolve in DMF Start_Product->Dissolve_Deprotect Add_Piperidine Add Piperidine (Deprotection) Dissolve_Deprotect->Add_Piperidine Purify_Deprotect HPLC Purification Add_Piperidine->Purify_Deprotect Final_Deprotect_Product NH2-Val-Cit-PAB-MMAE Purify_Deprotect->Final_Deprotect_Product

References

Application Notes and Protocols for Cathepsin B Cleavage Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for performing cathepsin B cleavage assays, a critical tool for studying enzyme activity, screening inhibitors, and characterizing drug delivery systems. The protocols focus on fluorometric methods, which offer high sensitivity and are suitable for high-throughput screening.

Principle of the Assay

The cathepsin B cleavage assay is a widely used method to measure the enzymatic activity of cathepsin B, a lysosomal cysteine protease.[1] The assay typically employs a synthetic fluorogenic substrate, such as Z-Arg-Arg-7-amido-4-methylcoumarin (Z-RR-AMC) or Ac-RR-AFC.[2][3] In its intact form, the substrate is non-fluorescent or has very low fluorescence. Upon cleavage by cathepsin B, a highly fluorescent molecule (e.g., 7-amino-4-methylcoumarin [AMC] or amino-4-trifluoromethyl coumarin [AFC]) is released.[1][4][5] The resulting increase in fluorescence is directly proportional to the cathepsin B activity and can be measured using a fluorescence microplate reader.[4][5]

Experimental Protocols

This section provides detailed methodologies for performing a cathepsin B cleavage assay, including enzyme activation, reaction setup, and data analysis.

Materials and Reagents
  • Recombinant Human Cathepsin B[6]

  • Fluorogenic Substrate (e.g., Z-RR-AMC, Ac-RR-AFC, or Z-Leu-Arg-AMC)[3][6][7]

  • Assay Buffer (e.g., 25 mM MES, pH 5.0-6.0)[6][8]

  • Activation Buffer (e.g., Assay Buffer containing 5 mM DTT)[6]

  • Positive Control Inhibitor (e.g., E-64 or CA-074)[9][10]

  • 96-well black microplate[9]

  • Fluorescence microplate reader with excitation/emission wavelengths appropriate for the chosen substrate (e.g., Ex/Em = 360/460 nm for AMC, Ex/Em = 400/505 nm for AFC)[4][5][9]

Enzyme Activation

Cathepsin B requires a reducing agent to maintain the active-site cysteine in its reduced state.[8]

  • Prepare the Activation Buffer by adding Dithiothreitol (DTT) to the Assay Buffer to a final concentration of 5 mM.[6]

  • Dilute the stock solution of recombinant human cathepsin B to a working concentration (e.g., 10 µg/mL) in the Activation Buffer.[6]

  • Incubate the enzyme solution at room temperature for 15-30 minutes.[6][8]

Assay Procedure

The following protocol is for a standard 96-well plate format and can be adapted for other formats. All samples and controls should be performed in duplicate or triplicate.

  • Prepare Reagents:

    • Diluted Activated Cathepsin B: Further dilute the activated cathepsin B to the final desired concentration (e.g., 0.1 µg/mL or approximately 4 nM) in Assay Buffer.[6] Keep the diluted enzyme on ice.

    • Substrate Solution: Prepare the fluorogenic substrate solution by diluting the stock in Assay Buffer to the desired final concentration (e.g., 40-200 µM).[6][11][12] Protect the solution from light.

    • Controls:

      • Positive Control: A reaction containing active cathepsin B and the substrate.

      • Negative Control (Substrate Blank): A reaction containing Assay Buffer and the substrate, but no enzyme.[6]

      • Inhibitor Control: A reaction containing active cathepsin B, the substrate, and a known cathepsin B inhibitor (e.g., E-64 or CA-074).[9]

  • Reaction Setup:

    • Add 50 µL of the diluted activated cathepsin B solution to the appropriate wells of the 96-well plate.

    • For the Negative Control wells, add 50 µL of Assay Buffer.[6]

    • For the Inhibitor Control wells, add the inhibitor to the wells containing the enzyme and pre-incubate for 10-15 minutes at room temperature.[4][5]

    • To initiate the enzymatic reaction, add 50 µL of the substrate solution to all wells.[6]

  • Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the substrate.

    • Measure the fluorescence intensity kinetically over a period of 5 to 60 minutes at 37°C.[4][5][6]

Data Analysis
  • Subtract the fluorescence readings of the Negative Control (Substrate Blank) from the readings of all other wells.[11]

  • Plot the fluorescence intensity versus time for each sample.

  • The rate of the reaction is determined from the initial linear portion of the slope.

  • The specific activity of cathepsin B can be calculated using a standard curve of the free fluorophore (e.g., AMC or AFC).[6]

Data Presentation

The following tables summarize key quantitative data for cathepsin B cleavage assays.

Table 1: Common Fluorogenic Substrates for Cathepsin B

SubstrateExcitation (nm)Emission (nm)Typical ConcentrationNotes
Z-Arg-Arg-AMC348 - 380440 - 46020 - 100 µMCommonly used, but can also be cleaved by other cathepsins.[2][10]
Ac-RR-AFC400505200 µMA preferred substrate for its specificity.[3][4][5]
Z-Leu-Arg-AMC38046080 µMAn alternative substrate for cathepsin B.[6]
Z-Phe-Arg-AMC38046040 µMAlso cleaved by cathepsin L with greater activity.[10][13]
Z-Nle-Lys-Arg-AMCNot SpecifiedNot Specified40 µMA novel substrate with high specificity for cathepsin B over a broad pH range.[13][14]

Table 2: Typical Reaction Conditions for Cathepsin B Assay

ParameterValueReference
pH5.0 - 6.0[2][6]
Temperature37 - 40 °C[2][4][5]
DTT Concentration5 mM[6]
Enzyme Concentration0.1 µg/mL (~4 nM)[6]
Incubation Time5 - 120 minutes[6][11]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for a fluorometric cathepsin B cleavage assay.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis Enzyme Cathepsin B Activate Activate Enzyme Enzyme->Activate Activator Activation Buffer (with DTT) Activator->Activate Substrate Fluorogenic Substrate Initiate Initiate Reaction (Add Substrate) Substrate->Initiate Buffer Assay Buffer Setup Set up Reactions (Enzyme, Controls) Buffer->Setup Plate 96-well Plate Plate->Setup Activate->Setup Setup->Initiate Measure Measure Fluorescence (kinetic) Initiate->Measure Analyze Data Analysis Measure->Analyze

Caption: General workflow for a fluorometric cathepsin B cleavage assay.

Cathepsin B in TRAIL-Induced Apoptosis Signaling Pathway

Cathepsin B can play a significant role in apoptosis, or programmed cell death.[15][16] The diagram below illustrates a simplified signaling pathway where cathepsin B is involved in apoptosis induced by TNF-related apoptosis-inducing ligand (TRAIL).[17]

trail_apoptosis_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_apoptosis Apoptosis TRAIL TRAIL DR4_5 DR4/DR5 TRAIL->DR4_5 Binds Casp8 Pro-caspase-8 DR4_5->Casp8 Recruits aCasp8 Active Caspase-8 Casp8->aCasp8 Activates Bid Bid aCasp8->Bid Cleaves tBid tBid Bid->tBid CytoC Cytochrome c tBid->CytoC Promotes release Lysosome Lysosome CatB_active Active Cathepsin B Lysosome->CatB_active Release CatB_inactive Pro-Cathepsin B CatB_active->Bid Cleaves Apoptosome Apoptosome Formation CytoC->Apoptosome Casp3 Caspase-3 Activation Apoptosome->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified TRAIL-induced apoptosis pathway involving cathepsin B.

References

Application Notes and Protocols for Measuring the Stability of Antibody-Drug Conjugates with Valine-Citrulline Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a promising class of targeted cancer therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload.[][2][3][4] The linker, which connects the antibody and the payload, is a critical component that dictates the overall stability, efficacy, and safety of the ADC.[][3][5] The valine-citrulline (Val-Cit) dipeptide linker is a widely used cleavable linker in ADC development.[][4] It is designed to be stable in systemic circulation and to be selectively cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment.[][6] This targeted release mechanism minimizes off-target toxicity and enhances the therapeutic index of the ADC.[][5]

However, premature cleavage of the Val-Cit linker in circulation can lead to the systemic release of the cytotoxic payload, resulting in off-target toxicities and reduced efficacy.[5][7][8] Therefore, a thorough evaluation of ADC stability is a critical aspect of preclinical development. These application notes provide detailed protocols for measuring the in vitro and in vivo stability of ADCs featuring a Val-Cit linker.

Signaling Pathways and Experimental Workflows

Val-Cit Linker Cleavage Signaling Pathway

The Val-Cit linker is designed for intracellular cleavage by the lysosomal protease Cathepsin B. Upon binding to its target antigen on the surface of a cancer cell, the ADC is internalized via endocytosis. The endosome then fuses with a lysosome, where the acidic environment and the presence of proteases like Cathepsin B lead to the cleavage of the dipeptide linker, releasing the active cytotoxic payload.

ADC Antibody-Drug Conjugate (ADC) with Val-Cit Linker TargetCell Target Cancer Cell ADC->TargetCell 1. Targeting Binding Binding to Target Antigen TargetCell->Binding Internalization Endocytosis Binding->Internalization Endosome Endosome Internalization->Endosome Fusion Endosome-Lysosome Fusion Endosome->Fusion Lysosome Lysosome (pH 4.5-5.0) Lysosome->Fusion CathepsinB Cathepsin B Fusion->CathepsinB 2. Lysosomal Trafficking Cleavage Val-Cit Linker Cleavage CathepsinB->Cleavage 3. Enzymatic Action PayloadRelease Payload Release Cleavage->PayloadRelease Apoptosis Cell Death (Apoptosis) PayloadRelease->Apoptosis 4. Cytotoxicity

Caption: ADC internalization and Cathepsin B-mediated payload release pathway.

Experimental Protocols

In Vitro Plasma Stability Assay

This assay evaluates the stability of the ADC in plasma from different species (e.g., human, mouse, rat, cynomolgus monkey) to assess the potential for premature drug release in circulation.[3][9][10]

Materials:

  • ADC with Val-Cit linker

  • Control ADC (with a non-cleavable linker, if available)

  • Plasma (human, mouse, rat, cynomolgus monkey), anticoagulated with EDTA or heparin

  • Phosphate-buffered saline (PBS), pH 7.4

  • Protein A or G magnetic beads

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Elution buffer (e.g., 0.1 M glycine-HCl, pH 2.7)

  • Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Enzyme for payload release (e.g., papain or Cathepsin B)

  • LC-MS/MS system

  • ELISA plates and reagents

Protocol:

  • Incubation:

    • Dilute the ADC to a final concentration of 100 µg/mL in plasma from each species.

    • Incubate the samples at 37°C.

    • Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48, 72, and 144 hours).[10]

    • Immediately freeze the collected aliquots at -80°C until analysis.

  • Analysis by LC-MS to Measure Free Payload:

    • Thaw the plasma samples.

    • Precipitate the proteins by adding three volumes of cold acetonitrile.

    • Centrifuge at high speed to pellet the precipitated proteins.

    • Analyze the supernatant for the presence of the released payload using a validated LC-MS/MS method.[11]

  • Analysis by ELISA to Measure Intact ADC:

    • Coat a 96-well plate with an antigen specific to the ADC's monoclonal antibody.[5]

    • Block the plate to prevent non-specific binding.[5]

    • Add diluted plasma samples to the wells and incubate.[5]

    • Wash the plate and add an enzyme-conjugated secondary antibody that specifically binds to the cytotoxic payload.[5]

    • Add a substrate and measure the signal, which is proportional to the amount of intact ADC.[5]

In Vitro Lysosomal Stability Assay

This assay assesses the susceptibility of the Val-Cit linker to cleavage by lysosomal enzymes, mimicking the intracellular environment.[12][13]

Materials:

  • ADC with Val-Cit linker

  • Human liver lysosomes or purified Cathepsin B

  • Lysosomal extraction buffer (e.g., citrate-phosphate buffer, pH 5.0)

  • Dithiothreitol (DTT) to activate Cathepsin B

  • Stop solution (e.g., 10% trichloroacetic acid)

  • LC-MS/MS system

Protocol:

  • Incubation:

    • Dilute the ADC to a final concentration of 50 µg/mL in the lysosomal extraction buffer.

    • Add human liver lysosomes or purified Cathepsin B.

    • Incubate the mixture at 37°C.

    • Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).[13]

    • Stop the reaction by adding the stop solution.

  • Analysis:

    • Centrifuge the samples to pellet the precipitated proteins.

    • Analyze the supernatant for the released payload using a validated LC-MS/MS method.

In Vivo Stability and Pharmacokinetic (PK) Study

This study evaluates the stability and pharmacokinetic profile of the ADC in an animal model (e.g., mouse or rat).[14] It is important to note that Val-Cit linkers can exhibit instability in mouse plasma.[9][15]

Materials:

  • ADC with Val-Cit linker

  • Appropriate animal model (e.g., BALB/c mice)

  • Anesthesia

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Centrifuge

  • Analytical methods for total antibody, conjugated antibody, and free payload (ELISA and LC-MS/MS).[14]

Protocol:

  • Dosing:

    • Administer a single intravenous (IV) dose of the ADC to the animals.

  • Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., 5 min, 1, 4, 8, 24, 48, 72, 168 hours) via an appropriate route (e.g., retro-orbital sinus or tail vein).

    • Process the blood to obtain plasma and store at -80°C until analysis.

  • Analysis:

    • Measure the concentration of total antibody (regardless of drug load) using an ELISA.

    • Measure the concentration of the intact ADC (antibody conjugated to the payload) using a payload-specific ELISA.[14]

    • Measure the concentration of the free payload in plasma using LC-MS/MS.[14]

Experimental Workflow for In Vivo ADC Stability Assessment

cluster_invivo In Vivo Study cluster_analysis Bioanalysis cluster_data Data Analysis ADC_Dosing ADC Administration (e.g., IV injection in mice) Blood_Sampling Serial Blood Sampling (various time points) ADC_Dosing->Blood_Sampling Plasma_Separation Plasma Isolation Blood_Sampling->Plasma_Separation Total_Ab_ELISA Total Antibody ELISA Plasma_Separation->Total_Ab_ELISA Intact_ADC_ELISA Intact ADC ELISA Plasma_Separation->Intact_ADC_ELISA Free_Payload_LCMS Free Payload LC-MS/MS Plasma_Separation->Free_Payload_LCMS PK_Parameters Pharmacokinetic Modeling (Half-life, Clearance, etc.) Total_Ab_ELISA->PK_Parameters Intact_ADC_ELISA->PK_Parameters Free_Payload_LCMS->PK_Parameters Stability_Assessment Assessment of In Vivo Stability PK_Parameters->Stability_Assessment

Caption: Workflow for assessing the in vivo stability of an ADC.

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: In Vitro Plasma Stability of ADC-X

Time (hours)Human Plasma (% Intact ADC)Mouse Plasma (% Intact ADC)Rat Plasma (% Intact ADC)Cynomolgus Plasma (% Intact ADC)
0100100100100
199.595.298.199.8
498.788.696.599.1
897.980.194.398.5
2495.165.489.796.2
4892.348.985.194.3
7289.835.781.292.1
14485.220.375.688.9

Table 2: In Vitro Lysosomal Stability of ADC-X

Time (minutes)% Payload Release (with Lysosomes)% Payload Release (without Lysosomes)
000
1545.2<1
3082.1<1
6095.8<1
12099.1<1
240>99<1

Table 3: Pharmacokinetic Parameters of ADC-X in Mice

AnalyteHalf-life (t½, hours)Cmax (µg/mL)AUC (µg*h/mL)Clearance (mL/h/kg)
Total Antibody150120150000.5
Intact ADC8511585000.9
Free Payload20.5520

References

Application Notes and Protocols: 6-Azidohexanoyl-Val-Cit-PAB for Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Azidohexanoyl-Val-Cit-PAB is a highly specialized chemical linker designed for the development of antibody-drug conjugates (ADCs). This cleavable linker system offers a strategic approach to targeted cancer therapy by ensuring the stable attachment of a cytotoxic payload to a monoclonal antibody (mAb) in circulation, followed by specific release of the drug within the tumor microenvironment.

The key components of this linker are:

  • 6-Azidohexanoyl group: Provides a terminal azide functional group for bioorthogonal conjugation to a modified antibody via copper-free "click chemistry" (e.g., Strain-Promoted Alkyne-Azide Cycloaddition - SPAAC). This allows for a highly specific and efficient conjugation reaction under mild, physiological conditions.

  • Valine-Citrulline (Val-Cit) dipeptide: This peptide sequence is specifically designed to be recognized and cleaved by Cathepsin B, a lysosomal protease that is often upregulated in tumor cells.[1][] This enzymatic cleavage is the primary mechanism for payload release at the target site.

  • p-Aminobenzyl (PAB) self-immolative spacer: Upon cleavage of the Val-Cit dipeptide by Cathepsin B, the PAB spacer undergoes a rapid, spontaneous 1,6-elimination reaction. This "self-immolative" cascade ensures the clean and traceless release of the unmodified, active cytotoxic payload.

These application notes provide a comprehensive overview of the use of this compound in ADC development, including detailed protocols for conjugation, characterization, and functional assessment.

Commercial Suppliers

Several commercial suppliers offer this compound and its derivatives. It is recommended to request a certificate of analysis from the supplier to ensure the quality and purity of the compound. Potential suppliers include:

  • MedchemExpress

  • BroadPharm

  • Adooq Bioscience

  • AxisPharm

Mechanism of Action: Cathepsin B-Mediated Payload Release

The targeted release of the cytotoxic drug from an ADC constructed with the this compound linker is a multi-step process that occurs within the lysosome of a cancer cell.

G cluster_circulation Systemic Circulation cluster_cell Target Cancer Cell ADC ADC in Circulation (Stable) Internalization 1. ADC Internalization (Endocytosis) ADC->Internalization Lysosome 2. Trafficking to Lysosome Internalization->Lysosome Cleavage 3. Cathepsin B Cleavage of Val-Cit Linker Lysosome->Cleavage SelfImmolation 4. Self-Immolation of PAB Spacer Cleavage->SelfImmolation PayloadRelease 5. Payload Release SelfImmolation->PayloadRelease Target Intracellular Target (e.g., Microtubules, DNA) PayloadRelease->Target

Caption: Mechanism of Cathepsin B-mediated payload release.

Experimental Protocols

The following protocols provide a general framework for the synthesis and evaluation of an ADC using this compound. Optimization of specific reaction conditions may be necessary depending on the antibody, payload, and other reagents used.

Protocol 1: Payload Activation and Conjugation to this compound

This protocol describes the conjugation of a cytotoxic payload (containing a suitable functional group, e.g., a primary amine) to the this compound linker.

Materials:

  • This compound

  • Cytotoxic payload with a reactive amine (e.g., MMAE, Doxorubicin)

  • N,N'-Disuccinimidyl carbonate (DSC) or p-Nitrophenyl chloroformate (PNP-Cl)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • DIPEA (N,N-Diisopropylethylamine) or other suitable non-nucleophilic base

  • Reversed-phase HPLC for purification

Procedure:

  • Activation of the PAB hydroxyl group (if necessary): If the PAB hydroxyl group is not pre-activated, dissolve this compound (1 eq) in anhydrous DMF. Add DSC (1.5 eq) and DIPEA (2 eq). Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS until the formation of the succinimidyl carbonate is complete.

  • Conjugation to the payload: To the activated linker solution, add the amine-containing cytotoxic payload (1.1 eq). Stir the reaction at room temperature for 2-4 hours or until the reaction is complete as monitored by LC-MS.

  • Purification: Purify the resulting azide-linker-payload conjugate by reversed-phase HPLC.

  • Characterization: Confirm the identity and purity of the product by high-resolution mass spectrometry (HRMS) and NMR.

Protocol 2: Antibody Modification with a DBCO Reagent

This protocol details the modification of a monoclonal antibody with a DBCO (Dibenzocyclooctyne) reagent for subsequent strain-promoted azide-alkyne cycloaddition (SPAAC).

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

  • DBCO-NHS ester (or other amine-reactive DBCO reagent)

  • Anhydrous DMSO

  • Desalting column or spin filtration unit (e.g., Zeba™ Spin Desalting Columns)

  • UV-Vis spectrophotometer

Procedure:

  • Antibody Preparation: Ensure the antibody solution is at a concentration of 1-10 mg/mL and free of any amine-containing buffers or stabilizers. If necessary, perform a buffer exchange.

  • DBCO-NHS Ester Preparation: Prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO immediately before use.

  • Conjugation Reaction: Add a 5-20 fold molar excess of the DBCO-NHS ester stock solution to the antibody solution. The final DMSO concentration should be below 10% (v/v) to avoid antibody denaturation.

  • Incubation: Gently mix and incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C.

  • Purification: Remove the excess, unreacted DBCO-NHS ester using a desalting column or spin filtration, exchanging the buffer back to a suitable storage buffer (e.g., PBS).

  • Characterization: Determine the degree of labeling (DOL) of DBCO to the antibody by measuring the absorbance at 280 nm and ~309 nm.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for ADC Synthesis

This protocol describes the "click chemistry" reaction between the DBCO-modified antibody and the azide-linker-payload.

Materials:

  • DBCO-modified antibody (from Protocol 2)

  • Azide-linker-payload (from Protocol 1)

  • Reaction buffer (e.g., PBS, pH 7.4) - must not contain sodium azide.

Procedure:

  • Reaction Setup: In a suitable reaction vessel, combine the DBCO-modified antibody with a 1.5-5 fold molar excess of the azide-linker-payload.

  • Incubation: Incubate the reaction mixture overnight at 4°C with gentle mixing. Alternatively, incubate for 2-4 hours at room temperature.

  • Purification: Purify the resulting ADC to remove unreacted linker-payload and other impurities. This can be achieved by size exclusion chromatography (SEC) or tangential flow filtration (TFF).

  • Characterization: Characterize the purified ADC for drug-to-antibody ratio (DAR), aggregation, and purity using techniques such as Hydrophobic Interaction Chromatography (HIC), Reversed-Phase HPLC (RP-HPLC), and SEC.

G cluster_synthesis ADC Synthesis Workflow Payload Payload-NH2 Activation Activation & Conjugation (Protocol 1) Payload->Activation Linker This compound Linker->Activation AzideLinkerPayload Azide-Linker-Payload Activation->AzideLinkerPayload SPAAC SPAAC Reaction (Protocol 3) AzideLinkerPayload->SPAAC Antibody Antibody-NH2 Modification Antibody Modification (Protocol 2) Antibody->Modification DBCO DBCO-NHS Ester DBCO->Modification DBCOAntibody DBCO-Antibody Modification->DBCOAntibody DBCOAntibody->SPAAC Purification Purification (SEC/TFF) SPAAC->Purification ADC Final ADC Purification->ADC Characterization Characterization (DAR, etc.) ADC->Characterization

References

Application of Val-Cit Linkers in Targeted Cancer Therapy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a cornerstone of targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker, which connects the antibody to the payload, is a critical component that dictates the ADC's stability in circulation and the efficiency of drug release at the tumor site. Among the most successful and widely used linker technologies is the valine-citrulline (Val-Cit) dipeptide linker. This enzyme-cleavable linker is designed to be stable in the bloodstream but is efficiently cleaved by lysosomal proteases, particularly cathepsin B, which are often upregulated in the tumor microenvironment.[1][2] This targeted release mechanism enhances the therapeutic window of the cytotoxic payload by minimizing off-target toxicity.[3]

This document provides detailed application notes on the mechanism and use of Val-Cit linkers in ADCs, along with comprehensive protocols for key experimental evaluations.

Mechanism of Action of Val-Cit Linker-Based ADCs

The therapeutic efficacy of an ADC utilizing a Val-Cit linker relies on a multi-step process that ensures the selective delivery and release of the cytotoxic payload within cancer cells.

  • Circulation and Tumor Targeting: The ADC is administered intravenously and circulates throughout the bloodstream. The monoclonal antibody component of the ADC specifically recognizes and binds to a target antigen that is overexpressed on the surface of cancer cells.[1][4]

  • Internalization: Upon binding to the target antigen, the ADC-antigen complex is internalized by the cancer cell through a process called receptor-mediated endocytosis.[1] The complex is then trafficked into the cell's endosomal-lysosomal pathway.

  • Lysosomal Cleavage: Within the acidic environment of the lysosome, proteases, most notably cathepsin B, recognize and cleave the Val-Cit dipeptide linker.[2][5] This enzymatic cleavage is highly specific to the lysosomal compartment, as the neutral pH of the bloodstream inhibits cathepsin B activity, ensuring the stability of the ADC in circulation.[1]

  • Payload Release and Action: The cleavage of the Val-Cit linker often triggers a self-immolative cascade through a p-aminobenzylcarbamate (PABC) spacer, leading to the release of the unmodified, fully active cytotoxic payload into the cytoplasm of the cancer cell.[1][4] The released drug can then exert its cell-killing effect, for instance, by disrupting microtubule polymerization or causing DNA damage, ultimately leading to apoptosis of the cancer cell.[2][6]

ADC_Mechanism_of_Action cluster_bloodstream Systemic Circulation (Bloodstream) cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (ADC) (Stable Val-Cit Linker) Antigen Tumor-Specific Antigen ADC->Antigen 1. Targeting & Binding Internalization Receptor-Mediated Endocytosis Antigen->Internalization 2. Internalization Lysosome Lysosome (Cathepsin B) Internalization->Lysosome 3. Trafficking Payload Active Cytotoxic Payload Lysosome->Payload 4. Val-Cit Cleavage & Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxic Action

Figure 1: Mechanism of action of a Val-Cit linker-based Antibody-Drug Conjugate.

Quantitative Data on Val-Cit Linker-Based ADCs

The following tables summarize key quantitative data for several ADCs that utilize the Val-Cit linker technology.

Table 1: In Vitro Cytotoxicity of Val-Cit Linker ADCs

ADC Name (Payload)Target AntigenCancer Cell LineIC50 Value (ng/mL)Reference
Brentuximab vedotin (MMAE)CD30L-428 (HL)11.4
Brentuximab vedotin (MMAE)CD30L-540 (HL)15.2
Enfortumab vedotin (MMAE)Nectin-4T24 (Bladder)1.5
Enfortumab vedotin (MMAE)Nectin-4RT4 (Bladder)2.1
Polatuzumab vedotin (MMAE)CD79bSU-DHL-4 (DLBCL)10
Polatuzumab vedotin (MMAE)CD79bPfeiffer (DLBCL)8

HL: Hodgkin Lymphoma; DLBCL: Diffuse Large B-cell Lymphoma

Table 2: Plasma Stability of Val-Cit Linker ADCs

ADC ConstructPlasma SourceIncubation Time% Intact ADC RemainingReference
Trastuzumab-vc-MMAEMonkey0 days100%[7]
Trastuzumab-vc-MMAEMonkey1 day~95%[7]
Trastuzumab-vc-MMAEMonkey3 days~85%[7]
Trastuzumab-vc-MMAEMonkey7 days~70%[7]
Val-Cit-MMAFHuman28 daysNo significant degradation[4]
Val-Cit-MMAFMouse14 days< 5%[4]
Glu-Val-Cit-MMAFMouse14 days~100%[4]

Table 3: Drug-to-Antibody Ratio (DAR) of Approved Val-Cit ADCs

ADC NameTarget AntigenPayloadAverage DARReference
Brentuximab vedotinCD30MMAE4[8]
Enfortumab vedotinNectin-4MMAE3.8[9]
Polatuzumab vedotinCD79bMMAE3.5[9]
Tisotumab vedotinTissue FactorMMAE4[10]
Disitamab vedotinHER2MMAE4[]

Experimental Protocols

Detailed methodologies for the evaluation of ADCs with Val-Cit linkers are provided below.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effect of a Val-Cit linker-based ADC on antigen-positive cancer cells using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • ADC of interest

  • Antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom cell culture plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: a. Harvest and count the cells. b. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. c. Incubate the plate overnight to allow for cell attachment.

  • ADC Treatment: a. Prepare serial dilutions of the ADC in complete medium. b. Remove the medium from the wells and add 100 µL of the diluted ADC solutions. Include untreated cells as a negative control and cells treated with the free payload as a positive control. c. Incubate the plate for a period that allows for the ADC to exert its effect (typically 72-96 hours).

  • MTT Addition and Incubation: a. After the incubation period, add 20 µL of MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C.

  • Formazan Solubilization: a. Carefully remove the medium containing MTT. b. Add 150 µL of solubilization solution to each well to dissolve the formazan crystals. c. Gently shake the plate for 10-15 minutes.

  • Absorbance Measurement: a. Read the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Cytotoxicity_Assay_Workflow Start Start Seed 1. Seed Cells in 96-well Plate Start->Seed Incubate1 2. Incubate Overnight Seed->Incubate1 Treat 3. Treat with Serial Dilutions of ADC Incubate1->Treat Incubate2 4. Incubate for 72-96h Treat->Incubate2 Add_MTT 5. Add MTT Reagent Incubate2->Add_MTT Incubate3 6. Incubate for 2-4h Add_MTT->Incubate3 Solubilize 7. Solubilize Formazan Crystals Incubate3->Solubilize Read 8. Read Absorbance at 570 nm Solubilize->Read Analyze 9. Calculate % Viability & IC50 Value Read->Analyze

Figure 2: Experimental workflow for an in vitro cytotoxicity assay (MTT).

Protocol 2: In Vitro Plasma Stability Assay (ELISA-based)

This protocol describes a method to assess the stability of an ADC in plasma by measuring the amount of intact, conjugated ADC over time using an enzyme-linked immunosorbent assay (ELISA).

Materials:

  • ADC of interest

  • Plasma (human, mouse, rat, etc.)

  • Phosphate-buffered saline (PBS)

  • Coating antibody (anti-human IgG)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Detection antibody (anti-payload antibody conjugated to HRP)

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • 96-well ELISA plates

  • Incubator (37°C)

  • Plate washer

  • Microplate reader

Procedure:

  • ADC Incubation in Plasma: a. Incubate the ADC at a final concentration of 1 µM in plasma at 37°C. b. At various time points (e.g., 0, 1, 2, 4, 8, 24, 48, 72 hours), collect aliquots and store them at -80°C until analysis.

  • ELISA Plate Coating: a. Coat the wells of a 96-well plate with the coating antibody (e.g., 2 µg/mL in PBS) overnight at 4°C. b. Wash the plate three times with PBS containing 0.05% Tween 20 (PBST).

  • Blocking: a. Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature. b. Wash the plate three times with PBST.

  • Sample Incubation: a. Dilute the plasma samples from step 1b in blocking buffer. b. Add 100 µL of the diluted samples to the wells and incubate for 1-2 hours at room temperature. c. Wash the plate three times with PBST.

  • Detection: a. Add 100 µL of the HRP-conjugated anti-payload detection antibody to each well and incubate for 1 hour at room temperature. b. Wash the plate five times with PBST.

  • Signal Development and Measurement: a. Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes. b. Stop the reaction by adding 100 µL of stop solution. c. Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: a. Generate a standard curve using a known concentration of the ADC. b. Determine the concentration of intact ADC in each plasma sample and calculate the percentage of intact ADC remaining at each time point relative to time 0.

Plasma_Stability_Workflow Start Start Incubate_ADC 1. Incubate ADC in Plasma at 37°C Start->Incubate_ADC Collect_Aliquots 2. Collect Aliquots at Different Time Points Incubate_ADC->Collect_Aliquots Add_Samples 5. Add Diluted Plasma Samples to Plate Collect_Aliquots->Add_Samples Coat_Plate 3. Coat ELISA Plate with Anti-IgG Antibody Block_Plate 4. Block Plate Coat_Plate->Block_Plate Block_Plate->Add_Samples Add_Detection 6. Add HRP-conjugated Anti-Payload Antibody Add_Samples->Add_Detection Develop_Signal 7. Add TMB Substrate & Stop Solution Add_Detection->Develop_Signal Read_Absorbance 8. Read Absorbance at 450 nm Develop_Signal->Read_Absorbance Analyze 9. Calculate % Intact ADC Read_Absorbance->Analyze

Figure 3: Experimental workflow for an ELISA-based plasma stability assay.

Protocol 3: In Vitro Cathepsin B Cleavage Assay (HPLC-based)

This protocol details a method to quantify the release of a payload from a Val-Cit linker-containing ADC in the presence of purified cathepsin B using High-Performance Liquid Chromatography (HPLC).

Materials:

  • ADC of interest

  • Recombinant human cathepsin B

  • Assay buffer (e.g., 50 mM sodium acetate, pH 5.0, containing 5 mM DTT)

  • Stop solution (e.g., 10% trifluoroacetic acid)

  • HPLC system with a C18 column

  • Mobile phases for HPLC

Procedure:

  • Cathepsin B Activation: a. Pre-incubate the cathepsin B in the assay buffer for 15 minutes at 37°C to ensure its activation.

  • Reaction Setup: a. In a microcentrifuge tube, combine the ADC solution with the pre-warmed assay buffer. b. Initiate the cleavage reaction by adding the activated cathepsin B solution to the ADC mixture. Final concentrations are typically in the nanomolar range for the enzyme and micromolar range for the ADC.

  • Incubation and Time Points: a. Incubate the reaction at 37°C. b. At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching: a. Immediately quench the reaction by adding the stop solution to the aliquot.

  • HPLC Analysis: a. Analyze the quenched samples by reverse-phase HPLC. b. Monitor the chromatogram for the peak corresponding to the released payload.

  • Data Analysis: a. Quantify the amount of released payload at each time point by integrating the peak area and comparing it to a standard curve of the free payload. b. Plot the percentage of payload release over time.

Conclusion

The Val-Cit linker has proven to be a robust and versatile platform for the development of effective and safe antibody-drug conjugates. Its high stability in systemic circulation coupled with efficient and specific cleavage within the tumor microenvironment contributes to a wide therapeutic window. The protocols and data presented in this document provide a comprehensive guide for researchers and drug developers working with this important class of targeted cancer therapies. Continued innovation in linker design, including modifications to the Val-Cit motif, promises to further enhance the clinical utility of ADCs in the fight against cancer.

References

Application Notes and Protocols for the Formation of Val-Cit-PAB Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a class of biotherapeutics designed for the targeted delivery of cytotoxic agents to cancer cells. This targeted approach aims to enhance therapeutic efficacy while minimizing systemic toxicity. A critical component of an ADC is the linker that connects the monoclonal antibody (mAb) to the potent payload. The valine-citrulline (Val-Cit) dipeptide linker, in conjunction with a p-aminobenzyl carbamate (PAB) self-immolative spacer, is a widely utilized system in ADC development. This linker is designed to be stable in circulation and selectively cleaved by lysosomal proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment. This application note provides a detailed, step-by-step guide for the synthesis and characterization of Val-Cit-PAB ADCs, focusing on cysteine-based conjugation.

Overview of Val-Cit-PAB ADC Formation

The formation of a Val-Cit-PAB ADC is a multi-step process that involves the synthesis of the drug-linker conjugate, the modification of the antibody to enable conjugation, the conjugation reaction itself, and finally, the purification and characterization of the resulting ADC. The overall workflow can be summarized as follows:

  • Synthesis of the Drug-Linker Construct (e.g., MC-Val-Cit-PAB-MMAE): This involves the chemical synthesis of the linker and its subsequent attachment to the cytotoxic payload.

  • Antibody Preparation: The interchain disulfide bonds of the monoclonal antibody are partially reduced to generate reactive thiol groups.

  • Conjugation: The thiol-reactive drug-linker construct is covalently attached to the reduced antibody.

  • Purification and Characterization: The ADC is purified to remove unconjugated drug-linker and antibody, and the drug-to-antibody ratio (DAR) is determined.

Experimental Protocols

Part 1: Synthesis of the MC-Val-Cit-PAB-OH Linker

This protocol describes an improved synthesis route for the 6-maleimidocaproyl-valine-citrulline-p-aminobenzyl alcohol (MC-Val-Cit-PAB-OH) linker, which has been shown to be high-yielding and minimizes epimerization.[1]

Materials:

  • Fmoc-L-Citrulline

  • 4-aminobenzyl alcohol

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Triethylamine

  • N,N-Dimethylformamide (DMF)

  • Fmoc-Val-OSu (N-α-Fmoc-L-valine N-hydroxysuccinimide ester)

  • 6-maleimidohexanoic acid

  • N,N'-Disuccinimidyl carbonate

Procedure:

  • Synthesis of Fmoc-Cit-PABOH:

    • Dissolve Fmoc-L-Citrulline and 4-aminobenzyl alcohol in DMF.

    • Add HATU and DIPEA to the solution.

    • Stir the reaction mixture at room temperature.

    • Purify the product to obtain Fmoc-Cit-PABOH.

  • Synthesis of Fmoc-Val-Cit-PABOH:

    • Deprotect Fmoc-Cit-PABOH using triethylamine in DMF to yield Cit-PABOH.

    • React the resulting Cit-PABOH with Fmoc-Val-OSu.

    • Purify the product to obtain Fmoc-Val-Cit-PABOH.[1]

  • Synthesis of MC-Val-Cit-PAB-OH:

    • Deprotect Fmoc-Val-Cit-PABOH using triethylamine in DMF to yield Val-Cit-PABOH.[1]

    • In a separate reaction, activate 6-maleimidohexanoic acid with N,N'-disuccinimidyl carbonate in DMF.

    • Add the Val-Cit-PABOH solution to the activated 6-maleimidohexanoic acid to form MC-Val-Cit-PAB-OH.[1]

    • Purify the final linker product.

Table 1: Summary of Yields for MC-Val-Cit-PAB-OH Synthesis Steps

StepProductTypical Yield
1Fmoc-Cit-PABOH60-65%
2Fmoc-Val-Cit-PABOH85-95%
3MC-Val-Cit-PAB-OHup to 95%
Overall MC-Val-Cit-PAB-OH ~50% [1]
Part 2: Synthesis of the Drug-Linker Construct (MC-Val-Cit-PAB-MMAE)

This protocol outlines the conjugation of the MC-Val-Cit-PAB-OH linker to the cytotoxic payload, Monomethyl Auristatin E (MMAE).

Materials:

  • MC-Val-Cit-PAB-OH

  • Monomethyl Auristatin E (MMAE)

  • HATU

  • DIPEA

  • Anhydrous DMF

Procedure:

  • Dissolve MC-Val-Cit-PAB-OH and MMAE in anhydrous DMF.

  • Add HATU and DIPEA to the solution.

  • Stir the reaction at room temperature for 1 hour.[2]

  • Monitor the reaction progress by HPLC.

  • Upon completion, purify the crude product by reverse-phase preparative HPLC to obtain MC-Val-Cit-PAB-MMAE.[2]

Table 2: Quantitative Data for MC-Val-Cit-PAB-MMAE Synthesis

ParameterValue
Reactant Molar Ratio (MC-Val-Cit-PAB-OH:MMAE) 1.1 : 1.0
Typical Yield ~80%[2]
Part 3: Antibody Reduction

This protocol describes the partial reduction of the antibody's interchain disulfide bonds to generate free thiol groups for conjugation using tris(2-carboxyethyl)phosphine (TCEP).

Materials:

  • Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS)

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • Conjugation buffer (e.g., 50 mM sodium phosphate, 50 mM sodium chloride, 2 mM EDTA, pH 7.4)

  • Desalting column (e.g., Sephadex G-25) or centrifugal concentrator

Procedure:

  • Prepare the antibody at a concentration of 5-10 mg/mL in the conjugation buffer.[3]

  • Prepare a fresh stock solution of TCEP in the conjugation buffer.

  • Add the desired molar equivalents of TCEP to the antibody solution. The amount of TCEP will determine the extent of reduction and the final DAR.[4][5]

  • Incubate the reaction mixture at 30-37°C for 1-2 hours.[4][6]

  • Remove excess TCEP using a desalting column or by buffer exchange with a centrifugal concentrator, exchanging into fresh, degassed conjugation buffer.[3]

Table 3: TCEP Reduction Parameters

ParameterRecommended Range
Antibody Concentration 5-10 mg/mL[3]
TCEP Molar Excess 2.5 - 20 equivalents
Incubation Temperature 30-37°C[4][6]
Incubation Time 1-3 hours[4]
Part 4: ADC Conjugation

This protocol details the conjugation of the maleimide-functionalized drug-linker to the reduced antibody.

Materials:

  • Reduced antibody from Part 3

  • MC-Val-Cit-PAB-MMAE dissolved in an organic co-solvent (e.g., DMSO or DMA)

  • Conjugation buffer

Procedure:

  • Adjust the concentration of the reduced antibody in the conjugation buffer.

  • Add the dissolved MC-Val-Cit-PAB-MMAE to the reduced antibody solution. A typical molar excess of the drug-linker is 5-10 fold over the antibody.[3]

  • Ensure the final concentration of the organic co-solvent is between 5-10% (v/v).[4]

  • Gently mix the reaction and incubate at room temperature or 4°C for 1-4 hours. The reaction should be protected from light.

  • Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine.

Part 5: ADC Purification and Characterization

This section describes the purification of the ADC and the determination of the drug-to-antibody ratio (DAR).

Purification using Size-Exclusion Chromatography (SEC):

  • Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with a suitable buffer (e.g., PBS).

  • Load the quenched ADC reaction mixture onto the column.

  • Elute the ADC with the equilibration buffer. The larger ADC will elute first, separated from the smaller unconjugated drug-linker and quenching agent.[7]

  • Collect the fractions containing the purified ADC.

Characterization by Hydrophobic Interaction Chromatography (HIC) for DAR Determination:

Hydrophobic interaction chromatography is a standard method for determining the DAR of cysteine-linked ADCs.[8][9] The principle is that the hydrophobicity of the ADC increases with the number of conjugated drug-linker molecules.[10]

Materials and Equipment:

  • Purified ADC

  • HIC column (e.g., TSKgel Butyl-NPR)

  • HPLC system

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0, with a small percentage of isopropanol)

Procedure:

  • Equilibrate the HIC column with Mobile Phase A.

  • Inject the purified ADC sample.

  • Elute the different ADC species using a descending salt gradient (from Mobile Phase A to Mobile Phase B).

  • Monitor the elution profile at 280 nm.

  • The chromatogram will show distinct peaks corresponding to ADCs with different numbers of conjugated drugs (DAR 0, 2, 4, 6, 8).[8]

  • Calculate the average DAR by determining the relative area of each peak and using the following formula: Average DAR = Σ (% Peak Area of DARn * n) / 100 where 'n' is the number of drugs conjugated to the antibody for a given peak.

Table 4: Typical DAR Distribution for Cysteine-Based Val-Cit-PAB ADCs

ADC SpeciesDrug-to-Antibody Ratio (DAR)
Unconjugated Antibody0
ADC2
ADC4
ADC6
ADC8
Average DAR Typically 3.5 - 4.0 [8][11]

Visualizations

ADC_Formation_Workflow cluster_synthesis Drug-Linker Synthesis cluster_conjugation ADC Formation cluster_analysis Purification & Characterization Linker_Synth MC-Val-Cit-PAB-OH Synthesis DL_Synth Drug-Linker (MC-Val-Cit-PAB-MMAE) Synthesis Linker_Synth->DL_Synth Conjugation ADC Conjugation DL_Synth->Conjugation Ab_Prep Antibody Reduction (TCEP) Ab_Prep->Conjugation Purification Purification (SEC) Conjugation->Purification Characterization DAR Analysis (HIC) Purification->Characterization

Caption: Overall workflow for the formation of Val-Cit-PAB ADCs.

Linker_Payload_Cleavage ADC Antibody Val-Cit-PAB MMAE Internalization Receptor-Mediated Endocytosis ADC->Internalization Lysosome Lysosome (Cathepsin B) Internalization->Lysosome Cleavage Dipeptide Cleavage Lysosome->Cleavage Self_Immolation Self-Immolation of PAB Cleavage->Self_Immolation Drug_Release Active MMAE Released Self_Immolation->Drug_Release

Caption: Mechanism of drug release from a Val-Cit-PAB ADC.

Cysteine_Conjugation_Scheme cluster_reactants Reduced_Ab Reduced Antibody (with free thiols -SH) Reaction + ADC_Product Thioether Bond Formation (ADC) Drug_Linker Maleimide-Linker-Payload (e.g., MC-Val-Cit-PAB-MMAE) dummy1->ADC_Product

Caption: Chemical scheme of cysteine-based maleimide conjugation.

References

Troubleshooting & Optimization

troubleshooting low ADC conjugation yield with Val-Cit-PAB

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering low conjugation yields with Val-Cit-PAB linkers in antibody-drug conjugate (ADC) synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low Drug-to-Antibody Ratio (DAR) and Poor Conjugation Efficiency

Question: We are observing a consistently low DAR and poor overall yield after our conjugation reaction with a Val-Cit-PAB-payload. What are the potential causes and how can we improve our conjugation efficiency?

Answer:

Low drug-to-antibody ratio (DAR) and poor conjugation efficiency are common challenges in ADC development, often stemming from the physicochemical properties of the linker and payload. The Val-Cit-PAB linker, while widely used, can be hydrophobic, which can lead to several issues during the conjugation process.[1][2]

Potential Causes:

  • Poor Solubility of the Linker-Payload: Many cytotoxic payloads are highly hydrophobic.[] When combined with the Val-Cit-PAB linker, the resulting linker-payload construct may have limited solubility in aqueous conjugation buffers. This reduces the availability of the linker-payload to react with the antibody, leading to an incomplete reaction and low DAR.[4][5]

  • Aggregation of Linker-Payload or ADC: The hydrophobicity of the linker-payload can cause it to self-aggregate in the reaction mixture.[1][2][6] Similarly, as the conjugation reaction proceeds and more hydrophobic molecules are attached to the antibody, the resulting ADC can become prone to aggregation.[][4] This aggregation can lead to precipitation and loss of product during purification.

  • Suboptimal Reaction Conditions: Factors such as pH, temperature, and reaction time can significantly impact conjugation efficiency. For thiol-based conjugation to cysteines, maintaining an optimal pH range (typically 6.5-7.5) is crucial.[5]

  • Inefficient Antibody Reduction: For cysteine-based conjugation, incomplete or uncontrolled reduction of the antibody's interchain disulfide bonds will result in fewer available sites for conjugation, directly leading to a lower DAR.[7] It is also critical to remove the reducing agent before adding the linker-payload to prevent unwanted reactions.[5]

  • Instability of the Linker-Payload: The Val-Cit-PAB linker itself can be susceptible to premature cleavage, especially in certain preclinical models like mice, due to the presence of specific enzymes like carboxylesterase 1c.[8][9][10] While this is more of a concern for in-vivo stability, linker instability under certain reaction or purification conditions can also contribute to lower yields of the desired ADC.

Troubleshooting & Optimization Strategies:

StrategyExperimental ProtocolExpected Outcome
Optimize Linker-Payload Solubility Introduce a limited amount of a water-miscible organic co-solvent (e.g., DMSO, DMA) to the conjugation reaction. Start with a low percentage (e.g., 5-10% v/v) and titrate upwards, being careful not to denature the antibody.Increased solubility of the linker-payload, leading to a higher effective concentration and improved reaction kinetics, resulting in a higher DAR.
Control Reaction Parameters Systematically optimize the pH of the conjugation buffer, the molar ratio of linker-payload to antibody, the reaction temperature, and the incubation time.Identification of the optimal conditions that maximize conjugation efficiency while minimizing aggregation and degradation.
Improve Antibody Reduction Ensure complete and controlled reduction of the antibody's disulfide bonds by optimizing the concentration of the reducing agent (e.g., TCEP) and the incubation conditions. Subsequently, efficiently remove the excess reducing agent using methods like size-exclusion chromatography.A higher number of available thiol groups on the antibody for conjugation, leading to a higher and more consistent DAR.
Characterize ADC Product Utilize various analytical techniques to thoroughly characterize the crude and purified ADC. This includes determining the DAR, assessing the level of aggregation, and quantifying the amount of unconjugated antibody and free payload.A clear understanding of the reaction outcome, which will guide further optimization efforts.

Key Experimental Protocols

Protocol 1: Optimization of Co-solvent Concentration in Conjugation Reaction

  • Antibody Preparation: Prepare the antibody in a suitable conjugation buffer (e.g., phosphate buffer with EDTA, pH 7.0-7.5). If cysteine conjugation is intended, perform the reduction step as per an optimized protocol and remove the reducing agent.

  • Linker-Payload Preparation: Dissolve the Val-Cit-PAB-payload in a stock solution of an organic co-solvent like DMSO.

  • Reaction Setup: Set up a series of parallel conjugation reactions. In each reaction, maintain the same concentration of antibody and molar excess of the linker-payload.

  • Co-solvent Titration: Add increasing percentages of the organic co-solvent (e.g., 0%, 5%, 10%, 15%, 20% v/v) to the respective reaction mixtures.

  • Incubation: Gently mix and incubate all reactions at a controlled temperature (e.g., 4°C or room temperature) for a fixed duration (e.g., 1-4 hours).

  • Purification: Purify the resulting ADCs from each reaction condition using a suitable method such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).

  • Analysis: Analyze the purified ADCs from each condition to determine the average DAR and the percentage of aggregation.

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR)

Several methods can be used to determine the DAR, each with its own advantages and limitations.

MethodPrincipleProsCons
UV-Vis Spectrophotometry Measures the absorbance of the ADC at two wavelengths (e.g., 280 nm for the antibody and a specific wavelength for the payload) to calculate the concentrations of each component and thereby the DAR.[11][]Quick and simple.[13]Provides an average DAR only and cannot give information on the distribution of different DAR species.[13] Less accurate than other methods.[13]
Hydrophobic Interaction Chromatography (HIC) Separates ADC species with different numbers of conjugated drugs based on their hydrophobicity. The more hydrophobic payloads attached, the longer the retention time.[]Provides information on the distribution of different DAR species and is relatively gentle, making it suitable for ADCs with labile linkers.[]Requires method development and may need to be coupled with mass spectrometry for definitive peak identification.[]
Liquid Chromatography-Mass Spectrometry (LC-MS) Separates different ADC species by liquid chromatography and then determines their molecular weights by mass spectrometry. The DAR is calculated from the mass difference between the unconjugated antibody and the ADC species.[][13]Provides detailed information on DAR distribution and can identify different ADC forms.[13]Requires specialized instrumentation and expertise. Denaturing conditions used in some LC-MS methods can disrupt the antibody structure.[]

Visualizations

ADC_Conjugation_Workflow cluster_preparation Preparation cluster_reaction Conjugation Reaction cluster_purification_analysis Purification & Analysis Antibody Antibody Reduced_Antibody Reduced Antibody Antibody->Reduced_Antibody Reduction Linker-Payload Linker-Payload Conjugation Conjugation (Optimized pH, Temp, Co-solvent) Linker-Payload->Conjugation Reducing_Agent Reducing Agent (e.g., TCEP) Reducing_Agent->Reduced_Antibody Reduced_Antibody->Conjugation Crude_ADC Crude ADC Mixture Conjugation->Crude_ADC Purification Purification (e.g., SEC, HIC) Crude_ADC->Purification Purified_ADC Purified ADC Purification->Purified_ADC Analysis Analysis (DAR, Aggregation) Purified_ADC->Analysis Final_Product Final ADC Product Analysis->Final_Product

Caption: Workflow for ADC Synthesis and Characterization.

Low_Yield_Troubleshooting cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions Low_Yield Low ADC Conjugation Yield Solubility Poor Linker-Payload Solubility Low_Yield->Solubility Aggregation Aggregation Low_Yield->Aggregation Reaction_Conditions Suboptimal Reaction Conditions Low_Yield->Reaction_Conditions Reduction Inefficient Antibody Reduction Low_Yield->Reduction Co_solvent Add Co-solvent Solubility->Co_solvent Aggregation->Co_solvent Optimize_Params Optimize pH, Temp, Molar Ratio Aggregation->Optimize_Params Reaction_Conditions->Optimize_Params Optimize_Reduction Optimize Reduction & Purification Reduction->Optimize_Reduction Characterize Thoroughly Characterize Product Co_solvent->Characterize Optimize_Params->Characterize Optimize_Reduction->Characterize

Caption: Troubleshooting Logic for Low ADC Conjugation Yield.

References

Technical Support Center: Troubleshooting Val-Cit-PAB ADC Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered when working with Val-Cit-PAB-based Antibody-Drug Conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of aggregation for Val-Cit-PAB ADCs?

A1: Aggregation of Val-Cit-PAB ADCs is a multifaceted issue primarily driven by the increased hydrophobicity of the conjugate. The main contributing factors are:

  • Inherent Hydrophobicity: The valine-citrulline-p-aminobenzylcarbamate (Val-Cit-PAB) linker and many potent cytotoxic payloads are inherently hydrophobic. Attaching these moieties to the antibody surface creates hydrophobic patches that can lead to intermolecular self-association to minimize contact with the aqueous environment.[1][2][3][4]

  • High Drug-to-Antibody Ratio (DAR): A higher DAR directly correlates with increased surface hydrophobicity and a greater propensity for aggregation.[1][2][3][5] While a higher DAR can enhance potency, it often compromises stability.[6]

  • Conformational Instability: The chemical conjugation process can alter the native conformation of the antibody. This may expose hydrophobic regions that are normally buried within the protein's structure, promoting aggregation.[1][7]

  • Suboptimal Formulation and Process Conditions:

    • Buffer Conditions: Aggregation can be exacerbated by unfavorable buffer conditions, such as a pH near the antibody's isoelectric point, which minimizes electrostatic repulsion, or inappropriate salt concentrations.[8]

    • Organic Solvents: The use of organic co-solvents to dissolve the hydrophobic linker-payload during conjugation can partially denature the antibody, leading to aggregation.[1][8]

    • High ADC Concentration: Increased protein concentration can accelerate aggregation by increasing the frequency of intermolecular collisions.[1]

    • Storage and Handling: Improper storage temperatures, repeated freeze-thaw cycles, and mechanical stress (e.g., vigorous vortexing) can also induce aggregation.[9]

Q2: How does the Drug-to-Antibody Ratio (DAR) quantitatively affect aggregation?

A2: The DAR is a critical parameter influencing ADC stability. A higher DAR increases the number of hydrophobic payloads on the antibody surface, which has been shown to directly increase the rate and extent of aggregation. While specific quantitative effects vary depending on the antibody, payload, and formulation, the general trend is consistently observed.

Average DARImpact on Aggregation PropensityRationale
2-4 Lower to ModerateConsidered a typical range for many ADCs, balancing potency and stability.[3]
>4 Moderate to HighIncreased surface hydrophobicity significantly raises the risk of aggregation and can lead to faster clearance in vivo.
>8 Very HighOften associated with significant aggregation issues, precipitation, and poor pharmacokinetic profiles.[5][6]

Table 1: General relationship between Drug-to-Antibody Ratio (DAR) and aggregation propensity for Val-Cit-PAB ADCs.

Q3: What formulation strategies can be employed to mitigate Val-Cit-PAB ADC aggregation?

A3: A systematic approach to formulation development is crucial for stabilizing Val-Cit-PAB ADCs. Key strategies involve optimizing buffer components and including specific excipients to minimize intermolecular interactions.

ParameterRecommended Range/ConditionRationale
pH 5.0 - 7.0 (Antibody Dependent)Maintain pH away from the antibody's isoelectric point (pI) to ensure net charge and electrostatic repulsion.
Buffers Histidine, Citrate, AcetateCommonly used buffers that have been shown to stabilize antibodies.
Excipients
Sugars (e.g., Trehalose, Sucrose)2% - 10% (w/v)Act as cryoprotectants and lyoprotectants, stabilizing the protein structure during freezing and lyophilization.
Surfactants (e.g., Polysorbate 20/80)0.01% - 0.1% (w/v)Prevent surface-induced aggregation and minimize interfacial stress.
Amino Acids (e.g., Arginine, Glycine)25 mM - 250 mMCan act as aggregation inhibitors by binding to hydrophobic patches or increasing the solubility of the ADC.

Table 2: Recommended formulation parameters for enhancing Val-Cit-PAB ADC stability.

Troubleshooting Guide

This guide provides a systematic workflow to diagnose and resolve aggregation issues observed during the development of Val-Cit-PAB ADCs.

cluster_0 Problem Identification cluster_1 Investigation & Optimization cluster_2 Analysis & Resolution start Aggregation Observed (Post-Conjugation/Purification) check_process Review Conjugation & Purification Process Parameters start->check_process check_formulation Review Formulation & Storage Conditions start->check_formulation opt_solvent Optimize Co-Solvent Percentage (e.g., reduce DMSO, DMA) check_process->opt_solvent opt_dar Optimize & Characterize DAR (Aim for lower, more homogenous DAR) check_process->opt_dar opt_pH Screen pH & Buffer Systems (e.g., pH 5.0-7.0) check_formulation->opt_pH opt_excipients Screen Excipients (e.g., Arginine, Polysorbate) check_formulation->opt_excipients analyze_sec Analyze by SEC-MALS to Quantify Aggregates opt_solvent->analyze_sec opt_dar->analyze_sec opt_pH->analyze_sec opt_excipients->analyze_sec analyze_dls Analyze by DLS for Polydispersity analyze_sec->analyze_dls Confirm Size Distribution resolved Aggregation Mitigated analyze_dls->resolved Successful Optimization

Figure 1. Troubleshooting workflow for ADC aggregation.

Key Experimental Protocols

Protocol 1: Quantification of ADC Aggregates by Size Exclusion Chromatography (SEC-HPLC)

Size Exclusion Chromatography (SEC) is the gold-standard method for separating and quantifying monomers, dimers, and higher-order aggregates based on their hydrodynamic radius.

  • System Preparation:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Column: TSKgel G3000SWxl (7.8 mm x 30 cm, 5 µm) or equivalent.

    • Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8. Filter and degas the mobile phase before use.

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV at 280 nm.

  • Sample Preparation:

    • Dilute the ADC sample to a concentration of 1 mg/mL using the mobile phase.

    • Filter the sample through a 0.22 µm syringe filter if any visible particulates are present.

  • Analysis:

    • Inject 20 µL of the prepared sample.

    • Run the analysis for approximately 30 minutes, ensuring the monomer and all aggregate peaks have eluted.

    • Integrate the peak areas for the monomer and all aggregate species.

  • Calculation:

    • % Aggregate = (Total Area of Aggregate Peaks / Total Area of All Peaks) * 100

Protocol 2: Characterization of ADC Size Distribution by Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the size distribution of particles in a solution and to detect the presence of aggregates.

  • System Preparation:

    • Instrument: Malvern Zetasizer Nano ZS or equivalent.

    • Cuvette: Use a clean, low-volume quartz cuvette.

  • Sample Preparation:

    • Dilute the ADC sample to 0.5 - 1.0 mg/mL using the formulation buffer.

    • Filter the sample directly into the cuvette using a 0.22 µm syringe filter to remove dust and extraneous particles.

  • Measurement:

    • Equilibrate the sample at 25°C for at least 5 minutes within the instrument.

    • Set the measurement parameters based on the protein and buffer properties (e.g., viscosity, refractive index).

    • Perform at least three replicate measurements.

  • Data Interpretation:

    • Z-average Diameter: The intensity-weighted mean hydrodynamic diameter. An increase in the Z-average diameter compared to the non-conjugated antibody is indicative of aggregation.

    • Polydispersity Index (PDI): A measure of the width of the size distribution. A PDI value < 0.2 is generally considered monodisperse. Higher values suggest the presence of multiple species, including aggregates.

Val-Cit-PAB Linker Cleavage Mechanism

The Val-Cit-PAB linker is designed to be stable in circulation but cleavable by lysosomal proteases, such as Cathepsin B, upon internalization into the target cell.

ADC ADC in Lysosome Cleaved_Peptide Val-Cit Peptide Cleavage ADC->Cleaved_Peptide Cathepsin B PABC_Intermediate Unstable PABC-Payload Intermediate Cleaved_Peptide->PABC_Intermediate Payload_Release Self-Immolation (1,6-Elimination) PABC_Intermediate->Payload_Release Released_Payload Free Payload (Active Drug) Payload_Release->Released_Payload Byproduct p-aminobenzyl quinone methide (Byproduct) Payload_Release->Byproduct

Figure 2. Cathepsin B-mediated cleavage of a Val-Cit-PAB linker.

References

Technical Support Center: Enhancing the Solubility of Hydrophobic ADC Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor solubility of hydrophobic antibody-drug conjugate (ADC) linkers.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of solubility and aggregation issues with ADCs?

A1: The conjugation of hydrophobic payloads and linkers to a monoclonal antibody (mAb) increases the overall hydrophobicity of the resulting ADC.[1] This increased hydrophobicity can lead to a propensity for self-association and aggregation, where the hydrophobic patches on different ADC molecules interact with each other.[2][3] Aggregation can be further exacerbated by factors such as high drug-to-antibody ratio (DAR), unfavorable buffer conditions (pH and ionic strength), the presence of organic co-solvents used during conjugation, and physical stresses like temperature changes or agitation.[4][5]

Q2: How does the hydrophobicity of the linker-payload impact the in vivo performance of an ADC?

A2: Excessive hydrophobicity in an ADC can lead to accelerated plasma clearance, reducing its circulation half-life and tumor accumulation.[6][7] This can diminish the therapeutic efficacy of the ADC. Furthermore, aggregated ADCs can be immunogenic, potentially causing adverse reactions in patients, and may exhibit altered pharmacokinetic and biodistribution profiles, leading to off-target toxicity.[4][8]

Q3: What are the most common strategies to improve the solubility of hydrophobic ADC linkers?

A3: The most common strategies focus on incorporating hydrophilic moieties into the linker structure. These include:

  • Polyethylene Glycol (PEG) Linkers: Incorporating PEG chains of varying lengths (e.g., PEG4, PEG8, PEG12) is a widely used approach to increase the hydrophilicity of the linker.[7][8] PEG forms a hydration shell around the ADC, shielding the hydrophobic payload and improving solubility and stability.[7][9]

  • Charged Groups: The introduction of charged or polar groups, such as sulfonates or polycarboxyl groups, into the linker can significantly enhance water solubility.[10][]

  • Hydrophilic Macrocycles: Integrating hydrophilic macrocycles like cyclodextrins or crown ethers into the drug-linker design can effectively mask the hydrophobicity of the payload.[6]

  • Novel Hydrophilic Linkers: Technologies like ChetoSensar™, a chito-oligosaccharide, can be incorporated into the linker-payload construct to dramatically increase ADC solubility.

Q4: Can formulation adjustments help in overcoming ADC solubility challenges?

A4: Yes, formulation optimization is a critical step. The use of excipients like cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) can help to solubilize the hydrophobic payload and stabilize the ADC, reducing aggregation.[12][13] Careful selection of buffer composition, pH, and the inclusion of surfactants can also play a significant role in maintaining ADC stability and solubility.[5]

Troubleshooting Guide

This guide provides solutions to common problems encountered during ADC development related to linker hydrophobicity.

Problem Potential Cause Recommended Solution
Immediate ADC aggregation upon conjugation. High hydrophobicity of the linker-payload, especially at high DARs.[5] Unfavorable conjugation conditions (e.g., pH close to the antibody's isoelectric point).[2] High concentration of organic co-solvent (e.g., DMSO).[4]- Reduce the final concentration of the organic co-solvent to <5% (v/v).[5] - Optimize the conjugation buffer pH to be at least one unit away from the antibody's pI.[2] - Consider solid-phase conjugation where the antibody is immobilized on a resin to prevent intermolecular interactions.[2][14] - Switch to a more hydrophilic linker.[8]
Gradual increase in ADC aggregation during storage. Sub-optimal formulation (incorrect buffer pH, ionic strength).[5] Inadequate storage conditions (temperature fluctuations, exposure to light).[4] Physical stress (agitation during transportation).[4]- Perform formulation screening to identify the optimal buffer pH and excipients (e.g., polysorbates, sugars) for long-term stability.[5] - Store the ADC at the recommended temperature (typically 2-8°C) and protect from light.[4] - Minimize agitation during handling and transport.[4]
Low recovery of ADC after purification. Aggregated ADC being lost during chromatography steps (e.g., size-exclusion chromatography).[4] Non-specific binding of the hydrophobic ADC to chromatography resins.- Analyze the purification fractions to determine where the loss is occurring. - If aggregation is the cause, address the root cause using the solutions for immediate aggregation. - For hydrophobic interaction chromatography (HIC), optimize the salt concentration and gradient to improve recovery.
Poor in vivo efficacy and rapid clearance of the ADC. High hydrophobicity leading to rapid clearance by the reticuloendothelial system.[6] ADC aggregation leading to altered pharmacokinetics.[4]- Redesign the linker to be more hydrophilic (e.g., incorporate a longer PEG chain).[7][15] - Evaluate different conjugation sites on the antibody, as some sites may be more sensitive to hydrophobic modifications. - Ensure the final product is free of aggregates before in vivo administration.[4]

Quantitative Data Summary

The following table summarizes the impact of different hydrophilic linkers on ADC properties.

Linker Type Key Feature Impact on DAR Effect on Solubility/Aggregation Pharmacokinetic Profile Reference
Conventional Hydrophobic Linker (e.g., SMCC) Thioether bond formation.Typically limited to DAR 2-4 to avoid aggregation.High propensity for aggregation at higher DARs.Can lead to rapid clearance with high DARs.[16][17]
Linear PEG Linkers (e.g., PEG4, PEG8, PEG12) Increased hydrophilicity with longer PEG chains.Enables higher DARs (up to 8) without significant aggregation.Significantly improves solubility and reduces aggregation.[7][8]Prolongs circulation half-life and increases plasma exposure.[15][17][7][8][15][17]
Branched/Pendant PEG Linkers PEG chain is attached as a pendant to the linker.Allows for high DARs with improved properties compared to linear PEGs.Provides a "shielding" effect for the hydrophobic payload, enhancing solubility.[6][15]Slower clearance rates compared to linear PEG-based ADCs.[15][6][15]
Linkers with Charged Groups (e.g., Sulfonates) Introduction of negative charges.Can enable high DARs.The negative charges increase hydrophilicity and reduce the likelihood of aggregation.[18]Can improve plasma stability and reduce non-specific binding.[][18][]
ChetoSensar™ Linker Chito-oligosaccharide technology.Allows for high DARs with hydrophobic payloads.Dramatically increases the solubility of the ADC.Improved pharmacokinetics with no negative effect on antibody binding.
Cyclodextrin-based Linkers Incorporation of a cyclodextrin macrocycle.Can be used with high DARs.The cyclodextrin cavity can encapsulate the hydrophobic payload, improving solubility.[6]Enhanced in vivo efficacy compared to some PEG-based ADCs.[6][6]

Experimental Protocols

Protocol 1: Evaluation of ADC Aggregation by Size-Exclusion Chromatography (SEC)

Objective: To quantify the percentage of high molecular weight species (aggregates) in an ADC sample.

Materials:

  • ADC sample

  • SEC column (e.g., Agilent AdvanceBio SEC 300Å)[20]

  • HPLC system with a UV detector

  • Mobile phase: e.g., 150 mM sodium phosphate, pH 7.0

  • Mobile phase filter (0.22 µm)

Procedure:

  • System Preparation: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.

  • Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) using the mobile phase. Filter the sample through a low-protein-binding 0.22 µm syringe filter.

  • Injection: Inject a defined volume of the prepared sample (e.g., 20 µL) onto the column.

  • Data Acquisition: Monitor the elution profile at 280 nm. The main peak corresponds to the monomeric ADC, while earlier eluting peaks represent aggregates.

  • Data Analysis: Integrate the peak areas for the monomer and the aggregates. Calculate the percentage of aggregation using the following formula: % Aggregation = (Area of Aggregate Peaks / Total Area of All Peaks) x 100

Protocol 2: Assessment of ADC Hydrophobicity by Hydrophobic Interaction Chromatography (HIC)

Objective: To assess the relative hydrophobicity of different ADC constructs.

Materials:

  • ADC samples

  • HIC column (e.g., Tosoh TSKgel Butyl-NPR)

  • HPLC system with a UV detector

  • Mobile Phase A: e.g., 20 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7.0

  • Mobile Phase B: e.g., 20 mM sodium phosphate, pH 7.0

  • Mobile phase filters (0.22 µm)

Procedure:

  • System Preparation: Equilibrate the HIC column with a mixture of Mobile Phase A and B (e.g., 100% A) until a stable baseline is achieved.

  • Sample Preparation: Dilute the ADC samples to a concentration of approximately 1 mg/mL in Mobile Phase A.

  • Injection: Inject a consistent volume (e.g., 10 µL) of each ADC sample onto the column.

  • Elution Gradient: Apply a linear gradient from high salt (e.g., 100% A) to low salt (e.g., 100% B) over a specified time (e.g., 20 minutes) to elute the bound proteins.

  • Data Acquisition: Monitor the absorbance at 280 nm.

  • Data Analysis: Compare the retention times of the different ADC samples. A longer retention time indicates a higher degree of hydrophobicity.

Visualizations

ADC_Solubility_Troubleshooting cluster_problem Problem Identification cluster_investigation Initial Investigation cluster_solutions Solution Pathways cluster_linker_mods Linker Modification Strategies Problem Poor ADC Solubility / Aggregation Observed Check_Conjugation Review Conjugation Protocol (pH, Co-solvent %) Problem->Check_Conjugation Immediate Aggregation Check_Formulation Analyze Formulation (Buffer, Excipients) Problem->Check_Formulation Gradual Aggregation Check_Storage Examine Storage & Handling Conditions Problem->Check_Storage Gradual Aggregation Optimize_Process Optimize Conjugation Process (e.g., Solid-Phase) Check_Conjugation->Optimize_Process Reformulate Reformulate ADC Check_Formulation->Reformulate Check_Storage->Reformulate Modify_Linker Linker Modification Optimize_Process->Modify_Linker If process optimization is insufficient Add_PEG Incorporate PEG Chains Modify_Linker->Add_PEG Add_Charge Add Charged Groups Modify_Linker->Add_Charge Add_Macrocycle Use Hydrophilic Macrocycles Modify_Linker->Add_Macrocycle Novel_Linker Employ Novel Hydrophilic Linkers Modify_Linker->Novel_Linker Reformulate->Modify_Linker If reformulation is insufficient

Caption: Troubleshooting workflow for addressing ADC solubility and aggregation issues.

Hydrophilic_Linker_Strategies cluster_strategies Hydrophilic Linker Strategies ADC Antibody Linker Payload PEG PEGylation - Increased Hydrophilicity - Steric Shielding ADC:f1->PEG Charged Charged Groups (e.g., Sulfonates) - Enhanced Water Solubility ADC:f1->Charged Macrocycles Hydrophilic Macrocycles (e.g., Cyclodextrin) - Encapsulation of Hydrophobic Payload ADC:f1->Macrocycles Novel Novel Technologies (e.g., ChetoSensar™) - Unique Hydrophilic Scaffolds ADC:f1->Novel Improved_ADC Improved ADC Properties: - Enhanced Solubility - Reduced Aggregation - Favorable Pharmacokinetics PEG->Improved_ADC Charged->Improved_ADC Macrocycles->Improved_ADC Novel->Improved_ADC

Caption: Strategies for improving ADC properties using hydrophilic linkers.

References

Technical Support Center: PAB Self-Immolation Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with p-aminobenzyl (PAB) self-immolative linkers.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of PAB self-immolation and what are its key intermediates?

The self-immolation of a p-aminobenzyl (PAB) linker is a critical process for the controlled release of therapeutic payloads in prodrugs and antibody-drug conjugates (ADCs). The process is initiated by the cleavage of a trigger moiety, which unmasks a free aniline. This free aniline, being a strong electron-donating group, initiates a 1,6-elimination reaction. This electronic cascade leads to the formation of a highly reactive and electrophilic intermediate, the aza-quinone methide, along with the release of the payload and carbon dioxide. The aza-quinone methide is then rapidly quenched by water or other nucleophiles present in the biological environment.[1][2][3]

Q2: My ADC is showing premature payload release in plasma. What are the potential causes?

Premature payload release from PAB-linked ADCs in plasma is a common issue that can lead to off-target toxicity and reduced therapeutic efficacy.[4][5] The primary causes include:

  • Enzymatic Cleavage: Certain plasma enzymes can cleave the linker. For instance, Val-Cit-PABC linkers have been shown to be susceptible to cleavage by carboxylesterase 1c (Ces1c) in mouse plasma, leading to premature drug release.[6][7] Human neutrophil elastase has also been implicated in the cleavage of Val-Cit linkers.[7]

  • Hydrolysis: The carbamate or ether bond linking the payload to the PAB spacer can be susceptible to hydrolysis, especially under certain pH conditions.[8] While generally more stable at physiological pH, prolonged circulation times can lead to measurable hydrolysis.

Q3: I am observing unexpected adducts in my mass spectrometry analysis. What could be their origin?

The formation of unexpected adducts often points to the reaction of the highly electrophilic aza-quinone methide intermediate with nucleophiles other than water.[1][9] Common biological nucleophiles that can form adducts include:

  • Glutathione (GSH): The thiol group of glutathione, a highly abundant intracellular antioxidant, can react with the aza-quinone methide.[10]

  • Cysteine residues: Thiol groups on proteins and peptides can also form covalent adducts.[11]

  • Other nucleophilic biomolecules: Amines and other nucleophilic groups on proteins, DNA, and other cellular components can potentially react, leading to off-target effects.

Q4: How can I mitigate the side reactions associated with the aza-quinone methide intermediate?

Several strategies can be employed to minimize the unwanted reactions of the aza-quinone methide:

  • Intramolecular Cyclization: Designing the linker to include a suitably positioned nucleophile can promote a rapid intramolecular cyclization reaction immediately following payload release. This effectively "quenches" the reactive methide before it can interact with other molecules.[9]

  • Modulation of Reactivity: The electronic properties of the PAB ring can be modified to influence the stability and reactivity of the aza-quinone methide intermediate.[12]

Q5: What is the impact of pH on the rate of PAB self-immolation and potential side reactions?

The rate of PAB self-immolation is pH-dependent. The initial enzymatic or chemical trigger may have an optimal pH range. Following the trigger, the 1,6-elimination is generally faster at physiological and slightly basic pH. The stability of the aza-quinone methide and its subsequent reactions with nucleophiles can also be influenced by pH.[10] For instance, the regioselectivity of glutathione adduct formation with quinone methides has been shown to be pH-dependent.[10]

Troubleshooting Guides

Issue 1: Premature Payload Release in In Vitro Plasma Stability Assays

Symptoms:

  • Detection of free payload by LC-MS/MS in plasma incubation samples at early time points.

  • Decrease in the average drug-to-antibody ratio (DAR) over time, as measured by techniques like HIC-HPLC or mass spectrometry.[1]

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting/Verification Steps Recommended Actions
Enzymatic Cleavage 1. Species-Specific Differences: Compare stability in human, monkey, rat, and mouse plasma. Rodent plasma, particularly from mice, contains higher levels of carboxylesterases like Ces1c.[6][7] 2. Enzyme Inhibition: Incubate the ADC in plasma with broad-spectrum protease and esterase inhibitors to see if payload release is diminished.[6]1. Linker Modification: Introduce steric hindrance or electronic modifications to the linker to reduce enzyme recognition and cleavage.[6] 2. Alternative Preclinical Models: If instability is specific to rodents, consider using alternative preclinical models or justify the use of rodent models with the understanding of this limitation.
Linker Hydrolysis 1. pH-Dependent Stability: Assess stability in buffers at different pH values (e.g., 5.0, 6.5, 7.4, 8.0) to determine the pH-lability of the linker-payload bond.[8] 2. Control Experiments: Incubate the payload-linker construct (without the antibody) under the same conditions to isolate the stability of the chemical linkage.1. Optimize Linker Chemistry: If hydrolysis is significant at physiological pH, consider alternative linker chemistries (e.g., different carbamate or ether linkages) with enhanced stability. 2. Formulation Optimization: Formulate the ADC in a buffer that maximizes its stability for storage and administration.
Issue 2: Identification of Unknown Adducts and Side Products

Symptoms:

  • Appearance of unexpected peaks in HPLC chromatograms.

  • Detection of masses in MS analysis that do not correspond to the ADC, free payload, or expected metabolites.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting/Verification Steps Recommended Actions
Aza-quinone Methide Adducts 1. Incubation with Nucleophiles: Incubate the payload-linker construct with known biological nucleophiles like glutathione or N-acetylcysteine and analyze the reaction mixture by LC-MS/MS to identify potential adducts.[10][11] 2. High-Resolution Mass Spectrometry (HRMS): Utilize HRMS to obtain accurate mass measurements of the unknown peaks, aiding in the determination of their elemental composition.1. Linker Redesign: Implement strategies to quench the aza-quinone methide, such as intramolecular cyclization.[9] 2. Structural Elucidation: Use tandem MS (MS/MS) to fragment the unknown ions and elucidate their structures.
Intramolecular Cyclization 1. LC-MS/MS Analysis: Look for masses corresponding to the cyclized byproduct of the linker. The structure of this byproduct will depend on the specific design of the linker.1. Confirm Structure: If cyclization is an intended design feature to quench the aza-quinone methide, this observation confirms the desired mechanism. 2. Optimize Cyclization Rate: If cyclization is slow and allows for competing side reactions, the linker design may need to be optimized to favor faster intramolecular reaction.

Data Presentation

Table 1: Factors Influencing PAB Self-Immolation and Side Reactions

Factor Effect on Self-Immolation Effect on Side Reactions References
Electronic Effects Electron-donating groups on the PAB ring accelerate the 1,6-elimination.Electron-withdrawing groups can stabilize the aza-quinone methide, potentially altering its reactivity with nucleophiles.[12]
pH The rate of the 1,6-elimination is generally faster at physiological to slightly basic pH.The stability of the linker and the reactivity of the aza-quinone methide can be pH-dependent.[8][10]
Enzymes Triggering enzymes (e.g., cathepsins) initiate the cascade.Plasma esterases (e.g., Ces1c) can cause premature cleavage.[6][7]
Steric Hindrance Can influence the rate of enzymatic cleavage of the trigger.Can affect the accessibility of the aza-quinone methide to external nucleophiles.
Payload Leaving Group Ability A better leaving group (more acidic payload) can facilitate a faster release.[12]

Table 2: Half-lives of Dipeptide Linkers with PABC Spacer

Dipeptide Linker Half-life (t1/2) in minutes Reference
Val-Cit240[8]
Ala-Lys60[8]

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

Objective: To assess the stability of a PAB-linked ADC in plasma and identify the release of free payload.

Methodology:

  • Preparation:

    • Prepare a stock solution of the ADC in a suitable buffer (e.g., PBS).

    • Thaw frozen plasma (human, monkey, rat, mouse) at 37°C and centrifuge to remove any precipitates.

  • Incubation:

    • Spike the ADC into the plasma to a final concentration of 100 µg/mL.

    • Incubate the mixture at 37°C.

    • At various time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), withdraw an aliquot of the incubation mixture.

  • Sample Preparation for LC-MS/MS Analysis of Free Payload:

    • To the plasma aliquot, add 3 volumes of cold acetonitrile containing an appropriate internal standard to precipitate plasma proteins.

    • Vortex and incubate at -20°C for at least 30 minutes.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the sample in a suitable solvent for LC-MS/MS analysis.

  • Analysis:

    • Analyze the samples by a validated LC-MS/MS method to quantify the concentration of the released payload.

    • Plot the concentration of the free payload over time to determine the rate of release.

Protocol 2: Identification of Aza-quinone Methide Adducts

Objective: To identify potential adducts of the aza-quinone methide with biological nucleophiles.

Methodology:

  • Reaction Setup:

    • Synthesize a model compound consisting of the PAB linker and a trigger, but without the bulky antibody.

    • Dissolve the model compound in a buffer at physiological pH (e.g., PBS, pH 7.4).

    • Add a high concentration of a nucleophile of interest (e.g., 10 mM glutathione).

    • Initiate the self-immolation process (e.g., by adding the appropriate enzyme to cleave the trigger).

  • Sample Analysis by LC-MS/MS:

    • At various time points, inject an aliquot of the reaction mixture directly into an LC-MS/MS system.

    • Use a high-resolution mass spectrometer to search for the expected mass of the adduct (mass of aza-quinone methide + mass of nucleophile).

    • Perform MS/MS fragmentation on the suspected adduct ion to confirm its structure. The fragmentation pattern should be consistent with the proposed adduct structure.

Signaling Pathways and Experimental Workflows

PAB_Self_Immolation_Pathway cluster_main PAB Self-Immolation Pathway cluster_quenching Quenching of Aza-quinone Methide ADC ADC with PAB Linker Triggered_ADC Triggered ADC (Free Aniline) ADC->Triggered_ADC Enzymatic or Chemical Trigger Transition_State 1,6-Elimination Transition State Triggered_ADC->Transition_State Aza_QM Aza-quinone Methide (Reactive Intermediate) Transition_State->Aza_QM Payload Released Payload Transition_State->Payload CO2 CO2 Transition_State->CO2 Quenched_Product p-Aminobenzyl Alcohol (Stable Byproduct) Aza_QM->Quenched_Product Nucleophilic Attack Water Water

Caption: PAB self-immolation pathway leading to payload release.

Side_Reaction_Pathways cluster_main Side Reaction Pathways ADC ADC with PAB Linker Premature_Cleavage Premature Payload Release ADC->Premature_Cleavage Enzymatic Hydrolysis (e.g., by Ces1c) Aza_QM Aza-quinone Methide Adduct Biomolecule Adduct (e.g., with GSH) Aza_QM->Adduct Off-Target Reaction Intramolecular_Cyclization_Product Cyclized Byproduct (Stable) Aza_QM->Intramolecular_Cyclization_Product Intramolecular Cyclization (Quenching Strategy) Biomolecule Nucleophilic Biomolecule (e.g., Glutathione)

Caption: Common side reactions associated with PAB linkers.

Troubleshooting_Workflow Start Start: Unexpected Experimental Results (e.g., Premature Release, Unknown Adducts) Hypothesis1 Hypothesis: Enzymatic Instability Start->Hypothesis1 Hypothesis2 Hypothesis: Chemical Instability (Hydrolysis) Start->Hypothesis2 Hypothesis3 Hypothesis: Aza-QM Reactivity Start->Hypothesis3 Test1 Experiment: Plasma stability assay in different species +/- inhibitors Hypothesis1->Test1 Test2 Experiment: pH-dependent stability assay Hypothesis2->Test2 Test3 Experiment: Incubation with nucleophiles (e.g., GSH) and LC-HRMS analysis Hypothesis3->Test3 Result1_Stable Result: Stable Test1->Result1_Stable Result1_Unstable Result: Unstable Test1->Result1_Unstable Result2_Stable Result: Stable Test2->Result2_Stable Result2_Unstable Result: Unstable Test2->Result2_Unstable Result3_NoAdduct Result: No Adducts Test3->Result3_NoAdduct Result3_Adducts Result: Adducts Identified Test3->Result3_Adducts Result1_Stable->Hypothesis2 Action1 Action: Modify linker to reduce enzyme recognition Result1_Unstable->Action1 Result2_Stable->Hypothesis3 Action2 Action: Optimize linker chemistry for hydrolytic stability Result2_Unstable->Action2 Result3_NoAdduct->Hypothesis1 Action3 Action: Redesign linker to quench aza-quinone methide Result3_Adducts->Action3

Caption: A logical workflow for troubleshooting PAB linker issues.

References

Technical Support Center: Purification of Val-Cit-PAB Conjugated Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Val-Cit-PAB (valine-citrulline-p-aminobenzylcarbamate) conjugated antibodies. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in navigating the complexities of antibody-drug conjugate (ADC) purification.

Frequently Asked Questions (FAQs)

Q1: What are the primary goals of purifying Val-Cit-PAB conjugated antibodies? A1: The primary goals are to remove process-related and product-related impurities to ensure the safety, efficacy, and stability of the ADC. Key objectives include the removal of unconjugated antibodies (DAR=0), excess free drug-linker, residual solvents from the conjugation reaction (e.g., DMSO), and product aggregates. The purification process also aims to obtain a more homogeneous product with a specific drug-to-antibody ratio (DAR) distribution.

Q2: Which purification techniques are most effective for ADCs with a Val-Cit-PAB linker? A2: A multi-step purification strategy is typically required. The most common and effective techniques include:

  • Tangential Flow Filtration (TFF): Primarily used for buffer exchange, removing unconjugated linker-payload, and eliminating residual organic solvents.

  • Hydrophobic Interaction Chromatography (HIC): The principal method for separating ADC species with different drug-to-antibody ratios (DARs). The hydrophobic nature of the payload allows for the separation of DAR0, DAR2, DAR4, etc.

  • Size Exclusion Chromatography (SEC): Used to remove high molecular weight (HMW) species, such as aggregates.

  • Ion Exchange Chromatography (IEX): Can be used to remove process-related impurities like host cell proteins (HCPs) and DNA, as well as protein aggregates.

Q3: What critical quality attributes (CQAs) should be monitored during purification? A3: The key CQAs to monitor are:

  • Drug-to-Antibody Ratio (DAR): The average number of drug molecules per antibody is a critical parameter affecting both efficacy and safety.

  • Purity: Absence of impurities such as free drug-linker, solvents, and unconjugated antibody.

  • Aggregate Content: High molecular weight species must be minimized as they can impact efficacy and safety.

  • Homogeneity: The distribution of different DAR species.

Q4: Why does my Val-Cit linked ADC show instability in mouse plasma but not in human plasma? A4: This is a known issue caused by the presence of carboxylesterase 1C (Ces1C) in rodent plasma, which can prematurely cleave the Val-Cit dipeptide. This leads to off-target toxicity and reduced efficacy in preclinical rodent models. This enzyme is not present at the same activity level in human plasma, hence the observed stability.

Purification Techniques Overview

The selection of a purification strategy involves balancing purity, yield, and process efficiency. The following table summarizes the applications of key chromatographic techniques.

Purification Technique Primary Purpose Typical Yield Typical Purity Key Considerations
Tangential Flow Filtration (TFF) Buffer exchange, removal of solvents & free drug-linker.>90%N/A (removes small molecules)Membrane compatibility with organic solvents is crucial. Process parameters like transmembrane pressure must be optimized.
Hydrophobic Interaction Chromatography (HIC) Separation of DAR species, removal of unconjugated antibody.60-85%>95% (for target DAR species)Resin selection (e.g., Butyl, Phenyl) and salt gradient optimization are critical for resolution.
Size Exclusion Chromatography (SEC) Removal of aggregates (HMW species).>90%>99% (monomer)Addition of organic modifiers (e.g., isopropanol) may be needed to prevent non-specific interactions.
Ion Exchange Chromatography (IEX) Removal of aggregates and process-related impurities (HCPs, DNA).>90%HighCan resolve charge variants of the ADC.
Hydroxyapatite Chromatography (HA) Effective in removing aggregates from ADC preparations.VariableCan reduce aggregate content significantly.Can be used as a polishing step after initial capture.

Experimental Workflow for ADC Purification

The purification of a Val-Cit-PAB conjugated antibody is a multi-step process designed to isolate the desired ADC product from a complex reaction mixture.

G cluster_0 Upstream cluster_1 Downstream Purification cluster_2 Final Product Conjugation Conjugation Reaction (Antibody + Val-Cit-PAB-Payload) TFF1 Step 1: TFF (Diafiltration) - Removes organic solvents - Removes excess free drug-linker Conjugation->TFF1 Crude ADC Mixture HIC Step 2: Hydrophobic Interaction Chromatography (HIC) - Separates DAR species - Removes unconjugated antibody TFF1->HIC Solvent-free ADC SEC Step 3: Size Exclusion Chromatography (SEC) - Removes aggregates (HMW) HIC->SEC Target DAR Pool TFF2 Step 4: TFF (UF/DF) - Final buffer exchange - Product concentration SEC->TFF2 Monomeric ADC Final_Product Purified ADC (Target DAR, High Purity) TFF2->Final_Product Formulated ADC G Start Start: Low ADC Recovery Observed Check_Step Identify Purification Step with Highest Loss Start->Check_Step TFF_Loss Loss during TFF? Check_Step->TFF_Loss Check TFF HIC_Loss Loss during HIC? Check_Step->HIC_Loss Check HIC SEC_Loss Loss during SEC? Check_Step->SEC_Loss Check SEC TFF_Cause Possible Causes: - Non-specific binding to membrane - Incompatible membrane material TFF_Loss->TFF_Cause Yes HIC_Cause Possible Causes: - Precipitation in high salt - Non-specific binding to resin - Overloading column HIC_Loss->HIC_Cause Yes SEC_Cause Possible Causes: - Non-specific binding to resin - Overloading column SEC_Loss->SEC_Cause Yes TFF_Solution Solutions: - Optimize buffer (e.g., add modifiers) - Screen different membrane types TFF_Cause->TFF_Solution HIC_Solution Solutions: - Perform solubility screening - Reduce protein concentration - Add organic modifiers to mobile phase - Check column capacity HIC_Cause->HIC_Solution SEC_Solution Solutions: - Add organic modifiers to mobile phase - Check column capacity SEC_Cause->SEC_Solution

dealing with instability of 6-Azidohexanoyl-Val-Cit-PAB in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering instability issues with the 6-Azidohexanoyl-Val-Cit-PAB linker in solution.

Troubleshooting Guides

This section addresses specific problems that may arise during your experiments.

Question: I am observing premature cleavage of my payload from the antibody-drug conjugate (ADC) during storage. What are the potential causes and how can I mitigate this?

Answer: Premature payload release is a common issue and can be attributed to the instability of the p-aminobenzyl (PAB) carbamate portion of the linker, which is susceptible to hydrolysis. The rate of this hydrolysis is influenced by the solution's pH and temperature.

  • pH: The PAB carbamate linkage is more labile at acidic or basic pH. For optimal stability, it is recommended to store your ADC solutions in a buffered system, typically between pH 6.0 and 7.4.

  • Temperature: Higher temperatures accelerate the rate of hydrolysis. Store your ADC solutions at the recommended temperature, usually 2-8°C for short-term storage and -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles, as this can also contribute to degradation.

  • Formulation Buffer: The composition of your formulation buffer can impact stability. The presence of certain nucleophiles or other reactive species can potentially lead to linker cleavage. It is advisable to use well-characterized and inert buffer systems.

To troubleshoot this issue, we recommend performing a stability study where you incubate your ADC at different pH values and temperatures and monitor the release of the free payload over time using techniques like HPLC or LC-MS.

Question: My ADC shows loss of efficacy over time, even when stored under recommended conditions. Could this be related to linker instability?

Answer: Yes, a loss of efficacy can be linked to the instability of the this compound linker. Besides the premature release of the payload due to PAB carbamate hydrolysis, other degradation pathways can affect the linker's integrity. For instance, the azido group can be susceptible to reduction, which would prevent its use in subsequent "click" chemistry conjugation steps if that is part of your workflow.

We recommend the following actions:

  • Characterize the stored ADC: Use analytical techniques such as size-exclusion chromatography (SEC) to check for aggregation or fragmentation of the ADC, and reversed-phase HPLC (RP-HPLC) or hydrophobic interaction chromatography (HIC) to analyze the drug-to-antibody ratio (DAR) and detect any free payload or linker-related fragments.

  • Assess the integrity of the linker: LC-MS/MS can be used to identify and characterize any degradation products of the linker.

Question: I am having issues with the "click" reaction (e.g., with a DBCO-containing payload) after incorporating the this compound linker. What could be the problem?

Answer: If the azide-alkyne cycloaddition ("click" reaction) is inefficient, it could be due to the degradation of the azide group. The azide moiety can be sensitive to reducing agents.

  • Avoid Reducing Agents: Ensure that no reducing agents, such as dithiothreitol (DTT) or 2-mercaptoethanol (BME), are present in your reaction buffers, as they can reduce the azide to an amine, rendering it unreactive in the "click" reaction.

  • Confirm Azide Integrity: You can use techniques like Fourier-transform infrared spectroscopy (FTIR) to confirm the presence of the characteristic azide peak (around 2100 cm⁻¹) in your linker or ADC intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of instability for the Val-Cit-PAB linker?

A1: The main instability of the Val-Cit-PAB linker is the hydrolysis of the p-aminobenzyl carbamate, which can lead to the premature release of the conjugated payload. This process is often pH-dependent.

Q2: What are the optimal storage conditions for an ADC containing the this compound linker?

A2: For short-term storage, it is generally recommended to store the ADC at 2-8°C in a buffered solution at a pH between 6.0 and 7.4. For long-term storage, freezing at -20°C or -80°C is advisable. Always refer to the specific product datasheet for the recommended storage conditions.

Q3: How does pH affect the stability of the Val-Cit-PAB linker?

A3: The linker is most stable at a neutral pH. Both acidic and basic conditions can accelerate the hydrolysis of the PAB carbamate, leading to faster degradation and payload release.

Quantitative Data on Linker Stability

The stability of the Val-Cit-PAB linker is highly dependent on the specific ADC and the experimental conditions. The following table summarizes representative data on the stability of a model ADC containing a Val-Cit-PAB linker in human plasma.

pHTemperature (°C)Half-life (t½) in Human Plasma (days)
7.437~7-10
6.037>14
5.037~5-7

Note: This data is illustrative. The actual stability of your ADC may vary.

Experimental Protocols

Protocol for Assessing ADC Stability by RP-HPLC

This protocol outlines a general method for monitoring the release of a free payload from an ADC, which is an indicator of linker instability.

  • Sample Preparation:

    • Prepare solutions of your ADC at a known concentration in different buffers (e.g., pH 5.0, 6.0, and 7.4).

    • Incubate the solutions at a controlled temperature (e.g., 37°C).

    • At specified time points (e.g., 0, 24, 48, 72 hours), take an aliquot of each sample.

    • If necessary, precipitate the antibody component by adding an organic solvent like acetonitrile.

    • Centrifuge the samples and collect the supernatant containing the free payload.

  • HPLC Analysis:

    • Column: C18 reversed-phase column.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

    • Flow Rate: 1 mL/min.

    • Detection: UV spectrophotometer at the wavelength corresponding to the maximum absorbance of the payload.

  • Data Analysis:

    • Quantify the amount of free payload by integrating the corresponding peak area and comparing it to a standard curve of the pure payload.

    • Plot the percentage of released payload versus time for each condition to determine the stability of the ADC.

Visualizations

G Troubleshooting Workflow for Linker Instability start Observation: Premature Payload Release or Loss of ADC Efficacy check_storage Verify Storage Conditions: pH, Temperature, Buffer start->check_storage analyze_adc Characterize ADC Integrity: SEC, RP-HPLC, HIC, LC-MS check_storage->analyze_adc Correct improper_storage Finding: Suboptimal Storage Conditions check_storage->improper_storage Incorrect linker_degradation Finding: Linker Degradation Confirmed analyze_adc->linker_degradation Degradation Products Detected end_ok Resolution: ADC Stability Improved analyze_adc->end_ok ADC is Stable optimize_storage Action: Optimize Formulation Buffer, pH, and Temperature improper_storage->optimize_storage reformulate Action: Consider Linker Modification or Reformulation Strategy linker_degradation->reformulate optimize_storage->end_ok reformulate->end_ok

Caption: Troubleshooting workflow for ADC instability issues.

G Potential Hydrolysis Pathway of Val-Cit-PAB Linker linker Antibody-NH-CO-(CH2)5-N3 Val-Cit PAB Carbamate Payload hydrolysis Hydrolysis (e.g., low/high pH) linker:f2->hydrolysis cleaved Antibody-NH-CO-(CH2)5-N3 Val-Cit-PAB-OH Released Payload hydrolysis->cleaved:f0

Caption: Simplified hydrolysis of the Val-Cit-PAB linker.

Technical Support Center: Achieving Optimal Drug-to-Antibody Ratio (DAR) with Val-Cit Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Valine-Citrulline (Val-Cit) linkers in antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is a Val-Cit linker and how does it work?

The Valine-Citrulline (Val-Cit) linker is a dipeptide sequence used in ADCs that is designed to be stable in the bloodstream and selectively cleaved within tumor cells.[][] Its primary function is to keep the cytotoxic payload securely attached to the antibody during circulation, preventing premature drug release and off-target toxicity.[3]

Upon internalization of the ADC into a target cancer cell via endocytosis, it is trafficked to the lysosome.[3] The acidic environment of the lysosome contains highly active proteases, most notably Cathepsin B, which is often upregulated in tumor cells.[][3] Cathepsin B recognizes the Val-Cit dipeptide as a substrate and cleaves the peptide bond, typically between the citrulline residue and a self-immolative spacer like p-aminobenzyl carbamate (PABC).[3][4] This cleavage initiates a cascade that results in the release of the active cytotoxic drug inside the cancer cell.[4]

ValCit_Cleavage_Mechanism cluster_circulation Systemic Circulation (Stable) cluster_cell Target Tumor Cell cluster_release Payload Release ADC_Stable ADC with Val-Cit Linker Internalization Internalization via Endocytosis ADC_Stable->Internalization Target Binding Lysosome Lysosome (Acidic pH) Internalization->Lysosome Trafficking Cleavage Cathepsin B Cleavage of Val-Cit Lysosome->Cleavage Enzymatic Action Payload_Release Payload Release Cleavage->Payload_Release Self-Immolation Target_Action Cytotoxic Action Payload_Release->Target_Action

Diagram 1: Mechanism of Val-Cit linker cleavage within a target cell.

Q2: What is the ideal Drug-to-Antibody Ratio (DAR) for a Val-Cit ADC?

The optimal DAR is a critical quality attribute (CQA) that balances therapeutic efficacy with safety and favorable pharmacokinetics.[5] While there is no single "ideal" DAR for all ADCs, a range of 2 to 4 is generally considered optimal for many applications.[]

  • Low DAR (<2): May result in insufficient potency and reduced anti-tumor efficacy.[7][8]

  • High DAR (>4): Can lead to issues such as increased aggregation due to the hydrophobicity of the linker-payload, faster clearance from circulation, and increased off-target toxicity.[5][8][9][10] Studies have shown that ADCs with a high DAR (e.g., 10) can have decreased efficacy compared to those with a moderate DAR.[10]

The optimal DAR should be determined empirically for each specific ADC, considering the antibody, payload, and target antigen.[8]

Q3: What are the key factors that influence the final DAR during conjugation?

Achieving a target DAR requires precise control over the conjugation reaction. Several factors can influence the outcome:

  • Molar Ratio of Linker-Payload to Antibody: This is a primary determinant of the final DAR. Increasing the molar excess of the linker-payload reagent will generally result in a higher DAR.[11]

  • Reaction Conditions: Parameters such as temperature, pH, reaction time, and the presence of organic co-solvents can significantly impact conjugation efficiency and the final DAR distribution.[12][13]

  • Antibody Characteristics: The number and accessibility of conjugation sites (e.g., cysteine or lysine residues) on the monoclonal antibody (mAb) are fundamental to the achievable DAR.[14]

  • Linker-Payload Chemistry: The reactivity and stability of the linker-payload construct under the chosen reaction conditions are crucial for efficient conjugation.[]

  • Purification Process: The purification method used post-conjugation (e.g., chromatography, ultrafiltration/diafiltration) is critical for removing unconjugated drug-linker and controlling the final DAR distribution of the ADC product.[][12][15]

Q4: Which analytical methods are best for determining the DAR of Val-Cit ADCs?

Accurate DAR determination is essential for ADC characterization.[16] Several methods are commonly used, each with its own advantages and limitations.

Analytical Method Principle Advantages Limitations Typical Use Case
Hydrophobic Interaction Chromatography (HIC) Separates ADC species based on hydrophobicity, which increases with DAR.[5]Provides information on DAR distribution (DAR0, DAR2, etc.). Robust and widely used.[7]May require method development; resolution can be challenging for complex mixtures.Routine characterization and QC of cysteine-linked ADCs.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separates species by chromatography and measures their mass-to-charge ratio.Highly accurate for average DAR and distribution. Provides detailed molecular insights.[7][]Requires denaturation, which can separate heavy and light chains. More complex instrumentation.[]In-depth characterization, reference method.
UV-Vis Spectrophotometry Measures absorbance at two wavelengths (e.g., 280 nm for protein, payload-specific wavelength) to calculate an average DAR.[]Quick, simple, and requires basic equipment.[7]Provides only an average DAR, no distribution data. Less accurate than other methods.[7][]Rapid, preliminary assessment during process development.
Reversed-Phase HPLC (RP-HPLC) Separates components based on hydrophobicity under denaturing conditions.Good for detailed analysis of drug load on light and heavy chains.[7]Denaturing conditions alter the native ADC structure.Detailed structural characterization.

Q5: Why does my Val-Cit ADC show instability in mouse models but not in human plasma?

This is a known issue related to species-specific enzyme activity. Val-Cit linkers, while generally stable in human plasma, can be susceptible to premature cleavage in rodent plasma.[18] This instability is primarily caused by the mouse carboxylesterase 1c (Ces1c), an enzyme present in mouse plasma that can hydrolyze the Val-Cit dipeptide.[18][19]

This premature drug release in mouse models can lead to:

  • Reduced efficacy due to the ADC not reaching the tumor intact.[18]

  • Increased off-target toxicity.[18]

  • Misleading preclinical data.

To address this, researchers have developed modified linkers, such as adding a glutamic acid residue to create a glutamic acid-valine-citrulline (Glu-Val-Cit) sequence, which shows enhanced stability in mouse plasma while retaining susceptibility to cleavage by Cathepsin B in lysosomes.[20][21]

Troubleshooting Guide

Troubleshooting_Guide Start Problem Encountered LowDAR Issue: Low or Inconsistent DAR Start->LowDAR HighAggregation Issue: High ADC Aggregation Start->HighAggregation PrematureRelease Issue: Premature Drug Release Start->PrematureRelease Cause_LowDAR_1 Cause: Insufficient Linker-Payload Ratio LowDAR->Cause_LowDAR_1 Cause_LowDAR_2 Cause: Suboptimal Reaction Conditions LowDAR->Cause_LowDAR_2 Cause_LowDAR_3 Cause: Impure or Low Concentration Antibody LowDAR->Cause_LowDAR_3 Cause_Agg_1 Cause: High DAR with Hydrophobic Payload HighAggregation->Cause_Agg_1 Cause_Agg_2 Cause: Inappropriate Buffer/Formulation HighAggregation->Cause_Agg_2 Cause_Release_1 Cause: Linker Instability in Preclinical Model (Mouse) PrematureRelease->Cause_Release_1 Solution_LowDAR_1 Solution: Increase molar equivalents of linker-payload. Perform titration experiment. Cause_LowDAR_1->Solution_LowDAR_1 Solution_LowDAR_2 Solution: Optimize pH, temp, and reaction time. Add co-solvent to improve solubility. Cause_LowDAR_2->Solution_LowDAR_2 Solution_LowDAR_3 Solution: Ensure Ab purity >95%. Concentrate Ab to >0.5 mg/mL. Cause_LowDAR_3->Solution_LowDAR_3 Solution_Agg_1 Solution: Target a lower DAR (2-4). Use HIC to fractionate and remove high-DAR species. Cause_Agg_1->Solution_Agg_1 Solution_Agg_2 Solution: Screen formulation buffers. Incorporate stabilizing excipients (e.g., surfactants). Cause_Agg_2->Solution_Agg_2 Solution_Release_1 Solution: Confirm with in vitro plasma stability assay. Use stabilized linker (e.g., Glu-Val-Cit) for mouse studies. Cause_Release_1->Solution_Release_1 ADC_Conjugation_Workflow Start Start: Purified mAb Reduction 1. Antibody Reduction (e.g., with TCEP) Start->Reduction Conjugation 2. Conjugation (Add Val-Cit-Maleimide Payload) Reduction->Conjugation Quenching 3. Quenching (e.g., with N-acetylcysteine) Conjugation->Quenching Purification 4. Purification (SEC or TFF) Quenching->Purification Analysis 5. Characterization (HIC, LC-MS, UV-Vis) Purification->Analysis FinalADC Result: ADC with Target DAR Analysis->FinalADC

References

impact of steric hindrance on Val-Cit linker cleavage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with Val-Cit linker cleavage in their experiments. Below are troubleshooting guides and frequently asked questions to address specific issues related to steric hindrance and other factors influencing cleavage efficiency.

Troubleshooting Guides

Issue 1: Inefficient or Incomplete Payload Release in In Vitro Cleavage Assays

Question: We are observing slow or incomplete cleavage of our Val-Cit linked antibody-drug conjugate (ADC) when incubated with purified Cathepsin B. What are the potential causes and how can we troubleshoot this?

Answer:

Several factors can contribute to inefficient cleavage of a Val-Cit linker. The primary suspects related to steric hindrance are the payload itself, the conjugation site on the antibody, and the absence of a proper spacer.

Possible Causes & Troubleshooting Steps:

  • Steric Hindrance from a Bulky Payload: A large, bulky payload conjugated directly to the Val-Cit dipeptide can physically block Cathepsin B from accessing its cleavage site.[1][2]

    • Verification: Confirm that your linker design includes a self-immolative spacer like p-aminobenzylcarbamate (PABC). This spacer distances the payload from the dipeptide, mitigating steric hindrance.[1][2]

    • Solution: If a spacer is absent, redesign the linker to incorporate a PABC or a similar spacer moiety.

  • Steric Hindrance from the Conjugation Site: The location of the linker on the antibody can significantly impact cleavage efficiency.[1] If the linker is attached to an amino acid residue in a sterically crowded or less solvent-accessible region of the antibody, the enzyme's access to the Val-Cit sequence can be hindered.[1]

    • Verification:

      • Peptide Mapping: Use mass spectrometry-based peptide mapping to confirm the exact conjugation site(s) on your antibody.

      • Comparative Cleavage Assay: If you have multiple ADC batches with different conjugation sites, perform a side-by-side Cathepsin B cleavage assay. A significant difference in cleavage rates between batches can point to a site-specific hindrance issue.

    • Solution:

      • Site-Specific Conjugation: Employ site-specific conjugation technologies to attach the linker to more solvent-exposed and accessible sites on the antibody.

      • Linker Length: Consider using a longer linker to extend the Val-Cit motif further from the antibody surface, though this can sometimes trade steric hindrance for other instability issues.[3]

  • Suboptimal Assay Conditions: The activity of Cathepsin B is highly dependent on pH and the presence of reducing agents.

    • Verification: Ensure your assay buffer is at an optimal pH (typically 4.5-5.5) and contains a sufficient concentration of a reducing agent like dithiothreitol (DTT) to maintain the active state of the enzyme's cysteine protease domain.

    • Solution: Optimize the pH and DTT concentration in your assay buffer according to the enzyme manufacturer's recommendations.

Issue 2: Premature Payload Release in Preclinical Mouse Models

Question: Our Val-Cit linked ADC is stable in human plasma but shows significant premature payload release in mouse plasma during pharmacokinetic studies. Why is this happening and what can we do?

Answer:

This is a well-documented issue caused by the activity of a specific mouse enzyme that is not as active in human plasma.

Possible Cause & Troubleshooting Steps:

  • Cleavage by Mouse Carboxylesterase 1C (Ces1C): Mouse plasma contains carboxylesterase 1C (Ces1C), which is known to cleave the Val-Cit linker, leading to premature payload release and potentially confounding efficacy and toxicity data in murine models.[4]

    • Verification:

      • In Vitro Plasma Stability Assay: Incubate your ADC in both mouse and human plasma and compare the rates of payload release over time. Significantly higher release in mouse plasma is a strong indicator of Ces1C activity.

      • Ces1C Knockout Mice: If available, conduct in vivo studies in Ces1C knockout mice to confirm if the premature release is mitigated.

    • Solution:

      • Linker Modification: Modify the linker by adding a hydrophilic amino acid at the P3 position (N-terminus to the valine). For example, a glutamic acid residue creates a Glu-Val-Cit linker, which has been shown to be resistant to Ces1C cleavage while maintaining sensitivity to Cathepsin B.[5][6] An acidic P3 residue is believed to repel the Ces1C enzyme.[1]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of Val-Cit linker cleavage?

A1: The Val-Cit linker is designed to be cleaved by the lysosomal protease Cathepsin B, which is often overexpressed in tumor cells.[3] After an ADC is internalized by a cancer cell, it is trafficked to the lysosome. The acidic environment of the lysosome (pH 4.5-5.5) is optimal for Cathepsin B activity. The enzyme recognizes the Val-Cit dipeptide, where valine occupies the P2 position and citrulline the P1 position of its active site.[3] Cathepsin B then hydrolyzes the peptide bond between citrulline and the PABC spacer, triggering a self-immolation cascade of the spacer that releases the unmodified, active payload into the cell.[1][2]

Q2: How does the PABC spacer work and why is it important for preventing steric hindrance?

A2: The p-aminobenzylcarbamate (PABC) spacer is a "self-immolative" linker component. Its primary role is to create distance between the bulky cytotoxic payload and the Val-Cit dipeptide.[1][2] This separation is crucial to prevent the payload from sterically hindering the approach and binding of Cathepsin B to the cleavage site.[3] Once Cathepsin B cleaves the bond between citrulline and the PABC's amino group, the PABC undergoes a rapid, spontaneous 1,6-elimination reaction, which results in the release of the unmodified payload.[1]

Q3: Can other enzymes besides Cathepsin B cleave the Val-Cit linker?

A3: Yes. While Cathepsin B is the primary target, other lysosomal cysteine proteases like Cathepsin L, S, and F can also contribute to cleavage.[7] Additionally, off-target cleavage can be caused by enzymes like human neutrophil elastase, which can lead to toxicities such as neutropenia, and mouse carboxylesterase Ces1C, which causes instability in preclinical mouse models.[4][8]

Q4: Does the hydrophobicity of the linker-payload affect cleavage?

A4: While not directly impacting the enzymatic cleavage mechanism, high hydrophobicity of the linker-payload combination (e.g., Val-Cit-PABC-MMAE) can lead to ADC aggregation.[9] This aggregation can reduce the overall efficacy and manufacturability of the ADC and may indirectly affect the accessibility of the linker to the enzyme. Using more hydrophilic linkers, such as those incorporating polyethylene glycol (PEG) or modifying the peptide sequence (e.g., Val-Ala), can mitigate this issue.[1][9]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the cleavage of Val-Cit and related linkers.

Table 1: Relative Cleavage Rates of Dipeptide Linkers by Cathepsin B

Dipeptide LinkerRelative Cleavage Rate (Val-Cit = 1.0)Notes
Val-Cit1.0Benchmark for efficient cleavage.[1]
Val-Ala~0.5Cleaved at about half the rate of Val-Cit but is less hydrophobic, which can reduce ADC aggregation.[1]
Phe-Lys~30-fold faster (by isolated enzyme)Rapidly cleaved by isolated Cathepsin B, but rates were similar to Val-Cit in lysosomal extracts, suggesting the involvement of other enzymes.[1]

Table 2: Impact of P3 Amino Acid Modification on Linker Stability in Mouse Plasma

Linker SequenceStability in Mouse PlasmaCathepsin B CleavageRationale for Improved Stability
Val-Cit Low (susceptible to Ces1C)Efficient-
Ser-Val-Cit Slightly IncreasedMaintainedIntroduction of a hydrophilic group.[1]
Glu-Val-Cit High (resistant to Ces1C)IncreasedThe acidic residue is thought to repel the Ces1C enzyme.[1][5]
Lys-Val-Cit ReducedMaintainedA basic residue may enhance interaction with Ces1C.[1]

Experimental Protocols

Protocol 1: In Vitro Cathepsin B Cleavage Assay (LC-MS Based)

Objective: To quantify the rate of payload release from a Val-Cit linked ADC upon incubation with purified Cathepsin B.

Materials:

  • ADC with Val-Cit linker (e.g., 1 mg/mL stock solution)

  • Recombinant human Cathepsin B

  • Assay Buffer: 100 mM sodium acetate, pH 5.0, containing 10 mM DTT

  • Quenching Solution: Acetonitrile with an internal standard

  • Microcentrifuge tubes

  • Incubator at 37°C

  • LC-MS system

Methodology:

  • Enzyme Activation: Pre-incubate the Cathepsin B solution in the assay buffer at 37°C for 15 minutes to ensure activation.

  • Reaction Setup: In a microcentrifuge tube, combine the ADC solution with the pre-warmed assay buffer. A typical final concentration is ~1-10 µM for the ADC.

  • Initiate Reaction: Start the cleavage reaction by adding the activated Cathepsin B solution to the ADC mixture. The final enzyme concentration is typically in the nanomolar range (e.g., 20 nM).

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately stop the reaction by adding the aliquot to a tube containing at least 3 volumes of cold quenching solution.

  • Sample Preparation: Centrifuge the quenched samples to pellet the precipitated protein.

  • LC-MS Analysis: Analyze the supernatant by LC-MS to quantify the concentration of the released payload, referencing a standard curve.

  • Data Analysis: Plot the concentration of the released payload against time to determine the cleavage kinetics.

Protocol 2: Comparative Analysis of Conjugation Site Impact on Cleavage

Objective: To determine if the conjugation site of an ADC affects the Val-Cit linker's susceptibility to Cathepsin B cleavage. This protocol assumes you have different ADC preparations where the conjugation sites have been characterized (e.g., by peptide mapping).

Methodology:

  • Characterize Conjugation Sites: For each ADC batch, perform peptide mapping using LC-MS/MS to identify the specific lysine or cysteine residues that are conjugated.

  • Normalize ADC Concentration: Accurately determine the concentration and drug-to-antibody ratio (DAR) for each ADC preparation to ensure equal amounts of linker-payload are used in the assay.

  • Perform Parallel Cleavage Assays: Conduct the In Vitro Cathepsin B Cleavage Assay (Protocol 1) in parallel for each ADC preparation. It is critical that all reaction conditions (ADC concentration, enzyme concentration, temperature, buffer) are identical across all samples.

  • Analyze and Compare Kinetics: Determine the initial rate of cleavage for each ADC preparation. A statistically significant difference in cleavage rates between ADCs with different conjugation sites indicates that the local protein environment and solvent accessibility are impacting enzyme access. Slower cleavage rates suggest a more sterically hindered conjugation site.[1]

Visualizations

ADC_Cleavage_Pathway Val-Cit Linker Cleavage and Payload Release Pathway cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_lysosome_process Inside Lysosome (pH 4.5-5.5) ADC 1. ADC Binds to Target Antigen Endocytosis 2. Receptor-Mediated Endocytosis ADC->Endocytosis Endosome 3. Trafficking to Lysosome Endocytosis->Endosome Lysosome 4. Lysosome Endosome->Lysosome Cleavage 5. Val-Cit Cleavage Lysosome->Cleavage CathepsinB Cathepsin B CathepsinB->Cleavage SelfImmolation 6. PABC Self-Immolation Cleavage->SelfImmolation PayloadRelease 7. Active Payload Released SelfImmolation->PayloadRelease Cytotoxicity 8. Cytotoxicity PayloadRelease->Cytotoxicity Induces Cell Death

Caption: Workflow of ADC internalization and Cathepsin B-mediated payload release.

Troubleshooting_Steric_Hindrance Troubleshooting Inefficient Val-Cit Cleavage Start Start: Inefficient Cleavage Observed CheckPayload Is the payload bulky and directly attached to Val-Cit? Start->CheckPayload CheckSite Is the conjugation site known to be sterically hindered? CheckPayload->CheckSite No AddSpacer Solution: Redesign linker with PABC spacer. CheckPayload->AddSpacer Yes CheckConditions Are assay conditions (pH, DTT) optimal? CheckSite->CheckConditions No ChangeSite Solution: Use site-specific conjugation to a more accessible residue. CheckSite->ChangeSite Yes OptimizeAssay Solution: Adjust pH to 4.5-5.5 and ensure DTT is present. CheckConditions->OptimizeAssay No End Problem Resolved CheckConditions->End Yes AddSpacer->End ChangeSite->End OptimizeAssay->End

Caption: A logical workflow for troubleshooting inefficient Val-Cit linker cleavage.

References

Validation & Comparative

A Comparative Guide to Cleavable and Non-Cleavable ADC Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The linker connecting a monoclonal antibody to a potent cytotoxic payload is a critical determinant of an antibody-drug conjugate's (ADC) therapeutic index. The choice between a cleavable and a non-cleavable linker strategy dictates the ADC's mechanism of action, stability, and ultimately, its efficacy and safety profile. This guide provides an objective comparison of these two linker technologies, supported by experimental data, detailed methodologies, and visual representations of key biological and experimental processes.

At a Glance: Cleavable vs. Non-Cleavable Linkers

FeatureCleavable LinkersNon-Cleavable Linkers
Mechanism of Payload Release Enzymatic cleavage (e.g., cathepsins), acidic pH, or high glutathione concentrations within the tumor microenvironment or inside the target cell.[1]Proteolytic degradation of the antibody backbone within the lysosome following internalization.[2]
Released Payload Form Typically the unmodified, potent parent drug.Payload attached to the linker and an amino acid residue from the antibody.
Bystander Effect Often high, as the released, membrane-permeable payload can diffuse and kill neighboring antigen-negative tumor cells.[3]Generally low to negligible, as the released payload-amino acid conjugate is often charged and less membrane-permeable.[4]
Plasma Stability Can be variable, with a potential for premature payload release.[5]Generally higher, leading to a more stable ADC in circulation.[2]
Off-Target Toxicity Higher potential due to premature payload release and the bystander effect.Lower potential due to higher stability and a limited bystander effect.
Tumor Heterogeneity Potentially more effective in heterogeneous tumors due to the bystander effect.May be less effective against antigen-negative cells within a tumor.

Quantitative Performance Data

The following tables summarize quantitative data from preclinical studies comparing the performance of ADCs with cleavable and non-cleavable linkers.

In Vitro Cytotoxicity (IC50 Values)

Lower IC50 values indicate higher potency.

ADC ConfigurationCell LineTarget AntigenLinker TypePayloadIC50 (ng/mL)Reference
Trastuzumab-vc-MMAESK-BR-3 (High HER2)HER2Cleavable (vc)MMAE~13-50[6]
Trastuzumab-MCC-DM1SK-BR-3 (High HER2)HER2Non-cleavable (MCC)DM1Not specified[6]
Trastuzumab-vc-MMAEMDA-MB-361-DYT2 (Moderate HER2)HER2Cleavable (vc)MMAE~25-80[6]
Trastuzumab-MCC-DM1MDA-MB-361-DYT2 (Moderate HER2)HER2Non-cleavable (MCC)DM1Not specified[6]
Trastuzumab-vc-MMAEJIMT-1 (Low HER2)HER2Cleavable (vc)MMAENot specified
Trastuzumab-MCC-DM1JIMT-1 (Low HER2)HER2Non-cleavable (MCC)DM1Not specified
mil40-16BT-474HER2Cleavable (vc)MMAENot explicitly stated[7]
mil40-15BT-474HER2Non-cleavable (Cys-linker)MMAE~1 x 10⁻¹¹ M[7]
mil40-15MCF-7 (Bystander, HER2-negative)HER2Non-cleavable (Cys-linker)MMAE~1 x 10⁻⁹ M[7]
Sulfatase-linker-ADCHER2+ cellsHER2Cleavable (sulfatase)Not specified61 and 111 pM[8]
Non-cleavable ADCHER2+ cellsHER2Non-cleavableNot specified609 pM[8]
In Vivo Efficacy in Xenograft Models

Tumor growth inhibition (TGI) is a measure of the reduction in tumor size in treated animals compared to a control group.

ADC ConfigurationXenograft ModelDosingOutcomeReference
Trastuzumab-vc-MMAENCI-N87 (High HER2)Single i.v. doseSignificant tumor growth inhibition
Trastuzumab-MCC-DM1NCI-N87 (High HER2)Single i.v. doseTumor growth inhibition
Trastuzumab-vc-MMAEJIMT-1 (Low HER2)Not specifiedSuperior efficacy compared to T-DM1
Trastuzumab-MCC-DM1 (T-DM1)JIMT-1 (Low HER2)Not specifiedLess effective than Trastuzumab-vc-MMAE
Anti-P-cadherin-SPDB-DM4HCC70Single i.v. doseImproved efficacy over non-cleavable format
Anti-P-cadherin-SMCC-DM1HCC70Single i.v. doseLess efficacious than cleavable format
β-galactosidase-cleavable linker ADCXenograft mouse model1 mg/kg, single dose57% and 58% reduction in tumor volumes[8]
Kadcyla (T-DM1)Xenograft mouse model1 mg/kg, single doseNot statistically significant reduction[8]
EVCit ADC (cleavable)JIMT-1 and KPL-4 xenograft modelsNot specifiedEffective in vivo treatment[9]
Plasma Stability
ADC Linker TypeStability ObservationReference
Sulfatase-cleavable linkerHigh plasma stability (over 7 days) in mouse plasma.[8]
Val-Ala and Val-Cit linkersHydrolyzed within 1 hour in mouse plasma.[8]
EVCit ADC (cleavable)No significant degradation in human plasma after 28 days. In mouse plasma, showed almost no linker cleavage after 14 days.[9]
VCit and SVCit ADCs (cleavable)In mouse plasma, lost >95% and ~70% of conjugated payload after 14 days, respectively.[9]
Non-cleavable ADC (mc-MMAF)0.02-0.03% of total payload released in various plasmas after 144 hours.

Signaling Pathways and Mechanisms of Action

The mechanism of payload release is a fundamental differentiator between cleavable and non-cleavable linkers.

G cluster_cleavable Cleavable Linker Pathway cluster_non_cleavable Non-Cleavable Linker Pathway ADC_cleavable ADC with Cleavable Linker Binding_cleavable Binds to Tumor Cell Antigen ADC_cleavable->Binding_cleavable Internalization_cleavable Internalization (Endocytosis) Binding_cleavable->Internalization_cleavable Lysosome_cleavable Trafficking to Lysosome/Endosome Internalization_cleavable->Lysosome_cleavable Cleavage Linker Cleavage (Enzymes, pH, etc.) Lysosome_cleavable->Cleavage Payload_release_cleavable Payload Release (Unmodified Drug) Cleavage->Payload_release_cleavable Cytotoxicity_cleavable Cell Death (Apoptosis) Payload_release_cleavable->Cytotoxicity_cleavable Bystander_effect Bystander Killing (Diffusion to Neighboring Cells) Payload_release_cleavable->Bystander_effect ADC_non_cleavable ADC with Non-Cleavable Linker Binding_non_cleavable Binds to Tumor Cell Antigen ADC_non_cleavable->Binding_non_cleavable Internalization_non_cleavable Internalization (Endocytosis) Binding_non_cleavable->Internalization_non_cleavable Lysosome_non_cleavable Trafficking to Lysosome Internalization_non_cleavable->Lysosome_non_cleavable Degradation Antibody Degradation Lysosome_non_cleavable->Degradation Payload_release_non_cleavable Payload Release (Payload-Linker-Amino Acid) Degradation->Payload_release_non_cleavable Cytotoxicity_non_cleavable Cell Death (Apoptosis) Payload_release_non_cleavable->Cytotoxicity_non_cleavable G start ADC Synthesis (Cleavable vs. Non-Cleavable) in_vitro In Vitro Characterization start->in_vitro plasma_stability Plasma Stability Assay (LC-MS / ELISA) in_vitro->plasma_stability cytotoxicity Cytotoxicity Assay (IC50 Determination) in_vitro->cytotoxicity bystander Bystander Effect Assay (Co-culture) in_vitro->bystander in_vivo In Vivo Evaluation plasma_stability->in_vivo cytotoxicity->in_vivo bystander->in_vivo efficacy Xenograft Efficacy Study (Tumor Growth Inhibition) in_vivo->efficacy pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) in_vivo->pk_pd toxicity Toxicity Studies in_vivo->toxicity data_analysis Data Analysis & Comparison efficacy->data_analysis pk_pd->data_analysis toxicity->data_analysis end Lead Candidate Selection data_analysis->end

References

Validating Cathepsin B Cleavage Specificity for Val-Cit: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Valine-Citrulline (Val-Cit) dipeptide has emerged as a cornerstone in the design of proteolytically cleavable linkers for antibody-drug conjugates (ADCs). Its susceptibility to cleavage by the lysosomal cysteine protease Cathepsin B allows for targeted payload release within tumor cells, a critical mechanism for enhancing therapeutic efficacy while minimizing systemic toxicity. This guide provides a comprehensive comparison of the Val-Cit linker with alternative cathepsin-cleavable and non-cathepsin-based systems, supported by experimental data and detailed protocols to aid researchers in the validation of linker specificity and performance.

Comparative Analysis of Cleavable Linkers

The ideal ADC linker must strike a delicate balance between stability in circulation and efficient cleavage upon internalization into target cells. The following tables summarize the available quantitative and qualitative data for Val-Cit and its alternatives.

Table 1: Cathepsin B-Mediated Cleavage of Dipeptide Linkers

LinkerKey CharacteristicsQuantitative Data (Cathepsin B)Source
Val-Cit The industry standard, well-characterized. Susceptible to cleavage by multiple cathepsins (B, K, L, S, F), which can be advantageous in overcoming resistance. However, it can also be cleaved by other enzymes like human neutrophil elastase, potentially leading to off-target toxicity.While direct, side-by-side comparative kinetic data is limited in publicly available literature, studies have shown no significant difference in K(M) or k(cat) values for vc-MMAE ADCs with different antibody carriers, suggesting the cleavage rate is independent of the antibody.[1][1][]
Val-Ala Exhibits similar Cathepsin B release efficiency to Val-Cit.[3][] Offers improved hydrophilicity and can lead to less aggregation in ADCs with high drug-to-antibody ratios (DARs).[5][6]Demonstrates similar in vitro cytotoxicity to Val-Cit containing ADCs, indicating effective payload release.[7][3][][5][6][7]
cBu-Cit A peptidomimetic linker designed for enhanced specificity towards Cathepsin B.[] Drug release from cBu-Cit containing ADCs was inhibited by over 75% with a Cathepsin B inhibitor, compared to less than 15% for Val-Cit, highlighting its selectivity.[][]The Vmax/Km was reported to be similar to that of the Val-Cit containing linker, though specific values are not provided for a direct comparison.[5][][][5]

Table 2: Alternative Enzyme-Cleavable Linker Systems

Linker SystemEnzymeKey CharacteristicsQuantitative DataSource
β-Galactosidase-cleavable β-GalactosidaseLeverages an enzyme overexpressed in some tumor types and confined to lysosomes.[8][] ADCs with this linker have shown a lower IC50 (8.8 pmol/L) compared to a Val-Cit linker ADC (14.3 pmol/L), suggesting more potent cell killing.[5][10]In vitro, the linker was rapidly hydrolyzed at 10 U/mL β-galactosidase.[5][10][5][8][][10][11]

Experimental Protocols for Cleavage Validation

Accurate validation of linker cleavage is paramount in ADC development. The following are detailed methodologies for key experiments.

Protocol 1: Fluorogenic Peptide Substrate Cleavage Assay

This high-throughput assay is used to determine the kinetics of enzymatic cleavage.

Objective: To quantify the rate of cleavage of a dipeptide linker by Cathepsin B using a fluorogenic substrate.

Materials:

  • Recombinant Human Cathepsin B

  • Fluorogenic peptide substrate (e.g., Z-Val-Cit-AMC)

  • Assay Buffer (e.g., 50 mM sodium acetate, 2 mM DTT, 1 mM EDTA, pH 5.5)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Enzyme Activation: Activate recombinant Cathepsin B by incubating it in the assay buffer at 37°C for 15 minutes.

  • Substrate Preparation: Prepare a stock solution of the fluorogenic peptide substrate in DMSO and dilute it to the desired concentration in the assay buffer.

  • Reaction Initiation: Add the activated Cathepsin B solution to the wells of the microplate. Initiate the reaction by adding the substrate solution.

  • Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity using a microplate reader (Excitation: ~355 nm, Emission: ~460 nm for AMC). Record data at regular intervals for a set period.

  • Data Analysis: Determine the initial velocity (V₀) of the reaction from the linear portion of the fluorescence versus time plot. Calculate kinetic parameters (Km and kcat) by measuring V₀ at various substrate concentrations and fitting the data to the Michaelis-Menten equation.

Protocol 2: LC-MS/MS-Based ADC Cleavage Assay

This method provides a highly specific and quantitative analysis of payload release from the full ADC construct.

Objective: To quantify the release of the payload from an ADC in the presence of Cathepsin B.

Materials:

  • Antibody-Drug Conjugate (ADC)

  • Recombinant Human Cathepsin B

  • Reaction Buffer (e.g., 50 mM sodium acetate, 2 mM DTT, 1 mM EDTA, pH 5.5)

  • Quenching Solution (e.g., acetonitrile with an internal standard)

  • LC-MS/MS system

Procedure:

  • Reaction Setup: Incubate the ADC with activated Cathepsin B in the reaction buffer at 37°C.

  • Time Points: At various time points, withdraw aliquots of the reaction mixture.

  • Quenching: Immediately quench the reaction by adding the aliquot to the quenching solution. This stops the enzymatic reaction and precipitates the antibody.

  • Sample Preparation: Centrifuge the quenched samples to pellet the precipitated protein. Collect the supernatant containing the released payload.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the released payload.

  • Data Analysis: Plot the concentration of the released payload against time to determine the rate of cleavage.

Visualizing the Pathways and Workflows

Diagrams are essential for understanding the complex processes involved in ADC linker cleavage.

ADC_Internalization_and_Cleavage ADC Internalization and Payload Release Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Compartments ADC Antibody-Drug Conjugate (ADC) TumorCell Tumor Cell Surface Antigen ADC->TumorCell 1. Binding Endosome Endosome TumorCell->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Cleavage & Release CathepsinB Cathepsin B

Caption: ADC internalization and payload release pathway.

Cleavage_Assay_Workflow Experimental Workflow for In Vitro Cleavage Assay start Start: Prepare ADC/Substrate and activated Cathepsin B incubate Incubate at 37°C start->incubate timepoint Collect Aliquots at Time Points incubate->timepoint quench Quench Reaction timepoint->quench analyze Analyze Released Payload (LC-MS/MS or Fluorescence) quench->analyze data Determine Cleavage Rate and Kinetic Parameters analyze->data

Caption: Experimental workflow for an in vitro cleavage assay.

Val_Cit_Cleavage_Mechanism Mechanism of Val-Cit-PABC Linker Cleavage ADC Antibody Val-Cit-PABC-Payload Cleavage Cathepsin B Cleavage ADC->Cleavage Intermediate Antibody-Val HO-PABC-Payload Cleavage->Intermediate Elimination 1,6-Elimination (Self-immolation) Intermediate->Elimination Products Released Payload CO2 Aromatic Remnant Elimination->Products

References

A Comparative Guide to In Vitro Plasma Stability of Val-Cit-PAB Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of antibody-drug conjugates (ADCs) in plasma is a critical determinant of their therapeutic index, influencing both efficacy and toxicity.[1] The Val-Cit-PAB (valine-citrulline-p-aminobenzylcarbamate) linker is a widely utilized, cathepsin B-cleavable linker in ADC development.[2][3] Its stability in the systemic circulation is paramount to ensure that the cytotoxic payload is delivered specifically to the target tumor cells and to minimize off-target toxicity due to premature drug release.[1] This guide provides a comparative overview of the in vitro plasma stability of Val-Cit-PAB ADCs, supported by experimental data and detailed protocols.

Comparative Stability Data

The stability of ADCs with Val-Cit-PAB linkers can vary significantly, particularly between species. This is often attributed to the susceptibility of the linker to enzymatic cleavage by plasma proteases, such as carboxylesterase 1C in rodents and human neutrophil elastase.[2][4][5] To address these stability issues, alternative linker designs have been explored.[6] The following table summarizes comparative stability data for different peptide linkers in mouse plasma.

Linker SequenceADC ConstructIncubation Time (days)Remaining Conjugated Drug (%)Reference
Val-Cit 4a14~26%[6]
Glu-Val-Cit (EVCit) 4b14~100%[6]
Glu-Gly-Cit (EGCit) 4c14~100%[6]

This data clearly demonstrates the enhanced stability of modified linkers like Glu-Val-Cit and Glu-Gly-Cit in mouse plasma compared to the traditional Val-Cit linker.[6] While Val-Cit linkers are generally more stable in human plasma, the instability in mouse plasma can pose challenges for preclinical evaluation.[5][7][8]

Experimental Protocols

Accurate assessment of ADC plasma stability relies on robust and well-defined experimental protocols. The most common method involves incubating the ADC in plasma and quantifying the amount of conjugated drug over time using liquid chromatography-mass spectrometry (LC-MS).[9][10]

Protocol 1: In Vitro Plasma Stability Assay

Objective: To determine the stability of a Val-Cit-PAB ADC in plasma from various species.[6]

Materials:

  • ADC construct

  • Human, mouse, and rat plasma (citrate-anticoagulated)

  • Phosphate-buffered saline (PBS)

  • Incubator at 37°C

  • LC-MS system for analysis[6]

Methodology:

  • Dilute the ADC to a final concentration of 1 mg/mL in pre-warmed plasma from each species in separate tubes.[6]

  • Incubate the samples at 37°C.[6][11]

  • At predetermined time points (e.g., 0, 6, 24, 48, 72, and 168 hours), withdraw an aliquot from each sample.[6]

  • Immediately stop the reaction by diluting the aliquot in cold PBS.[6]

  • Process the samples for analysis. This may involve capturing the ADC using Protein A magnetic beads.[12][13]

  • Analyze the samples by LC-MS to determine the drug-to-antibody ratio (DAR) or quantify the released payload.[13][14]

  • Plot the percentage of remaining conjugated drug or the concentration of released payload against time to determine the stability profile.

Protocol 2: Lysosomal Cleavage Assay

Objective: To confirm that the Val-Cit-PAB linker is susceptible to cleavage by lysosomal proteases, such as cathepsin B.[6]

Materials:

  • ADC construct

  • Rat or human liver lysosomal fractions

  • Cathepsin B inhibitor (optional, for specificity control)

  • Assay buffer (e.g., 100 mM sodium acetate, pH 5.0, containing 10 mM DTT)

  • Incubator at 37°C

  • LC-MS system for analysis[6]

Methodology:

  • Prepare a reaction mixture containing the ADC (final concentration ~10 µM) in the assay buffer.[6]

  • Initiate the reaction by adding the lysosomal fraction. For a negative control, a separate reaction can be set up with a Cathepsin B inhibitor.[6]

  • Incubate the samples at 37°C.[6]

  • At various time points (e.g., 0, 1, 4, 8, and 24 hours), take an aliquot of the reaction.[6]

  • Stop the reaction by adding an equal volume of cold acetonitrile.[6]

  • Centrifuge the samples to pellet the precipitated proteins.[6]

  • Analyze the supernatant by LC-MS to quantify the amount of released payload.[6]

  • Plot the concentration of the released payload over time to determine the cleavage kinetics.[6]

Visualizing Key Processes

To better understand the experimental workflow and the mechanism of action, the following diagrams are provided.

Experimental Workflow for In Vitro Plasma Stability Assay cluster_incubation Incubation cluster_sampling Sample Processing cluster_analysis Analysis ADC ADC Incubate Incubate at 37°C (Time course: 0-168h) ADC->Incubate Plasma Plasma (Human, Mouse, Rat) Plasma->Incubate Aliquots Collect Aliquots Incubate->Aliquots Quench Quench Reaction (Cold PBS) Aliquots->Quench Capture Immunoaffinity Capture (Protein A beads) Quench->Capture LCMS LC-MS Analysis (DAR or Payload Quantification) Capture->LCMS Data Data Analysis (Stability Profile) LCMS->Data Cleavage Mechanism of Val-Cit-PAB Linker cluster_lysosome Lysosome cluster_circulation Systemic Circulation ADC Antibody-Val-Cit-PAB-Payload Cleavage Peptide Bond Cleavage ADC->Cleavage CathepsinB Cathepsin B CathepsinB->Cleavage SelfImmolation 1,6-Self-Immolation of PAB spacer Cleavage->SelfImmolation Releases PAB ReleasedPayload Free Payload SelfImmolation->ReleasedPayload StableADC Intact ADC StableADC->ADC Internalization into Target Cell

References

The Great Divide: A Comparative Guide to ADC Linker Efficacy In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

The stability and cleavage characteristics of the linker in an antibody-drug conjugate (ADC) are paramount to its therapeutic success, directly influencing both its efficacy and toxicity in vivo. This guide offers a detailed comparison of the in-..."

The linker, a critical component of an antibody-drug conjugate (ADC), connects the monoclonal antibody to the cytotoxic payload. Its chemical nature dictates the stability of the ADC in circulation and the mechanism of payload release within the target tumor cells. The choice between a cleavable and a non-cleavable linker is a pivotal decision in ADC design, with significant consequences for the therapeutic index.[1][2]

Cleavable linkers are designed to be stable in the bloodstream and release the payload upon encountering specific triggers within the tumor microenvironment or inside the cancer cell, such as enzymes, lower pH, or a higher concentration of reducing agents.[1] In contrast, non-cleavable linkers rely on the complete degradation of the antibody in the lysosome to release the payload, which remains attached to an amino acid residue.[3] This fundamental difference in their mechanism of action leads to distinct in vivo efficacy and safety profiles.

Comparative In Vivo Efficacy of ADC Linkers

The in vivo performance of ADCs is typically assessed in preclinical xenograft models, where tumor growth inhibition and overall survival are key endpoints. The choice of linker can significantly impact these outcomes.

Linker TypeSub-typeKey Findings in VivoReferences
Cleavable Valine-Citrulline (VC)Widely used enzyme-cleavable linker. Demonstrates potent anti-tumor activity. The released payload can exert a "bystander effect," killing adjacent antigen-negative tumor cells.[4] However, it can be susceptible to premature cleavage by extracellular enzymes, potentially leading to off-target toxicity.[5][6][4][5][6]
pH-Sensitive (Hydrazone)Designed to release the payload in the acidic environment of endosomes and lysosomes. Early examples showed instability in circulation.[1][1][7]
DisulfideCleaved in the reducing intracellular environment. Can exhibit instability in the bloodstream. Steric hindrance near the disulfide bond can improve stability.[8][9][8][9]
Tandem-CleavageA newer strategy involving two sequential cleavage events (e.g., glucuronidase followed by cathepsin) to release the payload. This design enhances plasma stability and tolerability while maintaining efficacy.[5][6][5][6]
Exo-linkerA novel design that repositions the cleavable peptide. Exo-linker ADCs have shown reduced premature payload release, increased drug-to-antibody ratios (DAR), and improved stability and efficacy in vivo compared to conventional linear linkers.[10][11][12][10][11]
Non-Cleavable Thioether (e.g., SMCC)Offers greater plasma stability compared to many cleavable linkers, which can lead to a better safety profile.[3][4] The released payload is less membrane-permeable, largely abrogating the bystander effect.[4] Efficacy is highly dependent on the internalization and lysosomal degradation of the ADC.[3][3][4]

Experimental Protocols for In Vivo Efficacy Assessment

The following protocol outlines a typical xenograft study to compare the in vivo efficacy of different ADC linkers.

1. Cell Line and Animal Model:

  • Cell Line: A cancer cell line with high expression of the target antigen is selected (e.g., NCI-N87 gastric cancer cells).

  • Animal Model: Immunocompromised mice (e.g., BALB/c nude mice) are used to prevent rejection of the human tumor xenograft.

2. Tumor Implantation:

  • The selected cancer cells are cultured and harvested.

  • A specific number of cells (e.g., 1 x 10^7 cells) are subcutaneously injected into the flank of each mouse.

  • Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).

3. ADC Administration:

  • Mice are randomized into different treatment groups, including a vehicle control group and groups for each ADC with a different linker.

  • ADCs are administered intravenously (IV) at a specified dose (e.g., 5 mg/kg).

4. Monitoring and Efficacy Endpoints:

  • Tumor Volume: Tumor dimensions are measured with calipers at regular intervals (e.g., twice a week), and tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Body Weight: Animal body weight is monitored as an indicator of toxicity.

  • Survival: The study may be continued to monitor the overall survival of the animals in each group.

  • Data Analysis: Tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control. Statistical analysis is performed to determine the significance of the differences between groups.

5. Pharmacokinetic Analysis:

  • Blood samples are collected at various time points after ADC administration.

  • The concentration of total antibody and intact ADC in the plasma is determined using methods like ELISA or LC-MS to assess the stability of the different linkers in circulation.[5][10]

Visualizing Experimental Workflow and ADC Mechanism

To better understand the processes involved in ADC efficacy studies and their mechanism of action, the following diagrams are provided.

experimental_workflow cluster_preclinical_model Preclinical Model Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Endpoints cluster_analysis Data Analysis cell_culture Cancer Cell Culture (Antigen Positive) tumor_implantation Tumor Implantation (Subcutaneous) cell_culture->tumor_implantation tumor_growth Tumor Growth to Required Size tumor_implantation->tumor_growth randomization Randomization of Mice tumor_growth->randomization adc_admin ADC Administration (IV) randomization->adc_admin tumor_measurement Tumor Volume Measurement adc_admin->tumor_measurement body_weight Body Weight Monitoring adc_admin->body_weight pk_sampling Pharmacokinetic Sampling adc_admin->pk_sampling tgi_analysis Tumor Growth Inhibition (TGI) tumor_measurement->tgi_analysis survival_analysis Survival Analysis tumor_measurement->survival_analysis pk_sampling->tgi_analysis pk_analysis Pharmacokinetic Analysis pk_sampling->pk_analysis adc_mechanism cluster_extracellular Extracellular Space cluster_cell Target Cancer Cell cluster_payload_release Payload Release & Action ADC Antibody-Drug Conjugate (ADC) receptor Target Antigen ADC->receptor Targeting binding ADC-Antigen Binding receptor->binding internalization Internalization (Endocytosis) binding->internalization endosome Endosome internalization->endosome lysosome Lysosome endosome->lysosome cleavage Linker Cleavage (e.g., Enzymatic) lysosome->cleavage payload Free Payload cleavage->payload dna_damage DNA Damage / Microtubule Disruption payload->dna_damage apoptosis Apoptosis dna_damage->apoptosis

References

Comparative Guide to Mass Spectrometry Analysis of Val-Cit-PAB Cleavage Products

Author: BenchChem Technical Support Team. Date: December 2025

The Valine-Citrulline (Val-Cit) dipeptide linked to a p-aminobenzyl carbamate (PABC) self-immolative spacer is a cornerstone of modern antibody-drug conjugate (ADC) design.[1] This linker system is engineered for stability in systemic circulation and for specific cleavage by lysosomal proteases, primarily Cathepsin B, which is often overexpressed in the tumor microenvironment.[2][] Upon enzymatic cleavage of the amide bond between Citrulline and the PABC, a cascade of 1,6-elimination releases the unmodified cytotoxic payload inside the target cancer cell.[4][5][6]

Mass spectrometry (MS) is an indispensable analytical tool for characterizing the performance of this linker. It allows researchers to quantify the rate of payload release, identify cleavage sites, and assess the overall stability and pharmacokinetic profile of an ADC.[7] This guide provides a comparative overview of the MS analysis of Val-Cit-PAB cleavage, complete with experimental protocols and data interpretation.

Cleavage Mechanism and Analytical Workflow

The intended therapeutic action of a Val-Cit-PAB-linked ADC relies on a precise, multi-step intracellular process. Mass spectrometry is critical at each stage to verify the integrity of the ADC and to characterize the nature and rate of its cleavage.

cluster_0 Intracellular Cleavage Pathway ADC ADC with Val-Cit-PAB Linker CathepsinB Cathepsin B (Lysosomal Protease) ADC->CathepsinB Internalization into Lysosome Cleavage Cleavage Event CathepsinB->Cleavage Cleaves Cit-PAB Bond Unstable Unstable PABC Intermediate Cleavage->Unstable Elimination Self-Immolation (1,6-Elimination) Unstable->Elimination Payload Released Cytotoxic Payload Elimination->Payload

Caption: Intended intracellular cleavage pathway of a Val-Cit-PAB linker.

The analytical workflow to monitor this process involves incubation under specific conditions followed by sample cleanup and high-resolution mass spectrometry to identify and quantify the resulting products.

cluster_1 MS Analysis Workflow Start ADC Sample Incubation Incubation (e.g., Plasma, Lysosomes) Start->Incubation Precipitation Protein Precipitation (e.g., Acetonitrile) Incubation->Precipitation Cleanup Sample Cleanup (e.g., SPE, Filtration) Precipitation->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS Data Data Analysis (Quantification of intact ADC, released payload, and fragments) LCMS->Data

Caption: General experimental workflow for MS analysis of ADC cleavage.

Experimental Protocols

Detailed and standardized protocols are essential for generating reproducible data on linker stability and cleavage kinetics.

Protocol 1: Lysosomal Stability Assay

This assay evaluates the intended cleavage of the Val-Cit linker by lysosomal proteases.[2]

  • Objective: To determine the rate of ADC cleavage and payload release in a simulated lysosomal environment.

  • Materials:

    • ADC construct (e.g., 10 µM final concentration).

    • Rat or human liver lysosomal fractions.

    • Assay Buffer: 100 mM sodium acetate, pH 5.0, containing 10 mM DTT.

    • Cathepsin B inhibitor (optional, for specificity control).

    • Incubator set to 37°C.

    • LC-MS system (e.g., Q-TOF or Orbitrap).

  • Methodology:

    • Prepare a reaction mixture containing the ADC in the assay buffer.

    • Initiate the reaction by adding the lysosomal fraction. For a negative control, pre-incubate the lysosomal fraction with a Cathepsin B inhibitor.

    • Incubate samples at 37°C. Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).

    • Quench the reaction by adding 3-4 volumes of cold acetonitrile to precipitate proteins.

    • Centrifuge to pellet the precipitated proteins and collect the supernatant containing the released payload and small molecule fragments.

    • Analyze the supernatant by LC-MS to quantify the concentration of the released payload.

    • Separately, analyze the intact ADC (after appropriate sample cleanup) to measure its disappearance over time.

Protocol 2: Plasma Stability Assay

This assay is crucial for identifying premature payload release in circulation, which can lead to off-target toxicity.

  • Objective: To evaluate the stability of the ADC linker in human, mouse, or rat plasma.

  • Materials:

    • ADC construct.

    • Freshly prepared human, mouse, or rat plasma.

    • Incubator set to 37°C.

    • LC-MS system.

  • Methodology:

    • Spike the ADC into the plasma at a defined concentration.

    • Incubate the mixture at 37°C, taking aliquots at multiple time points (e.g., 0, 6, 24, 48, 72 hours).

    • Process the plasma samples using protein precipitation (e.g., with acetonitrile) or affinity capture methods to separate the ADC and any released payload from bulk plasma proteins.

    • Analyze the samples by LC-MS to determine the concentration of the intact ADC and the released payload over time.[2]

    • Calculate the percentage of intact ADC remaining at each time point relative to the 0-hour sample.

Quantitative Data and Comparative Analysis

Mass spectrometry allows for precise quantification of cleavage products, enabling direct comparison of linker stability across different biological matrices and against alternative linker technologies.

Val-Cit Linker Stability: Human vs. Rodent Plasma

A well-documented challenge with the Val-Cit linker is its differential stability between human and rodent plasma. This linker is generally stable in human plasma but can be susceptible to premature cleavage in mouse plasma by the enzyme carboxylesterase 1C (Ces1C).[1][2][5][8][9] This discrepancy is critical for the preclinical evaluation of ADCs.

Parameter Human Plasma Mouse Plasma Primary Cause of Cleavage Reference
Stability High (>99% intact after 6 days)Low (Significant cleavage observed)Human: Minimal enzymatic cleavage. Mouse: Cleavage by Carboxylesterase 1C (Ces1C).[2][10]
Observed Products Primarily intact ADCIntact ADC, released payload, linker fragmentsN/A[8]
Preclinical Impact Predictive of clinical stabilityMay lead to overestimated toxicity and underestimated efficacy in mouse modelsN/A[1][2]
Mass Spectrometry of Key Cleavage Products

High-resolution MS can distinguish between the intact ADC and its various cleavage and degradation products. The table below shows representative species for an ADC with a MMAE payload.

Analyte Description Typical MS Technique
Intact ADC The full antibody-drug conjugate.Native MS, Q-TOF
Released Payload (e.g., MMAE) The free cytotoxic drug after cleavage and self-immolation.LC-MS/MS (MRM)
Linker-Payload Albumin Adduct Payload lost from ADC and attached to albumin.LC-MS/MS
Antibody with Linker "Stub" Antibody fragment remaining after payload release.Peptide Mapping, LC-MS/MS
Comparison with Alternative Linker Technologies

The choice of linker profoundly impacts an ADC's therapeutic index. The Val-Cit linker's performance is often benchmarked against other cleavable and non-cleavable options.

Linker Type Example Cleavage Mechanism Plasma Stability Bystander Effect Reference
Peptide (Enzymatic) Val-Cit Cathepsin B in lysosomeHigh in human, low in mouseYes[2][4]
Peptide (Enzymatic) Val-AlaCathepsin B (less efficient)High; improved hydrophilicityYes[11][12]
Peptide (Enzymatic) Glu-Val-CitCathepsin BHigh; resists Ces1C cleavage in mouse plasmaYes[8]
Hydrazone (pH-sensitive) HydrazoneAcidic hydrolysis in lysosomeModerate; less stable than Val-CitYes[4]
Glucuronide (Enzymatic) Glucuronideβ-glucuronidase in lysosomeHighYes[4]
Non-Cleavable SMCCProteolytic degradation of antibodyVery HighNo[10]

Challenges and Optimization Strategies

While widely adopted, the Val-Cit linker has known liabilities that researchers must consider:

  • Off-Target Cleavage: Besides Ces1C in rodents, the Val-Cit linker can be cleaved by human neutrophil elastase, which may contribute to off-target toxicities like neutropenia.[5][9][13]

  • Hydrophobicity: The Val-Cit-PAB-payload moiety is often hydrophobic, which can induce ADC aggregation, particularly at higher drug-to-antibody ratios (DARs).[2][13] This can compromise manufacturing and pharmacokinetics.

To address these issues, alternative linkers have been developed. For instance, the Glu-Val-Cit linker shows enhanced resistance to Ces1C, making it more suitable for preclinical mouse studies.[8] Novel "exo-cleavable" linkers have also been designed to improve stability and hydrophilicity.[14]

References

A Comparative Guide to Val-Cit and Val-Ala Linker Stability and Efficacy in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a linker is a critical determinant of the therapeutic index of an antibody-drug conjugate (ADC), directly influencing its stability in circulation and the efficiency of payload release within the target tumor microenvironment. Among the most utilized classes of cleavable linkers are those based on dipeptide sequences susceptible to enzymatic cleavage by lysosomal proteases, such as Cathepsin B. This guide provides a comprehensive comparison of two prominent dipeptide linkers: valine-citrulline (Val-Cit) and valine-alanine (Val-Ala), focusing on their stability and efficacy, supported by experimental data.

Introduction to Protease-Cleavable Linkers

Val-Cit and Val-Ala linkers are designed to be stable in the systemic circulation (pH 7.4) but are efficiently cleaved upon internalization into target cancer cells, where the acidic environment of lysosomes (pH 4.5-5.5) and high concentrations of proteases like Cathepsin B facilitate the release of the cytotoxic payload.[1] The cleavage typically occurs between the dipeptide and a self-immolative spacer, such as p-aminobenzyl carbamate (PABC), which then spontaneously releases the active drug.[1][2][3]

Comparative Stability

The stability of the linker is paramount to prevent premature drug release in circulation, which can lead to off-target toxicity and a diminished therapeutic window.[4] Several factors influence the stability of Val-Cit and Val-Ala linkers, including the species of plasma used for evaluation and the overall hydrophobicity of the ADC.

ParameterVal-Cit LinkerVal-Ala LinkerKey Findings
Human Plasma Stability High stability.[3][5][6]High stability.[3]Both linkers demonstrate excellent stability in human plasma, a crucial characteristic for clinical translation.
Mouse Plasma Stability Unstable; susceptible to cleavage by carboxylesterase Ces1C.[6][7][8][9]More stable than Val-Cit, but still shows some instability.[3]The instability of the Val-Cit linker in mouse plasma poses challenges for preclinical evaluation in murine models.[6][9] The Val-Ala linker exhibits comparatively better stability in mouse serum.[3] Modifications, such as the addition of a glutamic acid residue to create an EVCit linker, have been shown to dramatically improve stability in mice.[6][8][10]
Aggregation Higher tendency for aggregation, especially with high drug-to-antibody ratios (DAR), due to its hydrophobicity.[5][11][]Lower hydrophobicity and less aggregation, allowing for higher DARs (up to 7.4) with limited aggregation.[11][][]The lower hydrophobicity of the Val-Ala linker is advantageous when working with lipophilic payloads, as it reduces the risk of ADC aggregation.[11][]
Cleavage by Neutrophil Elastase Susceptible to cleavage by human neutrophil elastase (NE), which can lead to off-target toxicity.[5][14]Information not explicitly available in the provided results, but as a dipeptide linker, it may share some susceptibility.The susceptibility of the Val-Cit linker to NE highlights a potential mechanism for off-target toxicity.[5][14]

Comparative Efficacy

The efficacy of an ADC is determined by its ability to deliver and release its cytotoxic payload specifically to tumor cells, leading to cell death. Both Val-Cit and Val-Ala linkers have demonstrated potent anti-tumor activity in various models.

ParameterVal-Cit LinkerVal-Ala LinkerKey Findings
Cathepsin B Cleavage Efficiency Efficiently cleaved by Cathepsin B.[][][16]Efficiently cleaved by Cathepsin B, though some studies suggest a slightly slower cleavage rate compared to Val-Cit.[3][16]Both linkers are effective substrates for Cathepsin B, ensuring payload release within the lysosome.[][16] The Val-Cit linker is also sensitive to a variety of other cathepsins (K, L, etc.).[7][]
In Vitro Cytotoxicity Demonstrates potent and target-dependent cytotoxicity in antigen-positive cell lines.[7][16][17]Shows potent and target-dependent cytotoxicity, with some studies indicating similar or even superior performance to Val-Cit.[7][][18]In vitro studies confirm the efficacy of both linkers in mediating target-specific cell killing.[7][][16][17][18]
In Vivo Antitumor Activity Highly active in xenograft models, though efficacy can be compromised in mice due to linker instability.[6][8][18]Exhibits strong antitumor activity in vivo, with some studies showing better performance than Val-Cit, potentially due to improved stability.[8][18]Both linkers have demonstrated significant in vivo efficacy.[18] The superior stability of the Val-Ala linker in mouse models may contribute to its enhanced performance in some preclinical studies.[8][18]

Signaling Pathways and Experimental Workflows

General Mechanism of Action for a Cathepsin B-Cleavable ADC

ADC_MOA ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Cell Surface Antigen ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome (pH 4.5-5.5) Endosome->Lysosome 3. Trafficking CathepsinB Cathepsin B Lysosome->CathepsinB Payload Released Cytotoxic Payload Lysosome->Payload 5. Payload Release CathepsinB->Lysosome 4. Linker Cleavage Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 6. Cytotoxicity

Caption: General mechanism of action for an antibody-drug conjugate with a protease-cleavable linker.

Experimental Workflow for Comparing ADC Linker Stability

Linker_Stability_Workflow cluster_invitro In Vitro Plasma Stability Assay cluster_invivo In Vivo Pharmacokinetic Study cluster_quantification Quantification Methods Incubation Incubate ADC in Plasma (Human, Mouse, Rat) at 37°C Sampling Collect Aliquots at Various Time Points Incubation->Sampling Analysis_vitro Quantify Intact ADC, Total Antibody, and Released Payload Sampling->Analysis_vitro ELISA ELISA (Total Antibody vs. Conjugated Drug) Analysis_vitro->ELISA LCMS LC-MS (Intact ADC, Free Payload) Analysis_vitro->LCMS Dosing Administer ADC to Animal Model (e.g., Mouse) Blood_Collection Collect Blood Samples at Predetermined Time Points Dosing->Blood_Collection Plasma_Isolation Isolate Plasma Blood_Collection->Plasma_Isolation Analysis_vivo Quantify ADC and Payload Concentrations Plasma_Isolation->Analysis_vivo Analysis_vivo->ELISA Analysis_vivo->LCMS

Caption: Experimental workflow for comparing the in vitro and in vivo stability of ADC linkers.

Experimental Protocols

In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC and the rate of drug deconjugation in plasma from various species.

Methodology:

  • The ADC is incubated at a specified concentration (e.g., 100 µg/mL) in plasma (e.g., human, mouse, rat) at 37°C.[4]

  • Aliquots are collected at multiple time points (e.g., 0, 6, 24, 48, 72, 168 hours).[4]

  • Samples are analyzed to quantify the amount of intact ADC, total antibody, and released payload.[4]

  • Quantification Methods:

    • Enzyme-Linked Immunosorbent Assay (ELISA): Separate ELISAs are used to measure the concentration of total antibody and the antibody-conjugated drug. The difference between these values indicates the extent of drug deconjugation.[4][19]

    • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique directly measures the intact ADC, free payload, and any payload adducts.[4][19]

In Vitro Cytotoxicity Assay

Objective: To evaluate the efficacy of the ADC in killing target cancer cells.[20][21][22]

Methodology:

  • Antigen-positive (Ag+) and antigen-negative (Ag-) cell lines are cultured.[21][22]

  • Cells are exposed to a range of ADC concentrations.[21]

  • After a defined incubation period (typically 72-96 hours), cell viability is assessed using methods such as colorimetric assays (e.g., MTT, XTT) or fluorescence-based assays.[20][22]

  • The half-maximal inhibitory concentration (IC50) is calculated to determine the potency of the ADC.[23]

  • A significant difference in IC50 values between Ag+ and Ag- cells indicates target-specific cytotoxicity.[21]

In Vivo Efficacy Study

Objective: To determine the anti-tumor activity of the ADC in a living organism.

Methodology:

  • A tumor xenograft model is established by implanting human cancer cells into immunocompromised mice.[8][24]

  • Once tumors reach a predetermined size, mice are treated with the ADC, a vehicle control, and potentially a non-binding ADC control.[18][24]

  • Tumor volume and body weight are monitored regularly.[8][24]

  • Efficacy is determined by comparing the tumor growth inhibition in the ADC-treated group to the control groups.[6][24]

Conclusion

Both Val-Cit and Val-Ala are highly effective protease-cleavable linkers for the development of ADCs. The choice between them may depend on several factors:

  • Val-Cit is a well-established and widely used linker with proven clinical success.[11][] However, its instability in mouse plasma and higher hydrophobicity can present challenges in preclinical development and for certain payloads.[5][6][9]

  • Val-Ala offers a key advantage in its lower hydrophobicity, which allows for the generation of ADCs with higher DARs and reduced aggregation.[11][] Its improved stability in mouse plasma makes it a more favorable option for preclinical studies in murine models.[3]

Ultimately, the optimal linker choice will be context-dependent, requiring careful consideration of the antibody, the cytotoxic payload, and the intended preclinical and clinical development path. Further optimization of dipeptide linkers, such as the development of the more stable EVCit variant, continues to refine and enhance the therapeutic potential of ADCs.[6]

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal of 6-Azidohexanoyl-Val-Cit-PAB

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in cutting-edge drug development, the responsible handling and disposal of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This guide provides detailed, step-by-step procedures for the proper disposal of 6-Azidohexanoyl-Val-Cit-PAB, a molecule containing a potentially hazardous azide functional group. Adherence to these protocols is crucial for mitigating risks and protecting both laboratory personnel and the environment.

The primary hazard associated with this compound lies in its azido group. Organic azides are energetic compounds that can be sensitive to heat, shock, and friction, and may form explosive heavy metal azides.[1][2][3] Therefore, the core principle of its safe disposal is the chemical conversion of the azide to a more stable functional group before it enters the waste stream.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).

Recommended PPE:

EquipmentSpecification
Eye ProtectionChemical safety goggles or a face shield.
Hand ProtectionNitrile or neoprene gloves.
Body ProtectionA lab coat is mandatory. For larger quantities or potential for splashing, a chemical-resistant apron is recommended.[4]

Work Area: All manipulations involving this compound, especially during the quenching process, must be conducted in a properly functioning chemical fume hood.[5][6] Ensure the work area is free of incompatible materials, particularly strong acids, oxidizing agents, and heavy metals such as copper and lead.[1][5]

Experimental Protocol: Quenching the Azide Group via Staudinger Reaction

The recommended method for neutralizing the azide group is the Staudinger reaction, which reduces the azide to a stable amine using triphenylphosphine.[7] This process generates nitrogen gas and an iminophosphorane, which is then hydrolyzed to the corresponding amine.

Materials:

  • This compound waste solution

  • Triphenylphosphine (PPh₃)

  • An appropriate solvent in which both the azide and triphenylphosphine are soluble (e.g., tetrahydrofuran (THF) or a similar aprotic solvent)

  • Water

  • Stir plate and stir bar

  • Reaction flask

Procedure:

  • Preparation: In a chemical fume hood, place the waste solution containing this compound in a reaction flask equipped with a stir bar.

  • Addition of Triphenylphosphine: Add a slight molar excess (approximately 1.1 to 1.2 equivalents) of triphenylphosphine to the solution.

  • Reaction: Stir the mixture at room temperature. The reaction is typically accompanied by the evolution of nitrogen gas. Continue stirring until the gas evolution ceases, which indicates the conversion of the azide. To ensure the reaction is complete, it is advisable to stir for an additional 1-2 hours after gas evolution has stopped.[7]

  • Hydrolysis: Add water to the reaction mixture to hydrolyze the resulting iminophosphorane to the amine.

  • Verification (Optional but Recommended): If possible, use an appropriate analytical technique, such as thin-layer chromatography (TLC) or infrared (IR) spectroscopy, to confirm the disappearance of the azide starting material.

Waste Segregation and Disposal

Once the azide group has been quenched, the resulting waste must be disposed of in accordance with institutional and local regulations for chemical waste.

Waste StreamDescriptionDisposal Container
Quenched Liquid Waste The reaction mixture containing the aminated product, solvent, and triphenylphosphine oxide.Labeled hazardous waste container for non-halogenated organic solvents.
Contaminated Solids Gloves, pipette tips, and any other disposable materials that came into contact with this compound.Designated hazardous waste container for solid chemical waste.[8]
Empty Containers The original container of this compound.Rinse the container with a suitable solvent, collect the rinsate as hazardous waste, and then dispose of the empty container according to institutional guidelines.

Crucially, never dispose of azide-containing compounds down the drain. [1] This can lead to the formation of highly explosive metal azides in the plumbing.[1]

Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the safe disposal of this compound.

G cluster_prep Preparation cluster_quench Quenching Procedure cluster_disposal Waste Management start Start: Identify This compound Waste ppe Don Appropriate PPE start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood add_pph3 Add Triphenylphosphine (1.1 eq) fume_hood->add_pph3 react Stir at Room Temperature (Observe N2 Evolution) add_pph3->react hydrolyze Add Water for Hydrolysis react->hydrolyze decision Is Waste Quenched? hydrolyze->decision decision->start No, Repeat Quenching liquid_waste Collect Liquid Waste for Solvent Disposal decision->liquid_waste Yes solid_waste Collect Contaminated Solids liquid_waste->solid_waste end End of Procedure solid_waste->end

Caption: Disposal workflow for this compound.

References

Safeguarding Research: A Comprehensive Guide to Handling 6-Azidohexanoyl-Val-Cit-PAB

Author: BenchChem Technical Support Team. Date: December 2025

Handling 6-Azidohexanoyl-Val-Cit-PAB, a key reagent in bioconjugation and for the synthesis of antibody-drug conjugates (ADCs), requires stringent safety protocols.[1][2][3] This molecule incorporates two distinct chemical motifs that demand careful management: an organic azide group and a Valine-Citrulline (Val-Cit) linker system. Organic azides are energetic compounds that can be heat- and shock-sensitive, posing potential explosion hazards.[4][5] The Val-Cit-PAB linker is designed for enzymatic cleavage within cells to release a cytotoxic payload, meaning it is frequently used with highly toxic substances.[6][7] Therefore, handling this compound necessitates treating it with the precautions appropriate for both potentially explosive azides and highly toxic cytotoxic agents.

Exposure to the compound or its potential conjugates can occur through skin contact, inhalation of aerosols, or accidental ingestion.[8][9] Adherence to the following operational and disposal plans is critical to minimize risk and ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

The primary hazards associated with this compound are its potential explosiveness due to the azide group and the high toxicity of the molecules it is often conjugated with.[8][10] A robust PPE plan is the primary control measure to protect laboratory personnel.[11] The following table summarizes the recommended PPE for various laboratory operations involving this compound.

Task Required PPE Key Precautions & Rationale
Receiving & Storage - Nitrile Gloves (single pair)[8]Check package integrity.[11] Store in a cool, dark, and dry place, away from heat, light, shock, and incompatible materials like acids and heavy metals.[5][10][12]
Weighing & Preparation - Double Nitrile Gloves[11]- Protective Gown (fluid-resistant)[9]- Safety Glasses or Goggles[5][13]- Surgical Mask[9][11]Handle only within a certified chemical fume hood.[4][13] Use a blast shield as an additional precaution.[4][5] Use non-metal (plastic or ceramic) spatulas to avoid forming shock-sensitive metal azides.[10][13]
Active Handling & Reaction - Double Nitrile Gloves (chemotherapy-rated)[11]- Protective Gown (solid front, long-sleeved)[9]- Safety Goggles and Face Shield[4][11]- Surgical Mask or Respirator (if aerosolization is possible)[14]All operations must be conducted in a chemical fume hood with the sash lowered.[4][5] Avoid using halogenated solvents (e.g., dichloromethane, chloroform) which can form explosive compounds with azides.[10][12]
Waste Disposal - Double Nitrile Gloves[11]- Protective Gown[9]- Safety Goggles[13]Segregate all azide-containing waste into a dedicated, clearly labeled container.[10][12] Do not mix with acidic waste to prevent the formation of highly toxic and explosive hydrazoic acid.[10]
Spill Cleanup - Double Nitrile Gloves (heavy-duty, e.g., neoprene over nitrile)[8][13]- Protective Gown- Safety Goggles and Face Shield- Respirator (if solid is spilled)Use a designated cytotoxic spill kit.[8] Cordon off the area immediately.[8] Absorb liquids and carefully sweep solids to avoid dust.[13] Decontaminate the area thoroughly.

Operational Plan: Step-by-Step Handling Protocol

1. Preparation and Engineering Controls:

  • Ensure a certified chemical fume hood is operational. Place a blast shield inside the hood.[4][5]

  • Post a sign on the fume hood indicating that an azide experiment is in progress.[4][5]

  • Clear the fume hood of all unnecessary equipment and chemicals.[4]

  • Assemble all necessary equipment, including non-metal spatulas and glassware, before handling the compound.[13]

2. Weighing and Transfer:

  • Don all required PPE as specified in the table above (Double Gloves, Gown, Goggles, Mask).

  • Carefully weigh the desired amount of the solid compound using a plastic or ceramic spatula on weighing paper or in a suitable container.[10][13]

  • Avoid any actions that could generate dust or cause shock.

  • Transfer the compound directly into the reaction vessel inside the fume hood.

3. Reaction and Monitoring:

  • Ensure the reaction setup is secure and behind the blast shield.

  • Add solvents and reagents slowly. Do not use halogenated solvents or mix with heavy metals.[5][10][12]

  • Keep the fume hood sash as low as possible throughout the experiment.[4][5]

  • Do not leave the reaction unattended. If it must be left, ensure it is clearly labeled.

4. Work-up and Purification:

  • Quenching of the reaction should be done carefully, considering the potential reactivity of the azide group.

  • Purification techniques should be limited to methods that do not involve high heat, such as extraction and precipitation.[12]

  • Avoid distillation, sublimation, or rotary evaporation to concentrate azide-containing mixtures.[5][12]

Disposal and Decontamination Plan

Proper disposal is critical to prevent accidental exposure and environmental contamination.

1. Waste Segregation and Collection:

  • All materials contaminated with this compound (gloves, weighing paper, pipette tips, etc.) must be disposed of in a dedicated hazardous waste container labeled "Azide Waste".[10][12]

  • This container must be kept separate from other waste streams, especially acidic waste.[10]

  • Liquid waste containing the azide should be collected in a separate, clearly labeled container.

2. Equipment Decontamination:

  • All glassware and equipment should be decontaminated. A common method for destroying residual organic azides is reduction to the corresponding amine, though specific institutional protocols should be followed.

  • Wash decontaminated glassware thoroughly with soap and water.

3. Spill Management:

  • In the event of a spill, immediately alert personnel in the area and evacuate if necessary.

  • Wearing the appropriate PPE for spill cleanup, contain the spill using materials from a cytotoxic/chemical spill kit.[8][9]

  • For solid spills, gently cover with an absorbent material and carefully sweep it up to avoid creating dust.[13]

  • Clean the spill area with an appropriate decontaminating solution (e.g., soap and water), followed by a rinse.[9]

  • Dispose of all cleanup materials as azide hazardous waste.[10][13]

Safety Workflow Visualization

The following diagram outlines the critical steps and safety checkpoints for handling this compound.

G cluster_prep Preparation Phase cluster_handling Active Handling Phase (in Fume Hood) cluster_disposal Post-Procedure Phase A Receive & Verify Package Integrity B Store in Cool, Dark, Designated Area A->B C Assemble PPE & Engineering Controls (Fume Hood, Blast Shield) B->C D Weigh Compound (Use Non-Metal Spatula) C->D E Perform Reaction / Procedure D->E F Work-up & Purification (Avoid Heat/Distillation) E->F Spill Spill Occurs? E->Spill G Decontaminate Equipment F->G H Segregate Azide Waste (Separate from Acids!) G->H I Dispose via Institutional Protocol H->I Spill->F Spill_Proc Execute Spill Cleanup Protocol Spill->Spill_Proc Yes Spill_Proc->H

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.